2-(4-Bromophenyl)cyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUJVBXRABXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976981 | |
| Record name | 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-65-0 | |
| Record name | NSC179404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Bromophenyl)cyclopropanecarboxylic Acid: Structure, Properties, and Applications in Drug Discovery
For Immediate Release to the Scientific Community
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)cyclopropanecarboxylic acid, a versatile building block in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's structure, chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Molecular Structure and Stereoisomerism
This compound (CAS No: 77255-26-6) is a disubstituted cyclopropane derivative with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol .[1][2][3][4] The core of the molecule consists of a strained three-membered cyclopropane ring, which imparts unique conformational rigidity and electronic properties. This ring is substituted with a 4-bromophenyl group and a carboxylic acid moiety.
The presence of two stereocenters at the C1 and C2 positions of the cyclopropane ring gives rise to stereoisomerism. The molecule can exist as two pairs of enantiomers: (cis)-(1R,2S) and (1S,2R), and (trans)-(1R,2R) and (1S,2S). The trans-isomers are generally more stable due to reduced steric hindrance between the bulky 4-bromophenyl and carboxylic acid groups. Much of the available literature and commercial supply focuses on the trans-racemic mixture or specific enantiomers like (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid.[2] The specific stereochemistry is crucial in drug design as it dictates the three-dimensional arrangement of the pharmacophoric groups and their interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 77255-26-6 | [3] |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1] |
| IUPAC Name | 2-(4-bromophenyl)cyclopropane-1-carboxylic acid | [1] |
| Appearance | Solid | [2] |
| Melting Point | 122 °C | [3][4] |
| Predicted pKa | 4.53 ± 0.10 | General chemical knowledge |
Spectroscopic and Physicochemical Characteristics
The structural elucidation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would feature distinct regions for the aromatic, cyclopropyl, and carboxylic acid protons. The protons on the 4-bromophenyl group would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The cyclopropyl protons would resonate in the upfield region (δ 1.0-3.0 ppm), exhibiting complex splitting patterns due to geminal and cis/trans vicinal couplings. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ 10-12 ppm).
-
¹³C NMR: The carboxyl carbon is expected in the δ 170-180 ppm range. The aromatic carbons would appear between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbons of the cyclopropane ring are expected at higher field, typically between δ 15-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding.[5][6] A strong carbonyl (C=O) stretching vibration is expected around 1700-1725 cm⁻¹.[5][6] The presence of the aromatic ring will also give rise to C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 240 and 242 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7][8][9]
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the cyclopropanation of a suitable cinnamic acid derivative.
Simmons-Smith Cyclopropanation
A well-established method for forming cyclopropane rings is the Simmons-Smith reaction, which involves the use of an organozinc carbenoid.[10] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of the trans isomer, the starting material would be ethyl (E)-3-(4-bromophenyl)acrylate.
Figure 1: Synthetic workflow for trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Preparation of the Zinc Carbenoid: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a solution of diethylzinc in a suitable solvent (e.g., dichloromethane) is cooled. Diiodomethane is then added dropwise, leading to the formation of the Simmons-Smith reagent (iodomethylzinc iodide).
-
Cyclopropanation: To the freshly prepared reagent, a solution of ethyl (E)-3-(4-bromophenyl)acrylate in the same solvent is added slowly at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The resulting crude ester is purified by column chromatography.
-
Hydrolysis: The purified ethyl ester is dissolved in a mixture of ethanol and water, and a stoichiometric excess of sodium hydroxide is added. The mixture is heated to reflux until the ester is completely hydrolyzed. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford pure trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the cyclopropane ring, and the bromophenyl moiety.
Reactions of the Carboxylic Acid
The carboxylic acid group undergoes typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. The formation of amides is particularly relevant in medicinal chemistry for the synthesis of bioactive compounds.
Reactivity of the Cyclopropane Ring
The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly when activated by both a donor (the phenyl ring) and an acceptor (the carboxyl group) group. These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of linear, functionalized products.
Reactions of the Bromophenyl Group
The bromine atom on the phenyl ring is a versatile handle for further molecular elaboration through various cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the bromine atom can be replaced with a wide range of aryl, heteroaryl, or alkyl groups using a palladium catalyst and a boronic acid or ester. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Figure 2: Key reaction pathways of this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the design of new drugs. The cyclopropane ring serves as a rigid scaffold that can mimic or replace other functionalities, such as a phenyl ring or a double bond, while improving metabolic stability and modulating physicochemical properties.
Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
A significant application of this molecule is in the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide.[11] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.
The 2-arylcyclopropanecarboxamide scaffold has been identified as a promising pharmacophore for potent and selective FAAH inhibitors.[12][13] In these inhibitors, the amide group, formed from the carboxylic acid of the title compound, interacts with the catalytic site of the enzyme. The 4-bromophenyl group can be further functionalized via Suzuki coupling to optimize potency and selectivity.
Other Therapeutic Areas
The versatility of the 2-(4-bromophenyl)cyclopropane scaffold extends to other therapeutic areas. Its derivatives have been explored as potential agents for treating neurological disorders and as modulators of various receptors and enzymes. The ability to readily diversify the structure through reactions at the carboxylic acid and the bromophenyl group makes it an attractive starting point for lead optimization campaigns.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a key synthetic intermediate with a unique combination of structural rigidity, reactivity, and potential for diversification. Its utility as a building block, particularly in the development of FAAH inhibitors, highlights its importance in modern medicinal chemistry. This guide provides a foundation for researchers to understand and effectively utilize this versatile molecule in their drug discovery and development endeavors.
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Cyclopropanecarboxylic acid chloride. NIST WebBook. Accessed January 2, 2026. [Link]
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Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. ResearchGate. Published online December 22, 2025. Accessed January 2, 2026. [Link]
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Review of cyclopropanecarboxylic acid derivatives in medicinal chemistry.
An In-Depth Technical Guide to Cyclopropanecarboxylic Acid Derivatives in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a motif once considered a synthetic curiosity, has firmly established itself as a cornerstone in modern medicinal chemistry. Its unique stereochemical and physical properties—conformational rigidity, metabolic stability, and nuanced electronic character—offer a powerful toolkit for overcoming common challenges in drug design. This technical guide provides a comprehensive review of cyclopropanecarboxylic acid and its derivatives, delving into the strategic rationale behind their use, prevalent synthetic methodologies, and their impactful applications across various therapeutic areas. We will explore how this small, strained ring system has been instrumental in enhancing potency, optimizing pharmacokinetic profiles, and unlocking novel biological activities, thereby paving the way for next-generation therapeutics.
The Strategic Value of the Cyclopropane Moiety
The three-membered carbocycle of cyclopropane imparts a set of highly desirable features for a medicinal chemist. Unlike flexible aliphatic chains, the cyclopropane ring is conformationally rigid, which can lock a molecule into its bioactive conformation.[1] This pre-organization for target binding can minimize the entropic penalty upon binding, often leading to a significant enhancement in potency.[2][3]
The key attributes and their strategic implications are summarized below:
-
Conformational Rigidity: The fixed three-dimensional structure of the cyclopropane ring reduces the number of accessible conformations of a molecule. This is a critical advantage for optimizing drug-target interactions by locking the pharmacophore in a preferred orientation for binding.[1] This rigidity can also be leveraged to improve cellular permeability.[4]
-
Metabolic Stability: The C-H bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, and the ring itself is resistant to many common metabolic degradation pathways that affect linear hydrocarbon chains.[1][2] This enhanced stability can increase a drug's in vivo half-life, potentially allowing for less frequent dosing and improved patient compliance.[1]
-
Unique Electronic Properties: The electronic character of the cyclopropane ring is considered intermediate between that of an alkene and a gem-dimethyl group.[5] Its C-C bonds possess enhanced π-character, allowing it to participate in electronic interactions while serving as a non-polar, sterically defined scaffold.[2][3]
-
Versatile Bioisostere: The cyclopropyl group is frequently used as a bioisostere for other chemical groups. It can replace a gem-dimethyl group to explore new binding interactions or act as a metabolically stable substitute for an alkene, maintaining similar spatial geometry without the associated reactivity or metabolic liabilities.[4][5]
The logical relationship between these properties and their downstream benefits in drug discovery is illustrated in the diagram below.
Caption: Core properties of the cyclopropane ring and their resulting benefits in drug design.
Synthetic Strategies for Cyclopropanecarboxylic Acid Derivatives
The growing appreciation for the cyclopropane motif has driven the development of numerous innovative and robust synthetic methods. These range from classic cyclopropanation reactions to modern photoredox-catalyzed processes.
Catalytic Cyclopropanation of Alkenes
A common and powerful strategy involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst. Cobalt and copper complexes are frequently employed for this transformation.[5]
Experimental Protocol: Cobalt-Catalyzed Cyclopropanation
This protocol is adapted from a method used to generate bifunctional cyclopropane scaffolds for library synthesis.[5]
-
Catalyst Preparation: A Co(II)-salen type complex is used as the catalyst (5 mol%).
-
Reaction Setup: To a solution of the alkene substrate (e.g., phenyl vinyl sulfide) in a suitable solvent (e.g., CH₂Cl₂) at 40 °C, add the Co(II) catalyst.
-
Slow Addition: A solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent is added slowly to the reaction mixture over several hours using a syringe pump. This is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting alkene is consumed (typically 24 hours).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to separate the cis and trans diastereoisomers of the ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate.[5]
The resulting ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH in ethanol/water), providing the cyclopropanecarboxylic acid core.[5]
Radical Addition-Polar Cyclization Cascade
Recent advances have enabled the synthesis of functionalized cyclopropanes directly from carboxylic acids using photoredox catalysis. This method offers excellent functional group tolerance and utilizes readily available starting materials.[6][7]
The general workflow for this innovative method is depicted below.
Caption: Workflow for photoredox-catalyzed synthesis of cyclopropanes from carboxylic acids.
This process involves the generation of a radical from the starting carboxylic acid, which adds to an alkene bearing an alkyl chloride. A subsequent single-electron transfer generates a carbanion that undergoes an intramolecular cyclization to form the cyclopropane ring.[6] This method is particularly powerful for creating structurally diverse libraries for screening.
Applications in Drug Discovery & Development
Cyclopropanecarboxylic acid derivatives are found in a wide array of therapeutic agents, from approved drugs to promising clinical candidates.
Case Study: Antibacterial Agents
In the fight against multidrug-resistant bacteria, novel enzyme targets are essential. One such target is O-acetylserine sulfhydrylase, an enzyme crucial for cysteine biosynthesis in bacteria but absent in mammals.[8] Researchers developed a series of 2-phenylcyclopropane carboxylic acids as potent inhibitors.
The structure-activity relationship (SAR) studies revealed that the cyclopropane ring was critical for orienting the phenyl and carboxylic acid groups within the enzyme's active site. While initial hits showed nanomolar affinity, they suffered from poor permeability, preventing them from reaching their target in whole-cell bacterial assays. Subsequent modifications focused on improving passage through bacterial porins while maintaining the core cyclopropanecarboxylic acid scaffold responsible for binding.[8]
Case Study: Antidepressants - Midalcipran
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants.[9] The rigid cyclopropane core was used to constrain the relative orientation of the aryl and aminomethyl groups, mimicking the conformations of established tricyclic antidepressants. This effort led to the discovery of Midalcipran, which demonstrated superior activity to imipramine in animal models and a favorable side effect profile.[9] Midalcipran was selected for clinical development, highlighting the success of using a conformationally restricted scaffold to achieve desired pharmacological activity.
Case Study: Antiviral Prodrugs
The stability of prodrugs is critical for ensuring adequate oral bioavailability. Esters of cyclopropanecarboxylic acid have been shown to possess significantly enhanced hydrolytic stability compared to esters of other acids.[10] For example, a cyclopropane analogue of the antiviral drug valacyclovir demonstrated a half-life of over 300 hours at pH 6, compared to just 69.7 hours for valacyclovir itself. This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[10] This property makes cyclopropanecarboxylic acid an attractive choice for designing more robust ester-based prodrugs.
Table 1: Comparison of Marketed and Clinical-Stage Drugs Containing a Cyclopropane Moiety
| Drug Name | Therapeutic Area | Role of Cyclopropane Moiety |
| Pazufloxacin | Antibacterial | Part of the core quinolone scaffold, influencing potency and spectrum.[11] |
| Grazoprevir | Antiviral (HCV) | A key component of the macrocyclic structure, providing conformational constraint for binding to the NS3/4A protease.[11][12] |
| Tasimelteon | Insomnia | The cyclopropane ring acts as a stable, rigid linker, contributing to high affinity for melatonin receptors.[11] |
| Brepocitinib | Inflammation (Phase III) | The cyclopropyl group serves to optimize the molecule's shape and properties for inhibiting TYK2/JAK1 kinases.[11] |
| Midalcipran | Antidepressant | Provides a rigid scaffold to control the spatial arrangement of key pharmacophoric elements.[9] |
Pharmacokinetic Considerations and Potential Liabilities
While the cyclopropane ring often enhances metabolic stability, its impact on a drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile must be carefully evaluated.
Improving Pharmacokinetics
The introduction of a cyclopropyl group can address multiple pharmacokinetic roadblocks simultaneously:[2][3]
-
Increased Metabolic Stability: As previously noted, the motif is resistant to oxidative metabolism.[1]
-
Reduced Plasma Clearance: Enhanced stability often translates to lower clearance rates.[2]
-
Modulation of pKa: The electronic nature of the cyclopropyl group can influence the acidity of a nearby carboxylic acid, which can affect properties like P-glycoprotein efflux.[2][3]
A Cautionary Tale: Idiosyncratic Toxicity
Despite its benefits, the metabolism of cyclopropane-containing molecules can sometimes lead to unexpected toxicity. The experimental anxiolytic drug panadiplon serves as a critical case study.[13] In clinical trials, panadiplon caused hepatic toxicity that was not predicted by preclinical studies in rats or dogs.
Subsequent investigations revealed a complex metabolic pathway as the cause. Panadiplon is metabolized to cyclopropanecarboxylic acid. This metabolite was found to inhibit mitochondrial fatty acid β-oxidation and disrupt glucose homeostasis by depleting liver coenzyme A (CoA) and carnitine.[13] This case highlights that even a "stable" moiety can be metabolized, and its metabolites can have off-target biological effects. It underscores the necessity of thoroughly investigating the metabolic fate of all drug candidates, including those containing cyclopropane rings.
The pathway to toxicity is visualized below.
Caption: Metabolic pathway leading to Panadiplon-induced hepatotoxicity.
Conclusion and Future Perspectives
Cyclopropanecarboxylic acid and its derivatives represent a validated and highly effective structural motif in medicinal chemistry. The unique combination of conformational rigidity, metabolic stability, and tunable electronics has cemented its role as a valuable tool for enhancing potency, selectivity, and pharmacokinetic properties. From antibacterials to antidepressants, its impact is evident across the pharmaceutical landscape.
Future advancements in synthetic chemistry, particularly in asymmetric and catalytic methods, will continue to expand the accessibility and diversity of these derivatives.[14][15] As our understanding of complex biological targets grows, the ability to precisely control molecular shape and properties using scaffolds like cyclopropanecarboxylic acid will become even more critical. However, the case of panadiplon serves as a crucial reminder that a deep understanding of metabolic pathways is paramount to ensuring the safety and success of these promising compounds in the clinic. The strategic application of this versatile building block will undoubtedly continue to fuel the discovery of innovative medicines for years to come.
References
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Dempsey, J. A., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]
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Costantino, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. Available at: [Link]
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A Technical Guide to the Therapeutic Applications of Substituted Cyclopropane Compounds
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
The cyclopropane ring, a motif once considered a synthetic curiosity, has firmly established itself as a cornerstone in modern medicinal chemistry. Its unique stereoelectronic properties, stemming from significant ring strain and distinct bond characteristics, offer a powerful toolset for overcoming common challenges in drug discovery. This guide provides an in-depth analysis of the strategic incorporation of substituted cyclopropanes into therapeutic agents. We will explore its role as a versatile bioisostere, its impact on pharmacokinetics and metabolic stability, and its application across diverse therapeutic areas, including infectious diseases, oncology, and neuroscience. Through mechanistic insights, detailed protocols, and case studies, this document serves as a comprehensive resource for scientists seeking to leverage the full potential of the cyclopropyl fragment in the design of next-generation pharmaceuticals.
The Enduring Appeal of a Strained Ring: Physicochemical Properties
The cyclopropane moiety is the smallest possible carbocycle, a simple three-carbon ring. This simplicity belies a complex and highly valuable set of physicochemical properties that medicinal chemists can exploit.[1][2]
-
Ring Strain and Bonding: The C-C-C bond angles are forced to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain results in "bent" or banana bonds, which possess a higher degree of p-character than typical alkanes.[3][4] This unique electronic structure allows the cyclopropane ring to mimic the properties of π-systems, such as alkenes or phenyl rings, while maintaining a saturated, three-dimensional character.[3][5]
-
Conformational Rigidity: The strained ring is conformationally locked.[4][6] Incorporating a cyclopropane into a molecule restricts the rotational freedom of adjacent bonds, reducing the entropic penalty upon binding to a biological target.[3][5] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity and potency.[3][6]
-
Metabolic Stability: The C-H bonds in a cyclopropane are shorter and stronger than those in linear alkanes, and the ring itself is generally resistant to common metabolic degradation pathways like oxidation.[3][4][6] This inherent stability can enhance a drug's half-life, improve its pharmacokinetic profile, and allow for less frequent dosing.[4][6]
The Cyclopropane Moiety as a Master of Disguise: Bioisosterism
Bioisosterism—the strategy of replacing one functional group with another to create a new compound with similar biological activity but improved properties—is a fundamental concept in drug design.[7] The cyclopropyl group is a particularly effective and versatile bioisostere.[5]
-
gem-Dimethyl and Isopropyl Replacement: The cyclopropane ring can effectively mimic the steric bulk of a gem-dimethyl or isopropyl group. This substitution can maintain or improve binding affinity while often enhancing metabolic stability by removing sites susceptible to cytochrome P450 oxidation. Furthermore, it introduces a degree of rigidity not present in the flexible alkyl groups.[8]
-
Alkene and Phenyl Ring Isostere: Due to the π-character of its C-C bonds, a cyclopropane can replace an alkene, maintaining similar spatial geometry while eliminating the potential for unwanted reactivity or metabolic epoxidation.[8][9] It is also frequently used as a non-aromatic, three-dimensional replacement for a phenyl ring, which can improve solubility and reduce potential toxicity associated with aromatic metabolism.[8]
The following diagram illustrates the strategic application of cyclopropane as a bioisostere to address common drug development roadblocks.
Caption: Bioisosteric replacement strategy using cyclopropane.
Therapeutic Applications Across Disease Modalities
The versatility of the cyclopropyl group is evident in the breadth of FDA-approved drugs and clinical candidates that contain this motif.[1][9][10] It has proven invaluable across numerous therapeutic areas.[10][11][12]
Infectious Diseases: A Case Study in Antivirals
The most prominent recent example of a cyclopropane-containing drug is Nirmatrelvir , the active component of Paxlovid, an oral antiviral for treating COVID-19.[13][14]
Mechanism of Action: Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[13][15][16] This enzyme is critical for viral replication, as it cleaves viral polyproteins into functional proteins.[15][17] Nirmatrelvir's warhead covalently binds to the catalytic cysteine (Cys145) residue in the Mpro active site, halting the replication process.[13] The cyclopropyl group in Nirmatrelvir serves as a hydrophobic element that binds to the S2 subsite of the enzyme's active site, contributing to the molecule's potent inhibitory activity.[17]
The diagram below shows the mechanism of Mpro inhibition.
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition by Nirmatrelvir.
Oncology
In oncology, cyclopropanes are incorporated to enhance selectivity and potency for various targets.[11]
-
Kinase Inhibitors: Several kinase inhibitors utilize cyclopropane rings to improve their profiles. For example, they have been used in the design of potent and highly selective Anaplastic Lymphoma Kinase (ALK) inhibitors for non-small cell lung cancer.[18][19] The rigid cyclopropane scaffold helps orient other functional groups for optimal interaction with the kinase hinge region and other key residues.[18]
-
Histone Demethylase Inhibitors: The cyclopropylamine scaffold, found in the drug tranylcypromine, is a key pharmacophore for inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic target in various cancers.[20] The cyclopropane ring is crucial for the covalent mechanism of inhibition.[20]
Central Nervous System (CNS) Disorders
The ability of the cyclopropane ring to increase metabolic stability and modulate lipophilicity makes it a valuable tool for designing drugs that can cross the blood-brain barrier (BBB).[3][21] It is found in drugs targeting CNS disorders, including depression and sleep disorders.[11] For example, the dual orexin receptor antagonist Lemborexant, used for insomnia, features a cyclopropane ring that contributes to its conformational stability and overall efficacy.[8]
Synthetic Strategies and Methodologies
The increasing application of cyclopropanes in drug discovery has been paralleled by advances in synthetic chemistry, making these motifs more accessible.[6][22][23]
Key Cyclopropanation Reactions
-
Simmons-Smith Reaction: A classic and reliable method involving the reaction of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple.[12][22]
-
Transition Metal-Catalyzed Carbene Transfer: This is one of the most powerful methods, often using diazo compounds as carbene precursors with catalysts based on rhodium, copper, or cobalt.[22][24] These methods can offer high levels of stereocontrol, which is critical for pharmaceutical applications.[25][26]
-
Corey-Chaykovsky Reaction: This reaction involves a sulfur ylide reacting with an electron-deficient alkene (e.g., an α,β-unsaturated ketone) to form a cyclopropane.[12][22]
Example Protocol: Cobalt-Catalyzed Cyclopropanation
This protocol is a representative example of a modern, efficient method for synthesizing functionalized cyclopropanes suitable for further elaboration in a drug discovery program.[22]
Objective: To synthesize (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate.
Materials:
-
Phenyl vinyl sulfide
-
Ethyl diazoacetate (EDA)
-
Co(II)-salen type complex (catalyst, e.g., 5 mol%)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with the Co(II) catalyst (5 mol%) and phenyl vinyl sulfide (1.0 eq) in anhydrous CH2Cl2.
-
Addition of Diazo Compound: Ethyl diazoacetate (1.1 eq) is dissolved in anhydrous CH2Cl2 and placed in the dropping funnel.
-
Reaction: The solution of ethyl diazoacetate is added dropwise to the stirred reaction mixture at room temperature over a period of 1-2 hours. Causality Note: Slow addition is crucial to maintain a low concentration of the reactive diazo compound, minimizing side reactions and ensuring safety.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting vinyl sulfide is consumed.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the trans and cis diastereoisomers, affording the desired products. Self-Validation: The distinct diastereoisomers can be characterized and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, verifying the success of the cyclopropanation.
Pharmacokinetic and Developability Considerations
The introduction of a cyclopropane ring can profoundly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[10]
| Property | Impact of Cyclopropane Incorporation | Rationale / Causality |
| Metabolic Stability | Generally Increased[3][4] | Resistance to CYP450 oxidation; stronger C-H bonds.[3][6] |
| Aqueous Solubility | Can Increase | Reduces planarity and can disrupt crystal lattice packing compared to aromatic analogs. |
| Membrane Permeability | Can Increase[21][24] | Increases lipophilicity and three-dimensionality, which can facilitate passive diffusion. |
| Plasma Clearance | Often Decreased[3] | A direct consequence of increased metabolic stability, leading to a longer half-life. |
| P-gp Efflux | Can Be Reduced[3] | Altering the molecule's pKa and conformation can reduce its recognition by efflux transporters.[3] |
The following workflow illustrates a typical screening cascade where cyclopropane analogs might be evaluated.
Caption: A simplified DMPK workflow for evaluating cyclopropane analogs.
Future Perspectives
The role of the cyclopropane ring in drug discovery is set to expand further. Innovations in synthetic chemistry are making complex, highly substituted, and fused cyclopropane systems more accessible.[21][27] We anticipate seeing their increased use in areas such as:
-
Peptidomimetics: The conformational rigidity of cyclopropanes makes them excellent scaffolds for mimicking peptide secondary structures like β-turns, with applications in inhibiting protein-protein interactions.[28]
-
Covalent Inhibitors: The strained ring can act as a latent electrophile, enabling the design of targeted covalent inhibitors beyond the classic cyclopropylamine-FAD adduct mechanism.
-
Fragment-Based Drug Discovery (FBDD): Three-dimensional cyclopropane-containing fragments are valuable starting points for building novel lead compounds that explore new chemical space.[22][23]
Conclusion
The substituted cyclopropane is far more than a simple cycloalkane; it is a strategic design element that offers solutions to many of medicinal chemistry's most persistent problems. By providing conformational constraint, metabolic stability, and versatile bioisosteric replacement options, it has proven its value in numerous approved and clinical-stage therapeutics. A deep understanding of its properties, coupled with modern synthetic methods, empowers researchers to rationally design and develop safer and more effective medicines. The continued exploration of this small but powerful ring system promises to unlock new therapeutic possibilities for years to come.
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A Technical Guide to the Mechanism of Action of Cyclopropane-Based Enzyme Inhibitors
Abstract
The cyclopropane ring, a three-membered carbocycle, is a fascinating and increasingly utilized pharmacophore in drug design. Its inherent ring strain and unique electronic properties make it a "latent" reactive group that can be unmasked within the specific chemical environment of an enzyme's active site. This guide provides an in-depth technical overview of the mechanisms by which cyclopropane-containing molecules act as enzyme inhibitors, with a focus on mechanism-based irreversible inactivation. We will explore the core biochemical principles, delve into specific case studies of key enzyme targets, and present the experimental workflows required to rigorously elucidate these complex mechanisms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this powerful class of inhibitors.
Introduction: The Cyclopropane Ring as a Privileged Pharmacophore
The utility of the cyclopropane group in enzyme inhibition stems from the approximately 27 kcal/mol of strain energy inherent in its structure. This strain energy lowers the activation barrier for ring-opening reactions. When incorporated into a small molecule designed to bind an enzyme's active site, this strained ring can be strategically positioned to react with enzymatic machinery, leading to potent and often irreversible inhibition.
Many cyclopropane-containing compounds are classified as mechanism-based inactivators (also known as "suicide substrates").[1][2] These compounds are initially unreactive but are catalytically converted by their target enzyme into a highly reactive species. This species then forms a covalent bond with the enzyme, leading to its permanent inactivation.[1][2] This mechanism offers a high degree of specificity, as the inhibitor must first be recognized and processed by the target enzyme before the inactivating "warhead" is armed.
The primary pathways for the enzymatic activation of cyclopropane rings involve:
-
Single-Electron Transfer (SET): Common for redox-active enzymes like monoamine oxidases (MAOs) and cytochrome P450s (CYPs), where a one-electron oxidation of an adjacent heteroatom (typically nitrogen) generates a radical cation.[3][4] This intermediate rapidly undergoes homolytic cleavage of the cyclopropane ring.
-
Nucleophilic Attack: Direct attack on the cyclopropane ring by an active site nucleophile, although less common, can also lead to ring-opening and covalent modification.
-
Enzyme-Catalyzed Rearrangement: The enzyme's catalytic machinery can promote rearrangements that introduce further strain or generate electrophilic centers within the cyclopropane moiety, priming it for inactivation.[5]
Core Mechanisms of Inactivation: A Deeper Dive
Radical-Mediated Inactivation
The most extensively studied mechanism for cyclopropane-based inhibitors involves the generation of radical intermediates. This pathway is particularly relevant for flavin-dependent amine oxidases and heme-containing enzymes.
The General Mechanism:
-
Binding: The inhibitor (I) reversibly binds to the enzyme's active site (E) to form an initial non-covalent complex (E·I).
-
Oxidation (SET): The enzyme's redox cofactor (e.g., FAD in MAOs or the heme in CYPs) abstracts a single electron from a heteroatom adjacent to the cyclopropane ring, typically a nitrogen atom in a cyclopropylamine. This forms a highly unstable radical cation intermediate.[3][6]
-
Ring Opening: The radical cation undergoes rapid, stereoelectronically-controlled ring-opening.[7] This cleavage relieves the ring strain and generates a more stable, delocalized radical species, often a homoallylic or β-iminium carbon radical.[3][7] The instability of the cyclopropyl cation makes this ring-opening process particularly facile.[8]
-
Covalent Adduct Formation: The newly formed radical is highly reactive and positioned to form a covalent bond with a component of the enzyme's active site. This can be the enzyme's cofactor (e.g., the FAD) or a nearby nucleophilic amino acid residue.[9][10] This final step results in the irreversibly inactivated enzyme (E-I*).
Case Studies: Prominent Enzyme Targets
Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1)
Tranylcypromine (trans-2-phenylcyclopropylamine, PCPA) is a classic, clinically used antidepressant that acts as an irreversible inhibitor of MAO-A and MAO-B.[11][12][13] These flavin-dependent enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine.[12] More recently, tranylcypromine was also identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), another FAD-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating histones.[9][14]
The mechanism of inactivation for both MAO and LSD1 by tranylcypromine follows the radical-mediated pathway.[9][15] The FAD cofactor oxidizes the cyclopropylamine to a radical cation, which then opens and covalently modifies the N(5) or C(4a) atom of the flavin cofactor.[9][10] Structural studies have confirmed the formation of a covalent FAD-PCPA adduct in the active site of LSD1, providing definitive proof of the mechanism.[9][14] Interestingly, the specific adduct formed can differ between enzymes; the FAD-PCPA adduct in LSD1 is distinct from that formed in MAO B.[14]
Cytochrome P450 (CYP) Enzymes
The cytochrome P450 superfamily of heme-containing monooxygenases is central to drug metabolism and detoxification.[16] Cyclopropylamines are known mechanism-based inactivators of various CYP isoforms.[4][17] The mechanism is initiated by the heme iron, which performs a single-electron oxidation of the cyclopropylamine nitrogen.[4] The subsequent ring-opening of the radical cation leads to a reactive species that can covalently modify the P450 apoprotein or the heme prosthetic group itself, leading to irreversible loss of activity.[18][19][20] In some cases, cyclopropylamines can also inactivate P450s by forming metabolic intermediate complexes (MICs), where a metabolite coordinates tightly to the heme iron without forming a covalent bond.[17]
Experimental Workflows for Mechanism Elucidation
Confirming a mechanism-based inactivation pathway for a cyclopropane inhibitor requires a multi-pronged experimental approach. The goal is to demonstrate time-dependent, irreversible inhibition that is dependent on enzymatic turnover and to identify the specific molecular modification responsible for inactivation.
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In Silico Screening of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The cyclopropane motif is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This guide provides an in-depth technical walkthrough of an in silico screening cascade for novel analogs of 2-(4-Bromophenyl)cyclopropanecarboxylic acid. We will navigate the strategic considerations and practical methodologies essential for identifying promising lead candidates, from initial library design to advanced computational validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction: The Rationale for Analog Screening
This compound is a synthetic compound featuring a cyclopropane ring, a versatile structural element known to enhance the potency and modulate the physicochemical properties of drug candidates.[3] While the specific biological activity of this particular molecule is not extensively documented in publicly available literature[4][5], the broader class of cyclopropanecarboxylic acid derivatives has demonstrated a range of biological activities, including potential as ethylene biosynthesis inhibitors and antimicrobial agents.[6][7][8]
The core objective of this in silico screening campaign is to explore the chemical space around the this compound scaffold to identify analogs with high affinity and specificity for a chosen biological target, while also possessing favorable pharmacokinetic profiles. For the purpose of this guide, we will hypothesize a well-validated antibacterial target: Staphylococcus aureus Dihydrofolate Reductase (DHFR), an enzyme critical for bacterial DNA synthesis.
This guide will delineate a comprehensive virtual screening workflow, a powerful and cost-effective strategy to prioritize molecules for synthesis and biological testing.[9][10][11]
The In Silico Screening Cascade: A Strategic Overview
Our virtual screening workflow is designed as a multi-stage funnel, progressively enriching for compounds with a higher probability of being active. This tiered approach balances computational expense with predictive accuracy.
Figure 1: A high-level overview of the in silico screening workflow.
Phase 1: Crafting the Virtual Library
The quality of the input library is a critical determinant of the success of any virtual screening campaign. Our strategy focuses on creating a diverse yet focused library of analogs based on the this compound scaffold.
Scaffold Analysis and Diversification Strategy
The parent compound offers several points for chemical modification. The primary points of diversification will be the phenyl ring and the carboxylic acid moiety.
-
Phenyl Ring Substitution: The para-bromo substituent can be replaced with a variety of other functional groups to probe for additional interactions within the binding pocket. These can include halogens (Cl, F), small alkyl groups (CH3), electron-donating groups (OCH3), and electron-withdrawing groups (CF3, CN).
-
Carboxylic Acid Bioisosteres: The carboxylic acid can be replaced with known bioisosteres such as tetrazole, hydroxamic acid, or small amides to explore alternative hydrogen bonding patterns and improve pharmacokinetic properties.
Library Enumeration and Preparation Protocol
Protocol 1: Virtual Library Generation
-
Scaffold Definition: Define the 2-phenylcyclopropanecarboxylic acid core as the central scaffold.
-
R-Group Definition: Create a library of substituents for the phenyl ring and bioisosteres for the carboxylic acid.
-
Combinatorial Enumeration: Utilize cheminformatics toolkits like RDKit or commercial software to enumerate all possible combinations of the defined R-groups with the scaffold.
-
3D Structure Generation: Generate low-energy 3D conformers for each enumerated molecule.
-
Ligand Preparation: Assign appropriate protonation states at physiological pH (7.4) and add partial charges using a force field like MMFF94.
Phase 2: Target-Based Virtual Screening
With a prepared library, the next phase involves docking these molecules into the active site of our target protein, S. aureus DHFR.
Target Protein Preparation
A high-quality protein structure is paramount for accurate docking.
Protocol 2: Protein Preparation
-
Structure Retrieval: Obtain the crystal structure of S. aureus DHFR complexed with a known inhibitor (e.g., methotrexate) from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation and Optimization: Add hydrogen atoms and assign protonation states to titratable residues. Perform a constrained energy minimization to relieve any steric clashes.
-
Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand or through pocket detection algorithms.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[12]
Protocol 3: High-Throughput Virtual Screening (HTVS)
-
Docking Software Selection: Choose a validated docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Docking Grid Generation: Generate a grid box that encompasses the entire defined binding site of the DHFR protein.
-
HTVS Execution: Dock the prepared analog library against the prepared DHFR structure using a standard precision docking protocol.
-
Pose Generation and Scoring: For each molecule, generate multiple binding poses and rank them using the software's scoring function. The scoring function estimates the binding affinity.
Phase 3: Hit Prioritization and Computational Validation
The output of the docking experiment is a ranked list of compounds. This phase focuses on refining this list to select the most promising candidates.
Post-Docking Analysis and Filtering
A raw docking score is often insufficient for hit selection. A deeper analysis of the binding poses is crucial.
-
Visual Inspection: Visually inspect the binding poses of the top-scoring compounds. Look for key interactions that are known to be important for DHFR inhibition, such as hydrogen bonds with key active site residues.
-
Interaction Fingerprinting: Analyze the types and frequencies of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) for each compound.
-
Clustering and Diversity: Cluster the top hits based on chemical similarity to ensure a diverse selection of chemotypes for further investigation.
Figure 2: A conceptual diagram of ligand-protein interactions within the DHFR active site.
ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage attrition.[13]
Protocol 4: In Silico ADMET Profiling
-
Property Calculation: For the top-ranked compounds, calculate key physicochemical and pharmacokinetic properties using tools like SwissADME or other predictive models.
-
Parameter Analysis: Evaluate parameters such as:
-
Lipinski's Rule of Five: A guideline for drug-likeness.
-
Aqueous Solubility: Important for absorption.
-
Blood-Brain Barrier Permeability: Relevant for CNS-targeted drugs.
-
Cytochrome P450 Inhibition: Potential for drug-drug interactions.
-
Predicted Toxicity: Flags for potential liabilities.
-
Table 1: Predicted ADMET Properties for Top Hypothetical Hits
| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Solubility | CYP2D6 Inhibition |
| Analog-001 | 255.1 g/mol | 2.8 | 1 | 2 | Good | No |
| Analog-002 | 278.5 g/mol | 3.2 | 1 | 3 | Moderate | Yes |
| Analog-003 | 299.2 g/mol | 3.5 | 2 | 3 | Good | No |
Molecular Dynamics (MD) Simulations
For a small number of highly promising candidates, MD simulations can provide a more dynamic and accurate assessment of binding stability.[14]
Protocol 5: MD Simulation of Protein-Ligand Complex
-
System Setup: Place the docked protein-ligand complex in a simulation box with explicit solvent (water) and counter-ions.
-
Equilibration: Gradually heat the system and allow it to equilibrate under controlled temperature and pressure.
-
Production Run: Run the simulation for an extended period (e.g., 100 ns) to observe the dynamics of the complex.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the ligand's binding pose, key interactions over time, and conformational changes in the protein.
Conclusion and Future Directions
This in silico screening guide has outlined a robust and scientifically grounded workflow for the identification of novel this compound analogs with the potential for antibacterial activity. By integrating library design, molecular docking, ADMET prediction, and molecular dynamics, we can efficiently navigate a vast chemical space and prioritize a manageable number of high-potential compounds for synthesis and experimental validation. The ultimate success of this computational endeavor will be determined by the translation of these in silico predictions into tangible in vitro and in vivo activity.
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Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [https://www.b CHD.org/index.php/bchd/article/view/347]([Link] CHD.org/index.php/bchd/article/view/347)
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ChemRxiv. (n.d.). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. [Link]
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MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]
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MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
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Pharmacokinetic profile of brominated phenylalkanoic acids.
An In-Depth Technical Guide to the Pharmacokinetic Profile of Brominated Phenylalkanoic Acids
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacokinetic (PK) profile of brominated phenylalkanoic acids, a chemical class with emerging interest in medicinal chemistry. In the absence of extensive direct data for this specific class, this document synthesizes information from structurally related analogues, including brominated aromatic compounds, non-halogenated phenylalkanoic acids, and established drugs of the non-steroidal anti-inflammatory (NSAID) class (e.g., profens). The guide details the core Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, explains the causal reasoning behind experimental designs, and provides detailed, field-proven protocols for key in vitro and in vivo assays. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to robustly characterize the pharmacokinetic behavior of novel brominated phenylalkanoic acid candidates.
Introduction and Physicochemical Considerations
Brominated phenylalkanoic acids are characterized by a phenyl ring substituted with one or more bromine atoms and an alkanoic acid side chain. The interplay between the lipophilic, electron-withdrawing bromine atom(s) and the ionizable carboxylic acid group governs the molecule's overall physicochemical properties, which in turn are primary determinants of its pharmacokinetic fate.
-
Lipophilicity: The bromine atom significantly increases the lipophilicity of the aromatic ring, which can enhance membrane permeability and plasma protein binding.
-
Acidity (pKa): The alkanoic acid moiety is typically weakly acidic (pKa ~4-5). At physiological pH, these compounds will exist predominantly in their anionic carboxylate form, which increases water solubility but can limit passive diffusion across membranes, often necessitating transporter-mediated uptake.
-
Plasma Protein Binding: Phenylalkanoic acids, particularly NSAIDs like ibuprofen and flurbiprofen, are known to exhibit very high binding (>98%) to plasma albumin[1][2]. The addition of bromine is expected to maintain or even increase this high affinity, meaning that the unbound fraction of the drug, which is responsible for pharmacological activity and clearance, is likely to be very small.
A foundational step in any PK assessment is the experimental determination of these properties (LogP/D, pKa, solubility, and plasma protein binding) as they provide the basis for hypothesis-driven experimental design.
Absorption: Intestinal Permeability
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Given their acidic nature, brominated phenylalkanoic acids will likely be absorbed via a combination of passive transcellular diffusion and carrier-mediated transport.
Causality in Experimental Choice: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption[3][4]. Derived from a human colon adenocarcinoma, these cells differentiate into a polarized monolayer that expresses tight junctions and many of the key uptake and efflux transporters found in the small intestine, thus providing a robust and self-validating biological barrier model[5][6]. A bidirectional assay is crucial as it can distinguish between passive absorption and active efflux, a common mechanism of low bioavailability.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
1. Cell Culture & Monolayer Formation:
- Seed Caco-2 cells onto semi-permeable Transwell® inserts (e.g., 12-well format) at a density of ~60,000 cells/cm².
- Culture for 18-22 days in appropriate media (e.g., DMEM with 10% FBS, NEAA, Pen/Strep) to allow for spontaneous differentiation into a polarized monolayer[6].
- Quality Control: Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be stable and within the laboratory's historical range (e.g., >300 Ω·cm²)[6].
2. Transport Experiment:
- Wash the cell monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
- A-B Permeability: Add the test compound (e.g., at 10 µM concentration) in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side[7].
- B-A Permeability: Add the test compound in transport buffer to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side[7].
- Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
- At the end of the incubation, take samples from both the donor and receiver compartments. Also, take a sample from the initial donor solution (T=0).
- Validation Control: Include Lucifer Yellow, a low-permeability paracellular marker, to confirm monolayer integrity throughout the experiment. High Lucifer Yellow flux indicates a compromised monolayer[6].
3. Sample Analysis & Data Calculation:
- Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
- Calculate the Papp in cm/s using the following equation:
- Papp = (dC/dt) × V / (A × C₀)
- Where: (dC/dt) is the rate of appearance of the compound in the receiver compartment, V is the volume of the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
- Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is a strong indication of active efflux[7].
Distribution: Plasma Protein Binding
The extent of a drug's distribution into tissues is inversely related to its binding to plasma proteins. Only the unbound drug can cross membranes and interact with its target. For compounds like phenylalkanoic acids, which are expected to be highly bound, an accurate measurement of the unbound fraction (fu) is critical for interpreting PK/PD relationships[8].
Causality in Experimental Choice: Equilibrium dialysis is considered the gold-standard method for determining plasma protein binding. It allows for the passive diffusion of unbound drug across a semi-permeable membrane until equilibrium is reached between a plasma-containing compartment and a buffer-containing compartment. The Rapid Equilibrium Dialysis (RED) device is a high-throughput, plate-based system that minimizes experimental variability and sample requirements[9][10].
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
1. Preparation:
- Reconstitute the RED device base plate and dialysis inserts according to the manufacturer's protocol.
- Prepare a stock solution of the test compound and spike it into plasma (human, rat, etc.) at the desired final concentration (e.g., 1-10 µM).
2. Dialysis:
- Add the plasma containing the test compound (e.g., 300 µL) to the sample chamber (red ring) of the RED insert[10].
- Add dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber (e.g., 500 µL)[10].
- Seal the plate securely and incubate at 37°C on an orbital shaker for 4-6 hours to ensure equilibrium is reached. The exact time should be predetermined in a preliminary experiment[9].
3. Sample Collection and Processing:
- After incubation, carefully remove equal volume aliquots (e.g., 50-100 µL) from both the plasma and buffer chambers.
- To ensure matrix matching for LC-MS/MS analysis (which minimizes analytical variability), add an equal volume of blank buffer to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot.
- Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard.
- Vortex and centrifuge to pellet the precipitated protein.
4. Analysis and Calculation:
- Analyze the supernatant from both the plasma and buffer samples by LC-MS/MS.
- Calculate the fraction unbound (fu) as:
- fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
- Calculate the percent bound as:
- % Bound = (1 - fu) × 100
Metabolism: In Vitro Hepatic Clearance
Metabolism, primarily in the liver, is the main route of elimination for most NSAIDs and other lipophilic acids[2]. Understanding a compound's metabolic stability is key to predicting its in vivo half-life and potential for drug-drug interactions.
Causality in Experimental Choice: Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily[11][12]. An in vitro metabolic stability assay using liver microsomes provides a rapid and cost-effective way to determine a compound's intrinsic clearance (Clint), which is the rate of metabolism in the absence of physiological limitations like blood flow[13].
Experimental Protocol: Liver Microsomal Stability Assay
1. Incubation Preparation:
- In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., from human, rat) at a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4)[12].
- Add the test compound to the mixture at a final concentration of 1 µM.
- Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
2. Reaction Initiation and Time Points:
- Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (cofactor for CYP enzymes) to all wells[12].
- Immediately quench the reaction in the "0-minute" time point wells by adding 2-3 volumes of cold acetonitrile.
- Continue to incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells with cold acetonitrile[12].
- Controls: Include a "minus cofactor" control (incubated for 45 min without NADPH) to check for non-CYP-mediated degradation and a positive control compound with known metabolic liability (e.g., Verapamil) to validate the assay.
3. Sample Analysis and Data Calculation:
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
- Plot the natural logarithm (ln) of the percent remaining versus time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- Calculate the half-life (t½) as: t½ = 0.693 / k
- Calculate the intrinsic clearance (Clint) as:
- Clint (µL/min/mg protein) = (0.693 / t½) × (1 / microsomal protein concentration)
Predicted Metabolic Pathways
Based on the structure of brominated phenylalkanoic acids and data from analogues, two primary metabolic routes are expected:
-
Phase I Oxidation: This will likely occur on both the aromatic ring and the alkanoic acid side chain, mediated primarily by CYP enzymes.
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated, often at positions ortho or para to the existing substituents.
-
Side-Chain Oxidation: The alkanoic acid chain can undergo ω- and ω-1 hydroxylation.
-
Debromination: Oxidative debromination is a known metabolic pathway for brominated aromatic compounds, leading to the formation of a phenolic metabolite and the release of a bromide ion[13].
-
-
Phase II Conjugation: The original carboxylic acid group, as well as any hydroxylated metabolites formed in Phase I, are prime candidates for conjugation with polar endogenous molecules to facilitate excretion.
-
Glucuronidation: The carboxylic acid can be directly conjugated with glucuronic acid to form an acyl glucuronide, a major metabolic pathway for many profen NSAIDs[14].
-
Amino Acid Conjugation: Benzoic acids are known to be conjugated with glycine in many species, including rats[15]. This is a highly probable pathway for brominated phenylalkanoic acids, especially those with shorter side chains.
-
In Vivo Studies: Distribution and Excretion
While in vitro assays provide critical early data, in vivo studies in animal models (typically rats) are required to understand the complete pharmacokinetic profile, including tissue distribution and routes of excretion.
-
Tissue Distribution Studies: These studies involve administering the compound to rodents and collecting various tissues (e.g., liver, kidney, brain, muscle, fat) at different time points to determine the extent of drug accumulation outside of the plasma[16][17][18]. This is particularly important for lipophilic compounds that may sequester in adipose tissue.
-
Mass Balance and Excretion Studies: A mass balance study, typically conducted with a radiolabeled version of the compound (e.g., ¹⁴C), is the definitive method to determine the routes and rates of excretion[19]. Urine, feces, and sometimes bile are collected over several days to account for the recovery of all administered radioactivity, providing a complete picture of the drug's elimination from the body.
Data Presentation and Visualization
Table 1: Key In Vitro Pharmacokinetic Parameters to Determine
| Parameter | Assay | Typical Units | Interpretation |
| Papp (A-B) | Caco-2 Permeability | 10⁻⁶ cm/s | Predicts rate of intestinal absorption. |
| Efflux Ratio | Caco-2 Permeability | Ratio | Identifies susceptibility to active efflux transporters (e.g., P-gp). |
| Fraction Unbound (fu) | Plasma Protein Binding | % or fraction | Determines the amount of drug available for pharmacological effect and clearance. |
| In Vitro Half-Life (t½) | Microsomal Stability | minutes | Indicates metabolic stability; used to rank compounds. |
| Intrinsic Clearance (Clint) | Microsomal Stability | µL/min/mg | Predicts hepatic clearance; can be scaled to in vivo predictions. |
Diagrams
Below are conceptual diagrams representing the key workflows and pathways described in this guide.
Caption: A typical in vitro workflow for early pharmacokinetic assessment.
Caption: Predicted metabolic pathways for brominated phenylalkanoic acids.
Conclusion
The pharmacokinetic profile of a novel brominated phenylalkanoic acid can be systematically and robustly characterized using a tiered approach of in vitro and in vivo assays. While direct data for this specific chemical class is limited, a strong predictive framework can be built upon the well-established ADME properties of structural analogues like halogenated aromatics and phenylalkanoic acid-derived NSAIDs. These compounds are anticipated to be well-absorbed (barring significant efflux), highly protein-bound, and cleared primarily via hepatic metabolism involving oxidation and conjugation. The experimental protocols and rationale detailed in this guide provide a validated roadmap for generating the critical data needed to advance promising candidates in the drug discovery and development pipeline.
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The Cyclopropyl Ring: A Small Moiety with a Mighty Impact on Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Power of the Smallest Carbocycle
In the vast and intricate world of medicinal chemistry, the quest for molecular scaffolds that can confer optimal pharmacological properties is perpetual. Among the arsenal of structural motifs available to the drug designer, the cyclopropyl ring, the smallest of all carbocycles, has emerged as a surprisingly versatile and powerful tool.[1][2] Its deceptively simple three-membered ring structure belies a unique combination of rigidity, electronic character, and metabolic resilience that can be strategically harnessed to overcome common hurdles in drug discovery.[3][4] This guide provides a comprehensive exploration of the multifaceted roles of the cyclopropyl ring in modulating biological activity, offering insights into its fundamental properties, strategic applications, and practical considerations for its incorporation into drug candidates.
The increasing prevalence of the cyclopropyl moiety in preclinical and clinically approved drugs is a testament to its value.[1][5] Over the last decade, a significant number of new chemical entities (NCEs) approved by the FDA contain a cyclopropyl group, highlighting its acceptance and proven track record in successful drug development.[1][6] This guide will delve into the core principles that make this small ring a giant in medicinal chemistry, moving from its intrinsic chemical nature to its profound influence on pharmacokinetics and pharmacodynamics.
Part 1: The Unique Physicochemical Landscape of the Cyclopropyl Ring
The biological effects of the cyclopropyl ring are deeply rooted in its distinct structural and electronic properties, which deviate significantly from its acyclic or larger ring counterparts.
Ring Strain and Bonding: A Source of Unique Reactivity and Conformation
The defining feature of the cyclopropane ring is its significant angle strain. The internal C-C-C bond angles of 60° are a stark deviation from the ideal 109.5° for sp³ hybridized carbons. This strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.[7] This unique bonding arrangement has several important consequences:
-
Enhanced π-character: The C-C bonds of the cyclopropyl ring exhibit a higher degree of p-character than typical alkane C-C bonds.[3][8] This imparts some olefin-like properties, influencing its interactions with biological targets.[7]
-
Shorter and Stronger Bonds: The C-C bonds in cyclopropane are relatively short (1.51 Å), and the C-H bonds are also shorter and stronger than those found in alkanes.[3][4] This inherent strength contributes to its metabolic stability.[9]
-
Rigidity and Conformational Constraint: The rigid, planar nature of the three carbon atoms locks the substituents into well-defined spatial orientations.[10][11] This conformational restriction can be a powerful tool for optimizing drug-target interactions by pre-organizing the molecule into its bioactive conformation, thus reducing the entropic penalty of binding.[3][7]
A Bioisosteric Chameleon: Mimicking and Modulating
One of the most powerful applications of the cyclopropyl ring in medicinal chemistry is its role as a bioisostere. It can effectively mimic other common functional groups, often with advantageous outcomes for the overall molecular properties.
-
Alkene and Phenyl Isostere: The cyclopropyl group can serve as a non-planar, saturated bioisostere for an alkene or a phenyl ring.[1][10] This can be particularly useful in "escaping flatland," a strategy to improve the three-dimensionality and, consequently, the drug-like properties of a molecule.[10]
-
gem-Dimethyl and tert-Butyl Group Mimic: The cyclopropyl group is often used as a replacement for a gem-dimethyl or tert-butyl group.[12][13] This substitution can maintain or even improve binding affinity while offering benefits in terms of metabolic stability and reduced lipophilicity.[13]
Part 2: The Cyclopropyl Ring in Action: Modulating Pharmacological Properties
The introduction of a cyclopropyl ring into a drug candidate can have a profound and often beneficial impact on its absorption, distribution, metabolism, excretion (ADME), and overall pharmacological profile.
Enhancing Metabolic Stability: A Shield Against Oxidative Metabolism
A primary driver for incorporating a cyclopropyl group is to enhance a molecule's metabolic stability.[1][3][7] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often involves an initial hydrogen atom abstraction step.[9]
Case Study: Pitavastatin A classic example is the statin drug pitavastatin. The presence of a cyclopropyl group helps to divert metabolism away from the major drug-metabolizing enzyme CYP3A4.[9] Instead, it undergoes minimal metabolism by CYP2C9, which is clinically less significant, thereby reducing the potential for drug-drug interactions.[9]
However, it is crucial to recognize that the metabolic fate of a cyclopropyl group is context-dependent. When attached to an amine, for instance, it can be susceptible to CYP-mediated bioactivation, leading to the formation of reactive metabolites.[9]
Case Study: Trovafloxacin The fluoroquinolone antibiotic trovafloxacin, which contains a cyclopropylamine moiety, was associated with hepatotoxicity.[9] This was linked to the CYP1A2-mediated oxidation of the cyclopropylamine, resulting in ring-opened reactive intermediates that can form covalent adducts with hepatic proteins.[9]
Boosting Potency and Selectivity: The Power of Conformational Rigidity
The rigid nature of the cyclopropyl ring can lock a molecule into a specific, bioactive conformation, leading to enhanced binding potency and selectivity for its biological target.[7][11] By pre-paying the entropic cost of adopting the correct binding pose, the molecule can achieve a more favorable free energy of binding.[3]
Modulating Physicochemical Properties: Beyond Metabolism
The influence of the cyclopropyl ring extends to other critical physicochemical properties:
-
Increased Brain Permeability: In some instances, the incorporation of a cyclopropyl group has been shown to increase a drug's ability to cross the blood-brain barrier.[3][4]
-
Reduced Plasma Clearance: By blocking metabolic hotspots, the cyclopropyl ring can lead to decreased plasma clearance and a longer in vivo half-life.[3][4][7]
-
Altering pKa: The electron-withdrawing nature of the cyclopropyl group can influence the pKa of adjacent acidic or basic functional groups, which can in turn affect properties like P-glycoprotein efflux.[3][4]
Part 3: Practical Applications and Experimental Workflows
The strategic incorporation of a cyclopropyl ring into a lead compound requires careful consideration and experimental validation.
Synthetic Strategies for Incorporating the Cyclopropyl Ring
A variety of synthetic methods are available to introduce the cyclopropyl moiety.[6] The choice of method depends on the specific substrate and the desired stereochemistry.
| Synthetic Method | Description |
| Simmons-Smith Reaction | A widely used method involving the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[5][6] |
| Corey-Chaykovsky Reaction | Involves the reaction of a sulfonium ylide with an α,β-unsaturated carbonyl compound to form a cyclopropane.[5][6] |
| Catalytic Cyclopropanation | Utilizes transition metal catalysts (e.g., copper, rhodium) to mediate the reaction of an alkene with a diazo compound.[5][6] |
| Kulinkovich Reaction | A method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.[5][6] |
Experimental Protocol: Assessing Metabolic Stability
A crucial step in validating the utility of a cyclopropyl group is to assess its impact on metabolic stability.
Step-by-Step Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (with and without the cyclopropyl group) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.
-
Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent containing an internal standard (e.g., acetonitrile).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Visualization of Key Concepts
Caption: Impact of cyclopropyl ring incorporation on metabolic pathways and pharmacokinetic outcomes.
Part 4: The Cyclopropyl Ring in Nature and as a Biological Probe
The significance of the cyclopropyl ring is not limited to synthetic medicinal chemistry. Nature has also evolved diverse strategies to synthesize and utilize this strained ring in a variety of natural products with potent biological activities. [14][15]
Cyclopropane-Containing Natural Products
Many natural products owe their biological activity to the presence of a cyclopropane ring. [14][15]Examples include:
-
Curacin A: An anticancer agent isolated from a marine cyanobacterium. [15]* CC-1065: A potent antitumor antibiotic. [15]* Pyrethroids: A class of insecticides derived from natural compounds found in chrysanthemums. [15] The biosynthesis of these cyclopropane rings in nature often involves enzymatic cyclopropanation reactions, with S-adenosylmethionine (SAM) frequently serving as a key precursor. [14][15]
Cyclopropenes as Bioorthogonal Probes
More recently, the unsaturated counterpart of cyclopropane, the cyclopropene ring, has emerged as a valuable tool in chemical biology. [16][17]Due to their small size and unique reactivity, cyclopropenes can be used as bioorthogonal chemical reporters to label and study biomolecules in their native environments without interfering with biological processes. [17][18]
Conclusion: A Small Ring with a Bright Future
The cyclopropyl ring stands as a powerful testament to the idea that even the smallest structural modifications can have a profound impact on biological activity. Its unique combination of conformational rigidity, electronic properties, and metabolic stability provides a versatile toolkit for medicinal chemists to address a wide range of challenges in drug discovery. [3][4]From enhancing potency and selectivity to improving pharmacokinetic profiles, the strategic incorporation of the cyclopropyl moiety has proven its worth in numerous successful drug development programs. [1]As our understanding of its nuanced effects continues to grow, and as synthetic methodologies for its installation become even more sophisticated, the humble cyclopropyl ring is poised to play an even greater role in the design of the next generation of innovative therapeutics.
References
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A Technical Guide to Preliminary Bioactivity Screening for Novel Cyclopropane Derivatives
Introduction: The Cyclopropane Moiety - A Privileged Scaffold in Drug Discovery
The cyclopropane ring, a three-membered carbocycle, has emerged as a uniquely valuable structural motif in modern medicinal chemistry.[1][2][3][4] Its inherent ring strain and distinct electronic properties confer a range of advantageous characteristics upon a parent molecule. These include enhanced metabolic stability, increased potency, and the ability to lock a molecule into a specific, bioactive conformation, thereby improving receptor binding affinity and selectivity.[1][3] The strategic incorporation of cyclopropane derivatives has led to the development of numerous FDA-approved drugs for a wide array of therapeutic areas, including antivirals, anticoagulants, and oncology agents.[5][6]
This guide provides a comprehensive framework for the preliminary bioactivity screening of novel cyclopropane derivatives. As a Senior Application Scientist, the aim is not merely to present a list of protocols, but to provide a logical, field-tested workflow that enables researchers to efficiently identify and characterize promising lead compounds. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system for robust and reproducible data generation.
Chapter 1: The Strategic Rationale for a Tiered Screening Approach
A tiered or hierarchical screening cascade is the most resource-effective strategy for the initial assessment of novel compounds. This approach prioritizes broad, cost-effective assays in the initial phase to cast a wide net and identify general bioactivity. Subsequent tiers then employ more specific and complex assays to elucidate the mechanism of action and target engagement of the most promising "hits."
Here, we will focus on a foundational two-tiered approach encompassing in silico and in vitro methodologies. This integrated strategy allows for early computational filtering to prioritize compounds for wet lab testing, thereby saving valuable time and resources.
Diagram 1.1: Tiered Bioactivity Screening Workflow
Caption: A tiered approach to screening prioritizes broad, cost-effective assays before moving to more specific, resource-intensive methods.
Chapter 2: Tier 1 - Casting a Wide Net
The primary objective of Tier 1 screening is to rapidly identify compounds that exhibit any form of biological activity, even if non-specific at this stage. This phase acts as a crucial filter to eliminate inert molecules from the screening pipeline.
In Silico Screening: A Predictive First Pass
In silico drug discovery utilizes computational methods to predict the behavior of drug candidates before they are synthesized or tested in the lab.[7] This approach is invaluable for prioritizing a library of novel cyclopropane derivatives for further investigation.
Key In Silico Techniques:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (your cyclopropane derivative) when bound to a target protein to form a stable complex.[8][9][10][11] It provides insights into binding affinity and potential interactions.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models computationally estimate the pharmacokinetic and toxicological properties of a compound.[[“]] This helps to flag molecules with potentially poor drug-like properties early on.
Protocol 2.1.1: Basic Molecular Docking Workflow
-
Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of your cyclopropane derivative using software like ChemDraw and optimize its geometry.[13]
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, PyRx) to fit the ligand into the active site of the protein.[11][13] The software will generate multiple binding poses and score them based on predicted binding affinity (e.g., in kcal/mol).[11]
-
Analysis: Visualize the docking results to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between your compound and the protein.[13]
Table 2.1.1: Example In Silico Screening Data
| Compound ID | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |
| CPD-001 | -9.2 | 85 | Low |
| CPD-002 | -7.5 | 70 | Low |
| CPD-003 | -5.1 | 45 | High |
| CPD-004 | -8.8 | 90 | Low |
General Cytotoxicity Assays: Gauging Overall Cellular Impact
Cytotoxicity assays are a fundamental first step in in vitro screening to determine if a compound has a toxic effect on cells.[14][15] These assays are often colorimetric and measure metabolic activity as an indicator of cell viability.[16]
The MTT Assay: A Workhorse for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[14][16][17] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[17][18]
Protocol 2.2.1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of your cyclopropane derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]
Data Presentation 2.2.1: IC50 Determination
The results of a cytotoxicity assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 2.2.1: Example Cytotoxicity Data (IC50 Values in µM)
| Compound ID | Cancer Cell Line A | Cancer Cell Line B | Normal Cell Line |
| CPD-001 | 12.5 | 15.8 | > 100 |
| CPD-002 | 25.1 | 32.7 | > 100 |
| CPD-003 | > 100 | > 100 | > 100 |
| CPD-004 | 5.2 | 8.9 | 85.3 |
Chapter 3: Tier 2 - Unraveling the Mechanism
Compounds that demonstrate significant activity in Tier 1 are advanced to Tier 2 for more targeted and mechanistic studies. The goal of this phase is to identify the specific biological target and pathway through which the compound exerts its effect.
Enzyme Inhibition Assays: Targeting the Catalysts of Life
Enzymes are critical drug targets, and screening for enzyme inhibitors is a cornerstone of drug discovery.[20][21] Enzyme assays measure the activity of an enzyme, allowing researchers to identify compounds that can modulate this activity.[20]
Types of Enzyme Inhibition Assays:
-
Fluorescence-Based Assays: These assays are highly sensitive and can provide real-time kinetic data.[22]
-
Luminescence-Based Assays: Known for their high sensitivity and broad dynamic range, making them suitable for low-abundance targets.[22]
-
Colorimetric Assays: Simple and cost-effective, these assays are robust for preliminary screening.[22]
Protocol 3.1.1: General Enzyme Inhibition Assay (Colorimetric)
-
Reaction Setup: In a 96-well plate, add the enzyme, buffer, and your cyclopropane derivative at various concentrations.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Readout: Measure the absorbance of the colored product at the appropriate wavelength.
Diagram 3.1.1: Enzyme Inhibition Workflow
Caption: A generalized workflow for performing an enzyme inhibition assay.
Receptor Binding Assays: The Lock and Key of Cellular Communication
Receptor binding assays are used to study the interaction between a ligand and its receptor.[23][24] These assays are crucial for identifying compounds that can modulate receptor function.
Principles of Receptor Binding Assays:
These assays typically involve a labeled ligand (often radioactive or fluorescent) that has a known affinity for the target receptor.[25][26] The assay measures the ability of your test compound to compete with the labeled ligand for binding to the receptor.[26]
Protocol 3.2.1: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membranes or purified receptors containing the target of interest.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand, and varying concentrations of your cyclopropane derivative.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound ligand from the unbound ligand, typically through filtration.[26]
-
Detection: Quantify the amount of radioactivity bound to the receptor using a scintillation counter.
-
Data Analysis: Determine the concentration of your compound that displaces 50% of the radiolabeled ligand (IC50).
Data Presentation 3.2.1: Affinity and Selectivity
The results of receptor binding assays are used to determine the binding affinity (Ki) of a compound and its selectivity for different receptors.
Table 3.2.1: Example Receptor Binding Data (Ki in nM)
| Compound ID | Target Receptor A | Off-Target Receptor B | Off-Target Receptor C |
| CPD-001 | 25 | > 10,000 | 1,500 |
| CPD-004 | 10 | > 10,000 | > 10,000 |
| CPD-005 | 500 | 800 | 1,200 |
Conclusion: From Hits to Leads
This guide has outlined a systematic and logical approach to the preliminary bioactivity screening of novel cyclopropane derivatives. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently identify compounds with promising biological activity and begin to elucidate their mechanisms of action. The data generated from these initial screens provides the critical foundation for subsequent lead optimization studies, ultimately paving the way for the development of next-generation therapeutics. The unique properties of the cyclopropane ring continue to make it an exciting and fruitful area for drug discovery.[1][2][3]
References
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- Research Progress in In Vitro Screening Techniques for N
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- A Guide to In Silico Drug Design.
- Cell Viability Assays.
- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
- Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube.
- Molecular Docking of Bicycloproline Derivative Synthetic Compounds on Envelope Protein: Anti-SARS-CoV-2 Drug Discovery.
- Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories.
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- Cyclopropane Derivatives and their Diverse Biological Activities.
- What is in silico drug discovery?.
- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
- Top Enzymatic Assays for Drug Screening in 2025.
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- New, simple and accessible method creates potency-increasing structure in drugs.
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Methodological & Application
Enantioselective synthesis of (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid.
Application Note & Protocol
Enantioselective Synthesis of (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid via Asymmetric Copper-Catalyzed Cyclopropanation
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid, a valuable chiral building block in medicinal chemistry and materials science. The described methodology is centered around a robust and highly selective asymmetric cyclopropanation of 4-bromostyrene using ethyl diazoacetate (EDA). The key transformation is catalyzed by a chiral copper(I)-bis(oxazoline) complex, which ensures high diastereoselectivity and enantioselectivity for the desired (1R,2R)-ester intermediate. Subsequent saponification affords the target carboxylic acid in high purity and enantiomeric excess. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines rigorous methods for characterization and quality control, ensuring a reliable and reproducible synthesis.
Introduction and Scientific Rationale
Chiral cyclopropane rings are privileged structural motifs found in numerous biologically active compounds and pharmaceuticals. Their rigid, three-dimensional structure allows them to act as unique conformational constraints or bioisosteres for other functional groups. The title compound, (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid, incorporates this valuable scaffold, with the bromine atom providing a versatile handle for further synthetic modifications, such as cross-coupling reactions.
Achieving high enantiopurity is critical, as different enantiomers of a molecule can exhibit vastly different biological activities.[1] The direct synthesis of a single enantiomer is preferable to classical resolution, which is inherently inefficient. Transition metal-catalyzed asymmetric cyclopropanation represents one of the most powerful methods for constructing chiral cyclopropanes.[2] The reaction involves the transfer of a carbene moiety, generated from a diazo compound, to an alkene.
Causality of Catalyst Selection:
We have selected a copper(I) complex bearing a chiral bis(oxazoline) (BOX) ligand for this protocol. This choice is grounded in the following principles:
-
Proven Efficacy: Copper(I)-BOX complexes are well-established catalysts for the asymmetric cyclopropanation of styrenyl olefins, consistently affording high yields and excellent levels of stereocontrol.[3]
-
Stereochemical Control: The C₂-symmetric chiral environment created by the BOX ligand around the copper center effectively shields one face of the approaching alkene and controls the orientation of the metal-carbene intermediate, thereby dictating the absolute stereochemistry of the newly formed chiral centers.
-
Accessibility: Both copper precursors and a variety of BOX ligands are commercially available, making this catalytic system accessible to most synthetic chemistry laboratories.
The overall synthetic strategy involves two main stages: the copper-catalyzed asymmetric cyclopropanation to form the cyclopropyl ester, followed by a simple hydrolysis to yield the final carboxylic acid.
Overall Synthetic Workflow
The synthesis is a two-step process beginning from commercially available starting materials. The workflow is designed for efficiency and scalability, with straightforward purification at each stage.
Caption: High-level overview of the two-part synthetic sequence.
Detailed Experimental Protocols
Safety Precautions:
-
Ethyl diazoacetate (EDA) is potentially explosive and toxic. It should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids, metal salts, and temperatures above 100 °C. Use plastic or Teflon cannulas for transfers.
-
All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
-
Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
This protocol details the core asymmetric cyclopropanation reaction. The slow addition of EDA is crucial for minimizing the formation of diethyl maleate and fumarate side products and ensuring reaction safety.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Copper(I) triflate benzene complex (CuOTf)₂·C₆H₆ | C₁₄H₈Cu₂F₆O₆S₂ | 505.37 | 12.6 mg | 0.025 |
| (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | C₂₅H₂₆N₂O₂ | 398.50 | 10.9 mg | 0.0275 |
| 4-Bromostyrene | C₈H₇Br | 183.05 | 915 mg | 5.0 |
| Ethyl Diazoacetate (EDA), ~85% in CH₂Cl₂ | C₄H₆N₂O₂ | 114.10 | ~0.80 mL | 6.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 25 mL | - |
Step-by-Step Protocol:
-
Catalyst Preparation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) triflate benzene complex (12.6 mg, 0.025 mmol, 0.5 mol%).
-
Add the chiral bis(oxazoline) ligand (10.9 mg, 0.0275 mmol, 0.55 mol%).
-
Purge the flask with argon for 10 minutes.
-
Add 15 mL of anhydrous dichloromethane (DCM) via syringe.
-
Stir the resulting suspension at room temperature (20-25 °C) for 1 hour under argon. The mixture should become a clear, light green solution, indicating the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add 4-bromostyrene (915 mg, 5.0 mmol, 1.0 equiv) via syringe.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
-
Slow Addition of Ethyl Diazoacetate:
-
In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (~0.80 mL of an 85% solution in DCM, ~6.0 mmol, 1.2 equiv) in 10 mL of anhydrous DCM.
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture at 0 °C over a period of 6 hours. Crucial: A slow addition rate is essential for high selectivity and safety.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate), observing the consumption of 4-bromostyrene.
-
Once the reaction is complete, quench it by opening the flask to the air and allowing it to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Eluent: A gradient of Hexanes to 95:5 Hexanes:Ethyl Acetate.
-
The trans-isomer is typically the major product and elutes first. Collect the fractions containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the product as a colorless or pale yellow oil.
-
Expected Yield: 75-85%. Expected Diastereomeric Ratio (trans:cis): >20:1. Expected Enantiomeric Excess (ee) for trans-isomer: >95%.
-
This step converts the synthesized ester into the final carboxylic acid product via saponification.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Ethyl (1R,2R)-cyclopropanecarboxylate | C₁₂H₁₃BrO₂ | 269.13 | 1.0 g | 3.71 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | 311 mg | 7.42 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL | - |
| Water (deionized) | H₂O | 18.02 | 5 mL | - |
| Hydrochloric Acid (HCl), 2 M | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - |
Step-by-Step Protocol:
-
Saponification:
-
Dissolve the cyclopropyl ester (1.0 g, 3.71 mmol) in a mixture of THF (15 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (311 mg, 7.42 mmol, 2.0 equiv).
-
Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
-
Workup and Acidification:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 10 mL of water.
-
Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of 2 M HCl. A white precipitate should form.
-
-
Extraction and Purification:
-
Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a white crystalline solid.
-
Expected Yield: 90-98%.
-
Characterization and Quality Control
Rigorous analytical validation is essential to confirm the structure and purity of the final product.
A. Structural Confirmation:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the cyclopropane protons (diastereotopic) between δ 1.0-2.5 ppm, aromatic protons between δ 7.0-7.5 ppm, and the carboxylic acid proton (broad singlet) > δ 10 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the cyclopropane carbons, aromatic carbons (including the C-Br ipso-carbon), and the carbonyl carbon (~175-180 ppm).
-
Mass Spectrometry (MS): Confirm the molecular weight (C₁₀H₉BrO₂) and isotopic pattern characteristic of a monobrominated compound.
B. Determination of Enantiomeric Excess (ee): The enantiomeric excess is the most critical quality parameter. It is determined by converting the carboxylic acid to a derivative suitable for analysis on a chiral stationary phase.
-
Derivatization (Esterification):
-
Dissolve a small sample (~10 mg) of the final carboxylic acid in 2 mL of anhydrous methanol.
-
Add 1-2 drops of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool, neutralize with saturated sodium bicarbonate solution, and extract with diethyl ether.
-
Dry the ether layer, concentrate, and use the resulting methyl ester for analysis.
-
-
Chiral HPLC Analysis:
-
Column: Chiralcel OD-H or equivalent.
-
Mobile Phase: Typically a mixture of Hexane and Isopropanol (e.g., 98:2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
The two enantiomers of the methyl ester derivative will exhibit different retention times, allowing for their integration and the calculation of the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
This self-validating system ensures that both the chemical identity and the stereochemical purity of the final product are rigorously confirmed.[4][5]
Mechanistic Insight: The Catalytic Cycle
The stereochemical outcome of the reaction is determined within the catalytic cycle. Understanding this mechanism explains the critical role of the chiral ligand.
Caption: Simplified catalytic cycle for copper-catalyzed cyclopropanation.
-
Catalyst Activation: The active Cu(I) species is complexed with the chiral bis(oxazoline) ligand (L*).
-
Carbene Formation: The catalyst reacts with ethyl diazoacetate (EDA), leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive copper-carbene intermediate.[3]
-
Alkene Coordination & Cyclopropanation: The 4-bromostyrene coordinates to the metal center. The chiral ligand directs the alkene to approach from a specific face and orientation to minimize steric hindrance. This is followed by the intramolecular transfer of the carbene to the double bond, forming the cyclopropane ring in a stereodefined manner.
-
Catalyst Regeneration: The cyclopropyl ester product dissociates, regenerating the Cu(I)-L* catalyst, which can then enter another cycle.
References
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Du, G., Andrioletti, B., Rose, E., & Woo, L. K. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 21(21), 4490–4495. [Link]
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Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis, 5(11), 6736–6739. [Link]
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Du, G., Andrioletti, B., Rose, E., & Woo, L. K. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics. [Link]
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Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis. [Link]
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Chen, Y., Fields, K. B., & Zhang, X. P. (2007). Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron. The Journal of Organic Chemistry, 72(15), 5931–5934. [Link]
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Chen, Y., Fields, K. B., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry. [Link]
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Du, G., Andrioletti, B., Rose, E., & Woo, L. K. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. ResearchGate. [Link]
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Tyagi, V., Bhauriyal, P., & Fasan, R. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 55(48), 15078-15082. [Link]
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Shimpi, N. A., Prathi, S. K., Ponnuru, A. K., Batharaju, R., & Dhake, R. B. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link]
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Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(34), 13746–13752. [Link]
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Joyce, L. A., et al. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. SciSpace. [Link]
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Sánchez, A. G., Barbas, C. F., & Escarpa, A. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 35(5-6), 639-644. [Link]
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Various Authors. Enantioselective organocatalytic cyclopropanation. ResearchGate. [Link]
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Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
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Strieth-Kalthoff, F., et al. (2020). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Nature Chemistry, 12, 1162–1168. [Link]
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Sambasivan, R., & Ball, Z. T. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 2(7), 1435-1439. [Link]
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Roy, D., & Delacroix, T. (2017). Intramolecular Asymmetric Cyclopropanation Using Air Stable Alkylboronic Esters. ChemRxiv. [Link]
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Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ResearchGate. [Link]
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O'Neill, D. W., et al. (2019). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. The Journal of Organic Chemistry, 84(2), 930-940. [Link]
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Zhang, Z., & Engle, K. M. (2022). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]
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Aratani, T. (1990). Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. Pure and Applied Chemistry, 62(8), 1555-1560. [Link]
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Ismayilov, R. H., et al. (2018). The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. Green Chemistry, 20(17), 3985-3993. [Link]
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Strieth-Kalthoff, F., et al. (2020). Organocatalytic regio- and stereoselective cyclopropanation of olefins. ResearchGate. [Link]
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Ly, D., Bacsa, J., & Davies, H. M. L. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 14(9), 6423–6431. [Link]
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Wang, S., et al. (2024). Asymmetric Büchner reaction and arene cyclopropanation via copper-catalyzed controllable cyclization of diynes. Nature Communications, 15(1), 2415. [Link]
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O'Neill, D. W. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]
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Wang, S., et al. (2024). Asymmetric Büchner reaction and arene cyclopropanation via copper-catalyzed controllable cyclization of diynes. PubMed Central. [Link]
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Lanza, F., et al. (2018). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 20(24), 7955–7959. [Link]
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Smith, C. A., & Gravel, M. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
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Ly, D., Bacsa, J., & Davies, H. M. L. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. International Carbene and Nitrene Consortium. [Link]
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Rusconi, S., et al. (1992). An Enantioselective Chemoenzymatic Synthesis of the Four 1-Amino 2-Methylcyclopropane Carboxylic Acids. Synthetic Communications, 22(8), 1155-1162. [Link]
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PubChem. 2-(4-Bromophenyl)cyclopropanecarboxylic acid. PubChem. [Link]
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Albrecht, Ł., & Albrecht, A. (2024). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 29(13), 3122. [Link]
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Kulinkovich, O. G., et al. (2001). Enantioselective cyclopropanation of carboxylic esters with alkyl magnesium bromides in the presence of titanium(IV) (4R,5R)-TADDOLates. Tetrahedron: Asymmetry, 12(3), 443-451. [Link]
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Application Note: Protocols for the Esterification of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Abstract
Esters of 2-(4-Bromophenyl)cyclopropanecarboxylic acid are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. The unique structural motif, combining a cyclopropane ring with an aryl halide, offers a scaffold for diverse chemical modifications. However, the esterification of this carboxylic acid can present challenges due to potential steric hindrance and the need to preserve the integrity of the cyclopropane ring. This application note provides detailed, field-tested protocols for two robust esterification methods: the mild and highly efficient Steglich esterification and the classic, high-yield conversion via an acyl chloride intermediate. The causality behind experimental choices, detailed mechanisms, and troubleshooting guidance are provided to enable researchers in drug development and chemical synthesis to reliably produce these critical intermediates.
Introduction: The Synthetic Value of Aryl Cyclopropane Esters
The 2-(4-Bromophenyl)cyclopropane moiety is a privileged scaffold in medicinal chemistry. The cyclopropane ring acts as a rigid, three-dimensional bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity. The bromo-aromatic group serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity. The corresponding esters are crucial for modulating properties such as solubility, cell permeability, and pro-drug strategies. Therefore, reliable and scalable esterification protocols are of paramount importance. This guide details two distinct and effective methods, moving from mild, catalyzed coupling to a more classical activation approach.
General Laboratory & Safety Considerations
-
Solvent Purity: All esterification reactions are sensitive to water. Anhydrous solvents should be used to prevent hydrolysis of activated intermediates and to maximize yield. Dichloromethane (CH₂) should be freshly distilled from CaH₂ or obtained from a solvent purification system.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting carboxylic acid.
-
Safety: Thionyl chloride (SOCl₂) is highly corrosive and toxic; it reacts violently with water to release HCl and SO₂ gases. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
Protocol I: Steglich Esterification (DCC/DMAP Coupling)
The Steglich esterification is an exceptionally mild and versatile method for forming ester bonds, particularly for substrates that are sensitive to acidic conditions or are sterically demanding.[1][2] The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.[3][4][5]
Principle and Mechanism
The reaction proceeds through a highly reactive O-acylisourea intermediate formed from the carboxylic acid and DCC.[2] This intermediate is susceptible to nucleophilic attack. However, for less nucleophilic alcohols, a side reaction, an intramolecular acyl transfer, can occur to form an unreactive N-acylurea.[2] DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate.[2][5] This "active ester" is then readily attacked by the alcohol to furnish the desired ester and regenerate the DMAP catalyst, while the DCC is consumed to form the insoluble and easily filterable byproduct, dicyclohexylurea (DCU).[1][2]
Caption: Mechanism of the Steglich Esterification.
Advantages and Limitations
-
Advantages: Extremely mild conditions (room temperature, neutral pH), high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[2][3] The DCU byproduct is generally insoluble in common organic solvents, simplifying its removal.[1]
-
Limitations: DCC is a known allergen and skin sensitizer. The removal of DCU can sometimes be challenging if it is soluble in the reaction mixture. Alternative carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, which forms a water-soluble urea byproduct.[1][6]
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 2-(4-bromophenyl)cyclopropanecarboxylate.
-
Reagent Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 241 mg, 1.0 mmol).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (CH₂Cl₂) (5 mL).
-
Addition of Alcohol and Catalyst: Add the desired alcohol (e.g., methanol, 1.2 eq, 48 mg, 1.5 mmol) followed by DMAP (0.1 eq, 12 mg, 0.1 mmol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
DCC Addition: Add DCC (1.1 eq, 227 mg, 1.1 mmol) to the solution in one portion. A white precipitate (DCU) should begin to form within minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of CH₂Cl₂. b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure ester.[7][8]
Protocol II: Esterification via Acyl Chloride Intermediate
This robust, two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[6][9] This protocol is often high-yielding and is an excellent choice when milder methods are ineffective or when scaling up the reaction.
Principle and Mechanism
The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride converts this -OH group into an excellent leaving group, an acyl chlorosulfite intermediate.[10][11] A chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate collapses, releasing the stable gases sulfur dioxide (SO₂) and hydrogen chloride (HCl), and forming the acyl chloride.[12][13] The irreversible nature of this step, driven by the evolution of gas, ensures complete conversion.[12] The resulting acyl chloride is highly electrophilic and reacts readily with an alcohol to form the ester.
Caption: Two-step workflow for esterification via an acyl chloride.
Advantages and Limitations
-
Advantages: High reactivity of the acyl chloride intermediate leads to high yields and fast reaction times. The method is effective for a wide range of alcohols, including secondary and some tertiary alcohols.[14] The gaseous byproducts are easily removed.[12]
-
Limitations: The harsh, acidic conditions generated by SOCl₂ and HCl can be incompatible with sensitive functional groups. The reaction must be performed in a fume hood due to the toxic and corrosive nature of the reagents and byproducts.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate.
Step A: Synthesis of 2-(4-Bromophenyl)cyclopropanecarbonyl chloride
-
Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (leading to a base trap, e.g., NaOH solution), add this compound (1.0 eq, e.g., 241 mg, 1.0 mmol).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (3.0 eq, 0.22 mL, 3.0 mmol) either neat or in an anhydrous solvent like toluene (3 mL). A catalytic drop of dimethylformamide (DMF) can accelerate the reaction.[12]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure (carefully, using a trap). The resulting crude acyl chloride is a yellow/brown oil and is typically used in the next step without further purification.
Step B: Ester Formation
-
Dissolution: Dissolve the crude acyl chloride from Step A in anhydrous CH₂Cl₂ (5 mL) under an argon atmosphere and cool to 0 °C.
-
Nucleophile Addition: In a separate flask, prepare a solution of the alcohol (e.g., ethanol, 1.5 eq, 69 mg, 1.5 mmol) and a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.5 eq) in CH₂Cl₂ (2 mL). The base is essential to neutralize the HCl generated.
-
Reaction: Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: a. Dilute the reaction mixture with CH₂Cl₂ (15 mL). b. Wash sequentially with water (1 x 10 mL), 1 N HCl (1 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Summary of Protocols
| Parameter | Protocol I: Steglich Esterification | Protocol II: Via Acyl Chloride |
| Conditions | Mild (0 °C to RT), Neutral pH | Harsh (Reflux), Acidic |
| Reagents | DCC (or EDC), DMAP (catalytic) | SOCl₂, Base (e.g., Et₃N) |
| Substrate Scope | Excellent for acid/base sensitive substrates | Good for robust substrates; less ideal for sensitive groups |
| Byproducts | Dicyclohexylurea (DCU) - solid | SO₂(g), HCl(g) - gaseous |
| Key Advantage | High functional group tolerance | High reactivity and yield, irreversible |
| Key Disadvantage | DCC is an allergen; DCU removal | Corrosive/toxic reagents; harsh conditions |
| Typical Yield | 80-95% | 85-98% |
References
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society, 110(19), 6487-6491. [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Chemistry Steps. (n.d.). The Mitsunobu Reaction. [Link]
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Chemistry LibreTexts. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]
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OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. [Link]
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OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. [Link]
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ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]
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Nguyen, T. H. et al. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. ChemistrySelect, 5(29), 8969-8972. [Link]
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-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Sciencemadness Wiki. (2019). Fischer esterification. [Link]
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Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]
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Chemical Communications (RSC Publishing). (2010). Stereocontrolled synthesis of quaternary cyclopropyl esters. [Link]
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-
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Using 2-(4-Bromophenyl)cyclopropanecarboxylic acid as a building block in organic synthesis.
Introduction: The Cyclopropane Motif - A Privileged Scaffold in Drug Discovery
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in modern medicinal chemistry.[1][2] Its unique stereoelectronic properties, including inherent three-dimensionality and rigidity, offer significant advantages in the design of novel therapeutics.[3][4] The cyclopropyl group can act as a bioisostere for various functional groups, such as gem-dimethyl groups, aromatic rings, and alkenes, often leading to improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles.[1][3] The incorporation of this strained ring system can enforce specific conformations, minimizing the entropic penalty of ligand-protein binding and improving cellular permeability.[3][5]
This guide focuses on a particularly valuable derivative: 2-(4-bromophenyl)cyclopropanecarboxylic acid. This molecule combines the desirable features of the cyclopropane scaffold with two key functional handles: a carboxylic acid and an aryl bromide. The carboxylic acid provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry, while the aryl bromide is primed for a wide array of palladium-catalyzed cross-coupling reactions.[6][7] This dual functionality makes this compound an exceptionally useful starting material for the synthesis of diverse and complex molecular architectures.
Core Applications and Synthetic Protocols
This section details key synthetic transformations utilizing this compound, providing both the rationale behind the methodologies and step-by-step protocols for their implementation.
Palladium-Catalyzed Cross-Coupling Reactions: Diversifying the Aromatic Core
The presence of a bromine atom on the phenyl ring opens the door to a vast and powerful toolbox of palladium-catalyzed cross-coupling reactions.[8][9][10] These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7]
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, prized for its mild reaction conditions and the low toxicity of its boron-based reagents.[10] This reaction allows for the straightforward synthesis of biaryl compounds, a common motif in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Palladium(II) precursors like Pd(OAc)₂ are often used and are reduced in situ.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step.[9] Inorganic bases like potassium carbonate are commonly employed.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropanecarboxylic acid
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 241.08 | 241 mg |
| (4-methylphenyl)boronic acid | 1.2 | 135.96 | 163 mg |
| Pd(OAc)₂ | 0.02 | 224.50 | 4.5 mg |
| SPhos | 0.04 | 410.48 | 16.4 mg |
| K₂CO₃ | 3.0 | 138.21 | 415 mg |
| Toluene/H₂O (4:1) | - | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (241 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/H₂O solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with 1 M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Workflow for Suzuki-Miyaura Coupling
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Application Notes and Protocols for Amide Coupling Reactions with 2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Introduction: The Significance of the 2-(4-Bromophenyl)cyclopropyl Scaffold in Modern Drug Discovery
The amide bond is a ubiquitous functional group in pharmaceuticals, central to the structure of a vast array of clinically significant molecules.[1] Its formation is one of the most frequently utilized reactions in medicinal chemistry, enabling the assembly of complex molecular architectures from readily available carboxylic acid and amine building blocks.[2] This guide focuses on the amide coupling reactions of a particularly valuable building block: 2-(4-Bromophenyl)cyclopropanecarboxylic acid.
The rigid, three-dimensional nature of the cyclopropane ring makes it an attractive bioisostere for otherwise flexible carbon-carbon double bonds, offering improved metabolic stability, enhanced binding affinity to biological targets, and reduced off-target effects.[3] The presence of the 4-bromophenyl moiety provides a versatile handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. Consequently, amides derived from this scaffold are of significant interest to researchers in drug development.
This document provides a detailed technical guide for performing amide coupling reactions with this compound. It combines established principles of amide bond formation with specific, field-proven methodologies to ensure reliable and reproducible results.
Mechanistic Underpinnings of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient. The acidic proton of the carboxylic acid and the basic nature of the amine lead to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.
Common Coupling Reagents and Their Activation Mechanisms
Several classes of coupling reagents have been developed, each with its own mechanism of action. The choice of reagent is critical and depends on factors like the steric hindrance of the substrates and the potential for side reactions.[2]
-
Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. To suppress side reactions, such as the formation of an N-acylurea byproduct, and to minimize racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[5] HOBt traps the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.
-
Uronium/Aminium Salts (e.g., HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents.[4][6] In the presence of a non-nucleophilic base, the carboxylic acid is activated by HATU to form a highly reactive OAt-active ester.[6] This active ester then readily reacts with the amine to yield the desired amide. The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, leading to high coupling efficiencies and fast reaction rates.[6]
Below is a diagram illustrating the general mechanism for HATU-mediated amide coupling.
Caption: Generalized mechanism of HATU-mediated amide coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound.
Protocol 1: EDCI/HOBt Mediated Coupling
This protocol is adapted from a reported synthesis of structurally similar N-aryl cyclopropanecarboxamides and represents a robust and widely applicable method.[3][7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous THF.
-
Add EDCI (1.2 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 37 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide.
Protocol 2: HATU Mediated Coupling (High-Efficiency Method)
This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient amines, where higher reactivity is required.[2][4]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl (aqueous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) to the mixture and stir for an additional 10-15 minutes at room temperature. This pre-activation step is crucial for forming the active ester.[4]
-
Coupling: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). A wash with 5% aqueous LiCl can also be effective for removing residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
The general workflow for these coupling reactions can be visualized as follows:
Caption: General experimental workflow for amide coupling.
Data Summary: Comparison of Coupling Reagent Systems
| Coupling System | Base Required | Typical Solvent(s) | Activation Time | Reaction Time | Key Advantages | Common Byproducts |
| EDCI / HOBt | Often not required, or mild base | THF, DCM, DMF | In-situ | 12-24 hours | Water-soluble urea byproduct, cost-effective. | Water-soluble urea, HOBt. |
| HATU | Non-nucleophilic (e.g., DIPEA) | DMF, DCM | 10-15 min | 1-4 hours | High efficiency, fast reactions, suppresses racemization.[4][6] | Tetramethylurea, HOAt. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Insight: The steric bulk of the cyclopropane ring may slightly hinder the reaction. Ensure complete activation of the carboxylic acid before adding the amine, especially when using HATU.[4] Gentle heating (40-50 °C) can sometimes improve yields for sluggish reactions.[4]
-
Action: Verify the quality and dryness of all reagents and solvents. Moisture can hydrolyze the activated intermediates.
-
-
Side Reactions:
-
Insight: When using HATU, the primary amine can react directly with the coupling reagent to form a guanidinium byproduct.[4]
-
Action: Always follow the correct order of addition: activate the carboxylic acid with HATU and base before adding the amine.
-
-
Purification Challenges:
-
Insight: The tetramethylurea byproduct from HATU couplings can be polar and sometimes co-elutes with the product.
-
Action: A thorough aqueous workup is critical. Washing the diluted reaction mixture with dilute acid and base effectively removes most byproducts and unreacted starting materials.[4] If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.
-
Conclusion
The amide coupling of this compound is a reliable and versatile transformation that provides access to a rich chemical space for drug discovery and development. By selecting the appropriate coupling reagent and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide range of novel amide derivatives. The protocols and insights provided in this guide offer a solid foundation for achieving success in these important synthetic endeavors.
References
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Wikipedia. (2023). HATU. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
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Chen, D., Cheng, Y., Shi, L., Gao, X., Huang, Y., & Du, Z. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]
-
ResearchGate. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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Application Notes and Protocols for the Synthesis of Agrochemicals and Pesticides
Abstract
The synthesis of agrochemicals and pesticides is a cornerstone of modern agriculture, enabling the production of a stable and abundant food supply for a growing global population.[1][2] This technical guide provides an in-depth exploration of the synthetic methodologies employed in the creation of these vital compounds. It is designed for researchers, scientists, and professionals in the field of drug and agrochemical development. This document delves into the rationale behind synthetic strategies for major classes of agrochemicals, offers detailed, step-by-step protocols for the synthesis of representative compounds, and discusses the integration of green chemistry principles to foster more sustainable practices. Furthermore, it addresses the contemporary challenges and future outlook of agrochemical synthesis.
Introduction: The Synthetic Imperative in Crop Protection
Chemical synthesis is the engine that drives innovation in the agrochemical industry. The ability to design and construct novel molecules with specific biological activities has been instrumental in developing effective herbicides, insecticides, and fungicides.[3][4] The primary objective of agrochemical synthesis is to create active ingredients that are potent against target pests, selective enough to spare non-target organisms and the environment, and economically viable for large-scale production.[1][2] The ever-present challenges of pest resistance and evolving regulatory landscapes continually fuel the search for new and improved synthetic agrochemicals.[1][5]
Key Classes of Agrochemicals and Synthetic Strategies
The vast array of agrochemicals can be broadly categorized by their target pest and mode of action. The synthetic approaches to these molecules are diverse, often involving multi-step sequences that require careful control of reaction conditions and stereochemistry.
| Agrochemical Class | Mode of Action | Representative Compounds | Key Synthetic Features |
| Sulfonylurea Herbicides | Inhibition of acetolactate synthase (ALS)[6] | Monosulfuron, Flazasulfuron | Coupling of a sulfonamide with a heterocyclic amine via an isocyanate or carbamate intermediate. |
| Pyrethroid Insecticides | Modulation of sodium channels in nerve cells[7] | Permethrin, Cypermethrin | Esterification of a chrysanthemic acid derivative with a specific alcohol moiety.[8][9] |
| Strobilurin Fungicides | Inhibition of mitochondrial respiration by blocking electron transfer[10][11] | Azoxystrobin, Kresoxim-methyl | Often feature a toxiphoric (E)-methoxyacrylate group. |
| Organophosphate Insecticides | Inhibition of acetylcholinesterase | Malathion, Chlorpyrifos | Formation of a phosphorus-ester bond. |
| Triazole Fungicides | Inhibition of sterol biosynthesis | Tebuconazole, Propiconazole | Synthesis of the core triazole ring and subsequent functionalization. |
Sulfonylurea Herbicides: Precision Weed Control
Sulfonylurea herbicides are renowned for their high efficacy at low application rates and their excellent crop selectivity.[12] Their synthesis typically revolves around the formation of the sulfonylurea bridge, which connects an aryl sulfonamide to a heterocyclic amine.
Causality in Synthetic Design: The choice of the aryl and heterocyclic moieties is critical in determining the herbicidal activity and crop selectivity. The electronic properties of the substituents on the aryl ring and the nature of the heterocycle directly influence the binding of the molecule to the target enzyme, acetolactate synthase (ALS).[6]
Pyrethroid Insecticides: Nature-Inspired Synthesis
Synthetic pyrethroids are analogues of the natural insecticidal compounds, pyrethrins. A key advancement in their development was the introduction of modifications that enhance their photostability, making them suitable for agricultural use.[13]
Causality in Synthetic Design: The synthesis of pyrethroids hinges on the esterification of a cyclopropane carboxylic acid (chrysanthemic acid or a derivative) with an alcohol.[8] The stereochemistry of the cyclopropane ring is crucial for insecticidal activity. Enantioselective synthesis or resolution techniques are often employed to obtain the desired stereoisomer.[8]
Strobilurin Fungicides: A Lesson from Fungi
Strobilurins are a major class of fungicides inspired by naturally occurring compounds from mushrooms. They are characterized by the presence of a β-methoxyacrylate pharmacophore, which is essential for their fungicidal activity.
Causality in Synthetic Design: The synthetic challenge lies in the construction of the β-methoxyacrylate unit and its attachment to a suitable side chain. The instability of natural strobilurins to light and heat has driven the synthesis of more robust analogues.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative agrochemicals. These are intended for use by trained professionals in a properly equipped laboratory setting.
Protocol 1: Synthesis of a Sulfonylurea Herbicide Intermediate
This protocol outlines a general procedure for the synthesis of a key intermediate in the production of many sulfonylurea herbicides.
Caption: General synthetic scheme for sulfonylurea herbicides.
Step 1: Synthesis of 2-Sulfamoyl-N,N-dimethylnicotinamide
This procedure is adapted from a known synthetic route for sulfonylurea intermediates.[14]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-chloro-N,N-dimethylnicotinamide (55.4 g).
-
Reagent Addition: Add a solution of 70% sodium hydrosulfide (24 g), sulfur (9.6 g), and sodium hydroxide (12 g) in water.
-
Reflux: Stir the mixture vigorously and heat to reflux for 2 hours.
-
Work-up: After cooling, the reaction mixture is typically subjected to further steps such as chlorination and amination to yield the desired sulfonamide.[15] For example, the resulting thiol can be oxidized to the sulfonyl chloride, which is then reacted with ammonia.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the N-methyl groups.[14]
Step 2: Coupling with a Heterocyclic Carbamate
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-sulfamoyl-N,N-dimethylnicotinamide (11.5 g) and phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate (13.8 g) in anhydrous acetonitrile (500 ml).[14]
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]-7-undecene (DBU) (8.4 g) to the suspension and stir at room temperature for 15 minutes.[14]
-
Work-up: Pour the reaction mixture into water (50 ml) and filter the resulting precipitate.[14]
-
Purification: Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization.
-
Characterization: Analyze the final product by ¹H NMR, IR spectroscopy, and elemental analysis to confirm its structure and purity.[14]
Protocol 2: Synthesis of a Pyrethroid Insecticide (Permethrin)
This protocol describes the final esterification step in the synthesis of permethrin, a widely used pyrethroid insecticide.
Caption: Final steps in the synthesis of Permethrin.
Step 1: Preparation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane Carboxylic Acid Chloride
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid in an anhydrous solvent such as toluene.[13]
-
Catalyst and Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) to the mixture.[13]
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.[13]
-
Isolation: After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This intermediate is often used in the next step without further purification.[13]
Step 2: Esterification to form Permethrin
-
Reaction Setup: Dissolve 3-phenoxybenzyl alcohol in a suitable anhydrous solvent (e.g., toluene) in a reaction vessel under an inert atmosphere.[13]
-
Base Addition: Add a base, such as pyridine or triethylamine, to act as an acid scavenger. Cool the solution in an ice bath.[13]
-
Acid Chloride Addition: Slowly add a solution of the 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride (from Step 1) in the same solvent.[13]
-
Reaction: Allow the reaction to proceed at low temperature and then warm to room temperature, stirring until completion (monitored by TLC or GC).
-
Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude permethrin. The product can be further purified by column chromatography or distillation.[13]
-
Characterization: Confirm the structure and purity of the permethrin using ¹H NMR, ¹³C NMR, IR, and GC-MS.
Green Chemistry in Agrochemical Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of agrochemicals to reduce their environmental impact.[16][17] This includes the use of renewable feedstocks, safer solvents, and catalytic reactions to improve atom economy and reduce waste.
Key Green Chemistry Approaches:
-
Biocatalysis: The use of enzymes to perform specific chemical transformations can lead to higher selectivity and milder reaction conditions.[18]
-
Renewable Feedstocks: Utilizing plant-derived materials as starting points for synthesis reduces reliance on fossil fuels.[16][19]
-
Nanotechnology: The development of nanopesticides can improve the efficacy and reduce the environmental footprint of agrochemicals by enabling targeted delivery and controlled release.[16][20]
-
Microwave-Assisted Synthesis: This technique can accelerate reaction times, improve yields, and reduce energy consumption.[10]
Challenges and Future Directions
The synthesis of agrochemicals faces several ongoing challenges:
-
Pest Resistance: The continuous evolution of resistance in pests necessitates the development of new molecules with novel modes of action.[1][5]
-
Regulatory Hurdles: Stringent regulatory requirements for safety and environmental impact increase the cost and time required to bring a new agrochemical to market.[21][22]
-
Formulation Complexity: Developing stable and effective formulations, especially for multi-active ingredient products, is a significant challenge.[23][24][25]
-
Sustainability: There is a growing demand for more environmentally benign and sustainable crop protection solutions.[26]
Future research in agrochemical synthesis will likely focus on:
-
Rational Design: Utilizing computational tools for the in-silico design of new active ingredients with high target specificity.
-
High-Throughput Synthesis and Screening: Accelerating the discovery of new lead compounds.
-
Bio-based Pesticides: Exploring natural products as a source of inspiration for new and safer agrochemicals.[19][27]
-
Advanced Formulation Technologies: Developing innovative delivery systems, such as biodegradable capsules and drone-compatible formulations, to enhance efficacy and reduce environmental impact.[23][24]
Conclusion
The synthesis of agrochemicals and pesticides is a dynamic and evolving field that is critical for global food security. By embracing innovative synthetic strategies, incorporating the principles of green chemistry, and addressing the challenges of resistance and regulation, the scientific community can continue to develop safer, more effective, and sustainable solutions for crop protection.
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- Special Issue : Green Chemical Pesticide Design, Synthesis and Evaluation. (n.d.). MDPI.
- Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. (n.d.). American Chemical Society.
- Seven Critical Agrochemical Formulation Challenges (And How We're Solving Them). (2022). Battelle.
- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.). ResearchGate.
- Current Challenges and Trends in the Discovery of Agrochemicals. (n.d.). ResearchGate.
- Current challenges and trends in the discovery of agrochemicals. (2013). PubMed.
- Synthesis of Herbicidal Sulfonylurea Compounds with Imidazo[2, 1-b]thiazole Moiety*. (n.d.). J-Stage.
- Applications of the 12 Principles of Green Chemistry in the Crop Protection Industry. (2019). ACS Publications.
- Top 7 Formulation Challenges facing the Agrochemical Industry. (n.d.). Omega Scientific.
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- Role of Green Chemistry Pesticides in IPM. (n.d.). Just Agriculture.
- Synthesis of sulfonylureas from carboxylic acids and sulfonamides via... (n.d.). ResearchGate.
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- Pesticide Registration Manual: Chapter 1 - Overview of Requirements for Pesticide Registration and Registrant Obligations. (2025). US EPA.
- An improved process for the synthesis of strobilurin fungicides viz trifloxystrobin and kresoxim-methyl. (n.d.). Google Patents.
- Synthesis of pyrethroids and pyrethroid-containing compositions. (n.d.). Google Patents.
- Synthesis of New Agrochemicals. (2019). OUCI.
- Molecule Synthesis Method Makes Pharma and Agrochemical Manufacturing Greener. (2022). Technology Networks.
- Method for preparing strobilurin fungicide. (n.d.). Google Patents.
- The Synthesis of Pyrethroids. (2025). Journal of Agricultural and Food Chemistry.
- Synthesis and Chemistry of Agrochemicals. (n.d.). American Chemical Society.
- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (n.d.). NIH.
- Agrochemical Discovery - Building the Next Generation of Insect Control Agents. (2017). ACSESS.
- Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). MDPI.
- Challenges in Regulating Pesticide Mixtures. (2004). Ecology and Society.
- The Chemistry of Pesticides. (n.d.). UNL Digital Commons.
- (PDF) Recent Developments in Agrochemicals-Synthetic and Natural. (2021). ResearchGate.
- Synthesis of Pesticides Chemical Structure and Biological Activity Natural Products with Biological Activity. (n.d.). Google Scholar.
- Pesticide regulation in the United States. (n.d.). Wikipedia.
- (PDF) PESTICIDES: Synthesis, Activity and Environmental Aspects. (n.d.). ResearchGate.
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Application Notes & Protocols: Strategic Synthesis of 2-(4-bromophenyl)cyclopropane-1-carboxamide Derivatives for Drug Discovery
Abstract
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and modulate receptor binding affinity.[1][2] When incorporated into molecular scaffolds, this small, strained ring system can significantly improve the pharmacological profile of drug candidates.[3][4] This guide provides a comprehensive overview of established and efficient synthetic strategies for preparing 2-(4-bromophenyl)cyclopropane-1-carboxamide, a key intermediate that serves as a versatile platform for the development of novel therapeutics. The presence of the bromophenyl group offers a strategic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries. Detailed, field-proven protocols for key synthetic methodologies, including Simmons-Smith cyclopropanation and Rhodium-catalyzed carbene transfer, are presented alongside expert insights into the rationale behind experimental choices.
Introduction: The Strategic Value of the Cyclopropane Scaffold
The unique stereoelectronic properties of the cyclopropane ring make it a "privileged scaffold" in drug design.[1][5] Its rigid structure can lock flexible molecules into a bioactive conformation, enhancing potency and selectivity.[2] Furthermore, the high s-character of its C-C bonds and robust C-H bonds contribute to increased metabolic stability, a critical parameter in drug development.[3]
The target scaffold, 2-(4-bromophenyl)cyclopropane-1-carboxamide, is particularly attractive for several reasons:
-
Aryl-Cyclopropane Moiety: This combination is found in numerous biologically active compounds.[3][4]
-
Carboxamide Group: The amide bond is a cornerstone of peptide and protein structures, offering hydrogen bonding capabilities that are crucial for target engagement.[4]
-
4-Bromophenyl Substituent: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the exploration of a vast chemical space to optimize structure-activity relationships (SAR).
This document outlines two primary, robust synthetic routes to access this valuable building block, followed by a general protocol for its diversification.
Overview of Synthetic Strategies
The construction of the 2-(4-bromophenyl)cyclopropane core can be approached through several methods. We will focus on two of the most reliable and widely adopted strategies: the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation.
Caption: High-level overview of synthetic pathways.
Strategy 1: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and highly reliable method for converting alkenes into cyclopropanes stereospecifically.[6] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The Furukawa modification, which utilizes diethylzinc (Et₂Zn), often provides higher reactivity and is excellent for simple alkenes.[6]
Causality & Rationale: This method is chosen for its predictability and high functional group tolerance. The reaction proceeds via a concerted mechanism, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. While not inherently asymmetric, chiral auxiliaries can be employed on the alkene to induce diastereoselectivity. We will outline a two-step process: cyclopropanation of a chiral acrylamide derived from 4-bromostyrene, followed by removal of the chiral auxiliary. For simplicity, the protocol below describes the synthesis of the racemic product starting from 4-bromo-cinnamic acid.
Protocol 3.1: Synthesis of Ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate
This protocol uses the Furukawa modification for improved reactivity.
Materials:
-
Ethyl (E)-3-(4-bromophenyl)acrylate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes, Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl (E)-3-(4-bromophenyl)acrylate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethylzinc (1.5 eq) via syringe, followed by the dropwise addition of diiodomethane (1.5 eq) over 30 minutes. Caution: Diethylzinc is pyrophoric and diiodomethane is toxic. Handle with extreme care in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate as a mixture of diastereomers.
Strategy 2: Rhodium-Catalyzed Cyclopropanation
Transition metal-catalyzed reactions of diazo compounds with alkenes are among the most powerful methods for cyclopropane synthesis.[7] Dirhodium(II) catalysts, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective.[8] This method allows for the formation of the cyclopropane ring with excellent control over stereochemistry, especially when using chiral ligands.[7][9]
Causality & Rationale: This approach is highly efficient and can be rendered enantioselective by choosing an appropriate chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄).[8][10] The reaction proceeds via a metal-carbene intermediate, which then transfers the carbene unit to the alkene. The primary drawback is the need to handle potentially explosive diazo compounds. The protocol involves the slow addition of the diazo compound to a solution of the alkene and catalyst to maintain a low concentration of the diazo reagent, enhancing safety and minimizing side reactions.
Caption: Simplified Rhodium-catalyzed cyclopropanation cycle.
Protocol 4.1: Rh₂(OAc)₄-Catalyzed Synthesis of Ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate
Materials:
-
4-Bromostyrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Silica gel for column chromatography
-
Hexanes, Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromostyrene (1.0 eq) and the rhodium catalyst (0.5 - 1.0 mol%). Dissolve the components in anhydrous DCM.
-
Heating: Heat the solution to a gentle reflux (approx. 40 °C).
-
Slow Addition: In a separate dropping funnel or syringe pump, prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM. Add the EDA solution dropwise to the refluxing reaction mixture over 4-6 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Slow addition is critical for safety and to prevent dimerization of the carbene.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours until TLC analysis indicates full consumption of the starting alkene.
-
Cooling and Concentration: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: The crude product can often be purified directly by flash column chromatography on silica gel (gradient of ethyl acetate in hexanes) to separate the product from residual catalyst and any side products. This yields ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate.
Conversion to the Final Carboxamide
Once the cyclopropane carboxylate ester is obtained, a two-step sequence is required to arrive at the target carboxamide.
Protocol 5.1: Saponification of the Ester
-
Hydrolysis: Dissolve the ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the resulting carboxylic acid with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(4-bromophenyl)cyclopropane-1-carboxylic acid, which can often be used in the next step without further purification.
Protocol 5.2: Amide Coupling
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF. Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq), followed by a base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir for 10-15 minutes at 0 °C.
-
Amine Addition: Add the desired amine (e.g., a solution of ammonia in an organic solvent, or an alkyl/aryl amine) (1.2 eq) to the activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield the final 2-(4-bromophenyl)cyclopropane-1-carboxamide derivative.
Characterization Data
The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table provides expected data ranges.
| Analysis | Expected Results for 2-(4-bromophenyl)cyclopropane-1-carboxamide |
| ¹H NMR | δ (ppm): 7.40-7.50 (d, 2H, Ar-H), 6.95-7.05 (d, 2H, Ar-H), 5.50-6.50 (br s, 2H, -CONH₂), 2.40-2.50 (m, 1H, Ar-CH), 1.60-1.70 (m, 1H, CH-CO), 1.10-1.30 (m, 2H, -CH₂-). Note: Signals are complex due to diastereomers. |
| ¹³C NMR | δ (ppm): 173-175 (C=O), 140-142 (Ar C-Br), 131-132 (Ar CH), 130-131 (Ar CH), 120-121 (Ar C-C), 25-27 (Ar-CH), 22-24 (CH-CO), 15-17 (-CH₂-). |
| IR (KBr) | ν (cm⁻¹): 3400-3100 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1010 (Ar-Br stretch). |
| Mass Spec (ESI) | [M+H]⁺: Calculated for C₁₀H₁₁BrNO: 240.00, Found: 240.0. |
Diversification and Application in Drug Discovery
The true power of the 2-(4-bromophenyl)cyclopropane-1-carboxamide scaffold lies in its potential for diversification. The aryl bromide is a key functional group for introducing molecular diversity through well-established cross-coupling reactions.
Caption: Diversification via cross-coupling reactions.
By applying different coupling partners, researchers can rapidly generate a library of analogues to probe the SAR of a biological target, optimizing for potency, selectivity, and pharmacokinetic properties. This makes the title compound an exceptionally valuable starting point for fragment-based or lead optimization campaigns in modern drug discovery.[11]
References
- Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.
- Royal Society of Chemistry. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025).
- Xue, Y.-L., Zhang, Y.-G., & Liu, X.-H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018.
- Mali, M., Sharma, G. V. M., Ghosh, S., Roisnel, T., Carboni, B., & Berrée, F. (2022). Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives. The Journal of Organic Chemistry, 87(12), 7649–7657.
- National Institutes of Health. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC.
- National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- The Crucial Role of Cyclopropane Deriv
- TCI Deutschland GmbH. (n.d.).
- Organic Chemistry Portal. (2022). Simmons-Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates)
- Google Patents. (n.d.).
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- National Center for Biotechnology Information. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
- MDPI. (2024).
- American Chemical Society. (n.d.). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society.
- MDPI. (n.d.).
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science.
- BenchChem. (2025). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
- Zhang, Z., Gao, X., Li, Z., Zhang, G., Ma, N., Liu, Q., & Liu, T. (2016). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. RSC Publishing.
- Royal Society of Chemistry. (n.d.). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Organic Chemistry Frontiers.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- European Patent Office. (2007). OPTICALLY ACTIVE 2-ARYL CYCLOPROPANE CARBOXAMIDE INTERMEDIATE.
- Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals (Basel), 15(7), 841.
- National Institutes of Health. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
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Application Notes & Protocols: Rhodium-Catalyzed Cyclopropanation of 4-Bromostyrene
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of rhodium catalysts for the cyclopropanation of 4-bromostyrene. The protocols and insights are designed to ensure scientific integrity, operational success, and a deep understanding of the underlying chemical principles.
Strategic Overview: The Value of Brominated Cyclopropanes
Cyclopropane rings are not merely geometric curiosities; they are privileged structural motifs in medicinal chemistry and materials science. Their inherent ring strain imparts unique conformational constraints and electronic properties, making them valuable as building blocks in complex molecular architectures. The presence of a bromo-aryl substituent, as in the products derived from 4-bromostyrene, offers a strategic advantage: a versatile chemical handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling rapid library synthesis and late-stage functionalization in drug discovery programs.
Rhodium-catalyzed cyclopropanation, involving the reaction of an alkene with a diazo compound, stands as a premier method for constructing these three-membered rings with exceptional control over stereochemistry.[1][2] This guide focuses specifically on 4-bromostyrene as a substrate, detailing the mechanistic rationale, catalyst selection, and practical execution of this powerful transformation.
The Engine of Transformation: The Catalytic Cycle
The generally accepted mechanism for rhodium(II)-catalyzed cyclopropanation is a testament to efficiency and elegance.[2] It proceeds through a well-defined catalytic cycle initiated by the reaction of a dirhodium(II) catalyst with a diazo compound, such as ethyl diazoacetate (EDA).
The key steps are:
-
Carbene Formation: The dirhodium(II) catalyst, typically a paddlewheel complex like dirhodium tetraacetate [Rh₂(OAc)₄], reacts with the diazo compound. This leads to the extrusion of dinitrogen gas (N₂), a thermodynamically favorable process, and the formation of a highly reactive rhodium-carbene intermediate.[1][2] This species is electrophilic in nature.
-
Alkene Interception: The electron-rich π-system of the alkene (4-bromostyrene) attacks the electrophilic carbene carbon. Definitive mechanistic studies are still a subject of research, but the process is widely rationalized as a concerted, though potentially asynchronous, addition.[1][3] This means the two new carbon-carbon bonds form in a single step without a discrete intermediate, which accounts for the high stereospecificity of the reaction (i.e., the geometry of the alkene is retained in the cyclopropane product).
-
Product Release & Catalyst Regeneration: Upon formation of the three-membered ring, the cyclopropane product is released, and the active dirhodium(II) catalyst is regenerated, ready to begin a new cycle.
Catalyst Selection: The Key to Control
The choice of rhodium catalyst is the single most critical parameter for controlling the outcome of the reaction, particularly its stereoselectivity.
| Catalyst Type | Example Catalyst | Key Characteristics & Applications |
| Achiral | Dirhodium(II) tetraacetate [Rh₂(OAc)₄] | A robust, commercially available, and widely used catalyst for general-purpose cyclopropanation. It provides good yields but results in a mixture of stereoisomers (racemic cis and trans) with 4-bromostyrene.[1][4] |
| Chiral (Proline-based) | Dirhodium tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] [Rh₂(S-DOSP)₄] | A highly effective catalyst for achieving high enantioselectivity in reactions with styrenes and aryldiazoacetates.[3][5][6] The chiral ligands create a sterically defined pocket that directs the approach of the alkene to one face of the carbene. |
| Chiral (Adamantylglycine-based) | Dirhodium tetrakis[(S)-N-(tetrachlorophthaloyl)adamantylglycinate] [Rh₂(S-TCPTAD)₄] | An excellent catalyst for the cyclopropanation of electron-deficient alkenes, but also shows high performance with styrenes, often yielding high enantiomeric excess (ee).[7] |
| Chiral (Phthalimide-based) | Dirhodium tetrakis[(S)-N-(phthalimido)tert-leucinate] [Rh₂(S-PTTL)₄] | A catalyst known for providing high enantioselectivity, sometimes complementary to proline-based catalysts depending on the substrate.[5] |
Expert Insight: For initial exploratory work where stereochemistry is not a primary concern, Rh₂(OAc)₄ is the cost-effective workhorse. However, for any application in drug development or chiral synthesis, moving directly to a well-established chiral catalyst like Rh₂(S-DOSP)₄ is paramount.[6] Screening a small panel of chiral catalysts is often necessary to find the optimal match for a specific substrate combination to maximize enantioselectivity.[6][7]
Protocol I: General Procedure for Achiral Cyclopropanation
This protocol describes a standard procedure for the cyclopropanation of 4-bromostyrene using dirhodium(II) tetraacetate and ethyl diazoacetate (EDA).
Materials & Equipment:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
4-Bromostyrene (purified via column chromatography or distillation if necessary)
-
Ethyl diazoacetate (EDA), commercial solution or freshly prepared
-
Anhydrous dichloromethane (DCM)
-
Oven-dried glassware: two-necked round-bottom flask, condenser
-
Syringe pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Safety First: Diazo compounds are potentially explosive and toxic. Handle them with extreme care in a well-ventilated fume hood. Avoid contact with acids, rough surfaces, and direct sunlight. Perform the reaction behind a blast shield.
Step-by-Step Methodology:
-
Setup: Assemble the oven-dried, two-necked flask with a magnetic stir bar, a condenser, and a septum. Purge the entire system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Charging: To the flask, add Rh₂(OAc)₄ (e.g., 0.01 mmol, 1 mol%) and anhydrous DCM (to achieve a ~0.1 M concentration relative to the alkene).
-
Substrate Addition: Add 4-bromostyrene (e.g., 1.0 mmol, 1.0 equiv) to the flask via syringe. Stir the resulting solution at room temperature.
-
Slow Addition of Diazo Compound: Load a solution of ethyl diazoacetate (e.g., 1.2 mmol, 1.2 equiv) in anhydrous DCM into a syringe and place it on a syringe pump. The slow addition is crucial to maintain a low steady-state concentration of the diazo compound, which minimizes the formation of dimer byproducts (diethyl fumarate and maleate).[8]
-
Reaction Execution: Add the EDA solution dropwise to the stirring reaction mixture over a period of 4-6 hours. The reaction is often accompanied by visible nitrogen evolution.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-bromostyrene is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to isolate the cis and trans isomers of ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate.
Protocol II: Enantioselective Cyclopropanation
This protocol outlines the synthesis of an enantioenriched cyclopropane using a chiral dirhodium catalyst.
Key Differences from Protocol I:
-
Catalyst: Replace Rh₂(OAc)₄ with a chiral catalyst such as Rh₂(S-DOSP)₄ (typically 0.1 to 2 mol%).
-
Temperature Control: Some asymmetric reactions benefit from lower temperatures (e.g., 0 °C or -20 °C) to enhance enantioselectivity. This should be determined empirically.
-
Analysis: After purification, the enantiomeric excess (ee) of the major diastereomer must be determined using chiral High-Performance Liquid Chromatography (HPLC).[5]
Step-by-Step Methodology:
-
Setup & Reagent Charging: Follow steps 1-3 from Protocol I, using the chiral catalyst instead of Rh₂(OAc)₄. If a lower temperature is desired, cool the reaction flask in an appropriate bath (e.g., ice-water).
-
Reaction Execution: Perform the slow addition of ethyl diazoacetate as described in steps 4-5 of Protocol I.
-
Monitoring & Workup: Follow steps 6-7 from Protocol I.
-
Purification: Purify the product via flash column chromatography. The trans and cis diastereomers are typically separated at this stage. The trans isomer is often the major product.
-
Chiral Analysis: Dissolve a small sample of the purified major diastereomer in an appropriate solvent (e.g., hexane/isopropanol mixture) and analyze by chiral HPLC to determine the ratio of the two enantiomers and calculate the enantiomeric excess (ee).
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Catalyst Inactivity: Catalyst is old, from an unreliable source, or has been exposed to air/moisture. | Verify catalyst source and age. Ensure the reaction is performed under strictly anhydrous and inert conditions.[8] |
| Inhibitors: Impurities in reagents or solvents (e.g., water, acid). | Use freshly purified reagents and anhydrous solvents.[8] | |
| Formation of Byproducts | Diazo Dimerization: The concentration of the diazo compound is too high. | Ensure slow, controlled addition of the diazo compound using a syringe pump.[8] |
| Poor Diastereo- or Enantioselectivity | Suboptimal Catalyst: The chosen catalyst/ligand is not a good match for the substrate. | Screen a library of different chiral ligands/catalysts.[7][8] |
| Solvent Effects: Solvent polarity can influence selectivity. | Try less polar solvents like pentane or toluene, as more polar solvents can sometimes decrease enantioselectivity.[8] | |
| Temperature: The reaction temperature is too high, reducing selectivity. | Attempt the reaction at a lower temperature (e.g., 0 °C or below). |
References
-
Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. Available at: [Link]
-
Lindsay, V. N. G., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(11), 4242-4248. Available at: [Link]
-
Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544–1547. Available at: [Link]
-
Mykhailiuk, P. K. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Chemical Communications, 52(94), 13731-13734. Available at: [Link]
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ResearchGate. (n.d.). Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]
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Angulo, B., Fraile, J. M., Herrerías, C. I., & Mayoral, J. A. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry, 19(9), 2148-2155. Available at: [Link]
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Davies, H. M. L., & Antoulinakis, E. G. (2001). Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. Journal of the American Chemical Society, 123(30), 7371-7380. Available at: [Link]
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Davies, H. M. L., & Lee, G. H. (2004). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. The Journal of Organic Chemistry, 69(25), 8847-8853. Available at: [Link]
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Barluenga, J., et al. (2002). 2-methylenecyclopropanecarboxylic acid. Organic Syntheses, 78, 171. Available at: [Link]
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- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid Esters
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in pharmaceutical development where the synthesis of complex biaryl and heteroaryl structures is paramount.[1][3][4]
This guide focuses on a specific and valuable application: the cross-coupling of 2-(4-bromophenyl)cyclopropanecarboxylic acid esters. Molecules incorporating the aryl-cyclopropane motif are of significant interest due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring, making them valuable pharmacophores and building blocks.[5] The ester functionality, while generally well-tolerated, adds another layer of consideration to the reaction design.
Herein, we provide a detailed exploration of the mechanistic underpinnings, a guide to rational reaction optimization, and robust, step-by-step protocols for researchers aiming to leverage this powerful transformation.
The Catalytic Cycle: A Mechanistic Framework
A deep understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7][8] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: A generalized schematic of the Suzuki-Miyaura catalytic cycle.
Pillar 1: The Palladium Catalyst & Ligand
The heart of the reaction is the palladium catalyst. While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), they must be reduced in situ to the catalytically active Pd(0) state.[6] Alternatively, using a pre-formed Pd(0) complex like Pd(PPh₃)₄ can simplify the process.
Why are ligands essential? Ligands are not passive spectators; they are crucial for catalytic efficiency.[6][7]
-
Stabilization: They stabilize the Pd(0) species, preventing its decomposition into inactive palladium black.
-
Solubility: They render the metal complex soluble in the organic reaction medium.
-
Modulation: They tune the steric and electronic properties of the palladium center. Electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) are known to facilitate the oxidative addition of less reactive aryl chlorides and sterically hindered substrates.[7][9][10] For a substrate like this compound ester, the aryl bromide is relatively reactive, but the adjacent cyclopropyl group may introduce steric bulk that benefits from a well-chosen ligand.[11][12]
Pillar 2: The Base
The base plays a multifaceted and indispensable role.[13] Its primary function is to activate the organoboron species. In the presence of a base (commonly OH⁻ or CO₃²⁻), the boronic acid is converted to a more nucleophilic borate anion ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[14][15] The choice and stoichiometry of the base can significantly impact reaction rate and selectivity.[14] Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.
Pillar 3: The Solvent System
The solvent must solubilize the reactants and the catalyst complex. Aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently employed.[6] Often, a small amount of water is added to form a biphasic system, which helps dissolve the inorganic base and facilitates the formation of the active borate species.[2][7]
Application Strategy: Coupling of this compound Esters
The target substrate presents an aryl bromide, which is an excellent electrophile for Suzuki-Miyaura coupling.[6] The para-ester group is electron-withdrawing but is generally well-tolerated and is unlikely to interfere with the reaction.[16][17] The main consideration is the potential for steric hindrance from the adjacent cyclopropyl moiety, which should guide the selection of the catalyst system.
A logical optimization workflow begins with standard conditions and systematically varies key parameters to identify the optimal protocol.
Caption: A systematic workflow for optimizing the cross-coupling reaction.
Parameter Screening Table
The following table outlines key parameters to investigate during reaction optimization. It is recommended to vary one parameter at a time from a baseline condition to isolate its effect.
| Parameter | Initial Condition | Alternative Conditions to Screen | Rationale for Screening |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ / Pd₂(dba)₃ + Ligand | Test robustness of a pre-formed catalyst vs. an in situ generated one. |
| Ligand | (none, if using Pd(PPh₃)₄) | SPhos, XPhos, RuPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands can improve rates and yields, especially with challenging or sterically hindered substrates.[9][11] |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄, Cs₂CO₃, KOt-Bu (2.0 - 3.0 eq.) | Stronger bases can accelerate transmetalation. Cs₂CO₃ is often effective for hindered couplings.[18] |
| Solvent | Toluene / H₂O (10:1) | 1,4-Dioxane / H₂O, THF / H₂O, DMF | Solvent polarity and aprotic nature can influence catalyst solubility and reaction kinetics. |
| Temperature | 80-90 °C | Room Temperature, 60 °C, 110 °C | Higher temperatures increase reaction rates but can also lead to side reactions like protodeboronation.[19] |
| Concentration | 0.1 M | 0.05 M, 0.2 M | Can affect reaction kinetics and solubility of intermediates. |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of an ethyl 2-(4-bromophenyl)cyclopropanecarboxylate with a generic arylboronic acid.
Reagents & Materials:
-
Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate (1.0 eq.)
-
Arylboronic Acid (1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq., 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)
-
Toluene, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add ethyl 2-(4-bromophenyl)cyclopropanecarboxylate (e.g., 269 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and deionized water (1 mL) via syringe.
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to thoroughly degas the solvents.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 2-(4-arylphenyl)cyclopropanecarboxylic acid ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Example Coupling with Phenylboronic Acid
Product: Ethyl 2-(biphenyl-4-yl)cyclopropanecarboxylate
| Reagent | MW | Amount (mmol) | Mass / Volume | Equivalents |
| Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate | 269.14 | 1.0 | 269 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 276 mg | 2.0 |
| 1,4-Dioxane / H₂O | - | - | 10 mL / 2 mL | - |
Procedure: Follow the general methodology in Protocol 1, substituting the reagents and solvent system as listed in the table above. Set the reaction temperature to 90 °C.
Expected Outcome: After purification, the product should be obtained as a white or off-white solid. Yields typically range from 75-95% depending on the purity of reagents and reaction efficiency.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Reaction temperature too low. | 1. Ensure a rigorously inert atmosphere; degas solvents thoroughly.2. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).3. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Reaction is too slow, allowing decomposition.3. Excess water or prolonged heating. | 1. Use a boronic ester (e.g., pinacol ester) which is more stable.[20]2. Use a more active catalyst/ligand system to accelerate the coupling rate.[19]3. Minimize water content and reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Certain palladium catalysts are prone to this side reaction. | 1. Improve inert atmosphere technique.2. Screen different palladium sources and ligands. |
| Hydrolysis of Ester | 1. Use of a strong hydroxide base (e.g., NaOH, KOH).2. Prolonged reaction at high temperature. | 1. Use a carbonate or phosphate base instead of a hydroxide.2. Attempt the reaction at a lower temperature with a more active catalyst. |
References
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
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Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]
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Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ScienceDirect. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. [Link]
-
Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. [Link]
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Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
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Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
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Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. ChemRxiv. [Link]
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Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
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Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Semantic Scholar. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
-
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. PubMed. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][7]-Fused Indole Heterocycles. NIH. [Link]
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The Linchpin in Anti-Inflammatory Drug Synthesis: A Guide to Key Intermediates
Introduction: Bridging Biology and Benchtop Synthesis
Nonsteroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern medicine, providing relief from pain, fever, and inflammation to millions worldwide.[1] The therapeutic efficacy of widely used NSAIDs like ibuprofen and naproxen hinges on their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][3] This guide provides an in-depth exploration of the pivotal role of specific chemical intermediates in the synthesis of these vital medications. We will delve into the synthetic pathways of ibuprofen and naproxen, focusing on their respective key intermediates: 4'-isobutylacetophenone and 2-acetyl-6-methoxynaphthalene. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the synthetic strategies.
The Biological Target: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for most NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent signaling molecules that mediate inflammation, pain, and fever.[1][5] COX-1 is constitutively expressed in many tissues and plays a role in protecting the gastric mucosa and maintaining kidney function.[6] In contrast, COX-2 is typically induced during an inflammatory response.[4] The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while some of the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3][4]
Caption: Inhibition of the COX pathway by NSAIDs.
Ibuprofen Synthesis: The Central Role of 4'-Isobutylacetophenone
The industrial synthesis of ibuprofen has evolved to become more efficient and environmentally friendly. A key intermediate in both the traditional Boots process and the modern, greener Boots-Hoechst-Celanese (BHC) process is 4'-isobutylacetophenone.[5][7] This aromatic ketone provides the essential isobutylphenyl backbone of the ibuprofen molecule.
The BHC "Green" Synthesis of Ibuprofen
The BHC process is a prime example of green chemistry, lauded for its high atom economy.[5] It streamlines the synthesis from 4'-isobutylacetophenone into a three-step process.
Caption: Synthetic route from 2-methoxynaphthalene to Naproxen.
Protocol 2: Synthesis of 2-Acetyl-6-methoxynaphthalene
This protocol details a reliable method for the synthesis of 2-acetyl-6-methoxynaphthalene.
Materials:
-
2-Methoxynaphthalene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Dry nitrobenzene
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Methanol
-
Crushed ice
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, dissolve 43 g of anhydrous aluminum chloride in 200 ml of dry nitrobenzene. [8]2. Add 39.5 g of finely ground 2-methoxynaphthalene to the solution. [8]3. Cool the stirred solution to about 5°C using an ice bath. [8]4. Add 25 g of redistilled acetyl chloride dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C. [8]5. After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the mixture to stand at room temperature for at least 12 hours. [8]6. Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice and 100 ml of concentrated hydrochloric acid. [8]7. Transfer the two-phase mixture to a separatory funnel with 50 ml of chloroform. Separate the chloroform-nitrobenzene layer and wash it with three 100-ml portions of water. [8]8. The organic layer is then steam-distilled to remove the nitrobenzene. [8]9. The solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed. [8]10. The crude product is purified by vacuum distillation, collecting the fraction at approximately 150–165°C (0.02 mm). [8]11. The distillate is recrystallized from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene. [8]
Quantitative Data Summary for Naproxen Intermediate
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂O₂ | [9] |
| Molar Mass | 200.23 g/mol | [9][10] |
| Appearance | Light yellow-beige crystalline powder | [11] |
| Melting Point | 106.5–108 °C | [8] |
| Purity | ≥99% | [11] |
Conclusion: The Foundation of Anti-Inflammatory Therapy
The synthesis of essential anti-inflammatory drugs like ibuprofen and naproxen is a testament to the power of organic chemistry in addressing human health needs. The intermediates, 4'-isobutylacetophenone and 2-acetyl-6-methoxynaphthalene, are not merely stepping stones in a synthetic sequence; they are the carefully designed building blocks that enable the efficient and large-scale production of these vital medications. Understanding their synthesis and the underlying biological principles is crucial for the continued development of new and improved anti-inflammatory therapies.
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Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). IntechOpen. Retrieved from [Link]
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McCormack, K. (1994). The mechanisms of action of NSAIDs in analgesia. PubMed. Retrieved from [Link]
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Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. Retrieved from [Link]
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2-acetyl-6-methoxynaphthalene. (n.d.). Organic Syntheses. Retrieved from [Link]
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The Science Snail. (2018). Synthesis of ibuprofen from benzene. Retrieved from [Link]
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Ameku, T., & Tsuchiya, M. (2016). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 311(5), R849-R863. Retrieved from [Link]
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4-Isobutylacetophenone. (n.d.). ChemBK. Retrieved from [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]
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WebMD. (n.d.). Pain Relief: How NSAIDs Work. Retrieved from [Link]
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The Chemistry Behind Pain Relief: Isobutylbenzene's Role in Ibuprofen Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Ibuprofen: synthesis and properties. (2018). ResearchGate. Retrieved from [Link]
- Industrial synthesis technique for DL-naproxen. (2008). Google Patents.
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Inhibition of cyclooxygenase pathway by NSAIDs. Coxibs as well as... (n.d.). ResearchGate. Retrieved from [Link]
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Cyclooxygenase (COX) Enzymes, Inhibitors, and More. (2025). Verywell Health. Retrieved from [Link]
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Commercial industrial synthesis of Naproxen. (2025). ResearchGate. Retrieved from [Link]
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Warner, T. D., & Mitchell, J. A. (2002). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 135(5), 1151-1162. Retrieved from [Link]
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Cyclo-oxygenase 1 and cyclo-oxygenase 2. (2021). GPnotebook. Retrieved from [Link]
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Synthesis of 2-Acetyl-6-methoxynaphthalene. (n.d.). PrepChem.com. Retrieved from [Link]
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How Naproxen is Synthesized: Step-by-Step Process Explained. (2025). YouTube. Retrieved from [Link]
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Organic Chemistry - Ibuprofen Synthesis Mechanism. (2020). YouTube. Retrieved from [Link]
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2-Acetyl-6-methoxynaphthalene: A Critical Pharmaceutical Intermediate for Naproxen Sodium Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Ibuprofen Synthesis. (2019). Synaptic - Central College. Retrieved from [Link]
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Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2020). MDPI. Retrieved from [Link]
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4'-Isobutylacetophenone. (n.d.). PubChem. Retrieved from [Link]
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Green Chemistry Synthesis of Naproxen. (n.d.). Slideshare. Retrieved from [Link]
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Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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2-Acetyl-6-methoxynaphthalene. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of naproxen by 1,2-aryl shift. (1995). SciSpace. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development seeking to enhance the yield and purity of this valuable cyclopropane derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis.
Introduction: The Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic route involves two key transformations:
-
Wittig Reaction: The formation of the olefin precursor, 4-bromostyrene, from 4-bromobenzaldehyde.
-
Simmons-Smith Cyclopropanation: The stereospecific conversion of 4-bromostyrene to 2-(4-bromophenyl)cyclopropane.
-
Oxidation: The final conversion of the cyclopropyl intermediate to the desired carboxylic acid.
This guide will dissect each of these stages, providing insights into the underlying chemistry and practical solutions to common experimental hurdles.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages and transformations.
Caption: Overall synthetic workflow for this compound.
Part 1: Wittig Reaction for 4-Bromostyrene Synthesis
The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[1][2] In this synthesis, 4-bromobenzaldehyde is reacted with a methylide reagent to generate 4-bromostyrene.
Troubleshooting the Wittig Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 4-Bromobenzaldehyde | 1. Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[3] 2. Moisture in Reaction: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Steric Hindrance: While less of an issue with aldehydes, significant steric bulk on the phosphonium salt can hinder the reaction.[4] | 1. Base Selection & Handling: Use a sufficiently strong, anhydrous base. If using n-BuLi, titrate it before use to determine its exact concentration. 2. Anhydrous Conditions: Use anhydrous solvents (e.g., dry THF or diethyl ether). 3. Reagent Choice: For this synthesis, methyltriphenylphosphonium bromide is the standard and effective choice. |
| Formation of Side Products | 1. Aldol Condensation: If the ylide is not formed completely, the unreacted base can catalyze the self-condensation of the aldehyde. 2. Epoxide Formation: Under certain conditions, the betaine intermediate can collapse to form an epoxide and triphenylphosphine instead of the desired alkene and triphenylphosphine oxide. | 1. Controlled Addition: Add the aldehyde slowly to the pre-formed ylide solution to ensure the ylide is in excess. 2. Solvent Choice: Aprotic, non-polar solvents generally favor the formation of the alkene. |
| Difficult Purification | 1. Triphenylphosphine Oxide Removal: This is a common byproduct of the Wittig reaction and can be challenging to separate from the product. | 1. Precipitation: After the reaction, triphenylphosphine oxide can often be precipitated by adding a non-polar solvent like hexane or a mixture of diethyl ether and hexane.[5] The product, being more soluble, will remain in the solution. 2. Chromatography: Flash column chromatography on silica gel is an effective method for separating the product from triphenylphosphine oxide and any unreacted starting material. |
Detailed Protocol: Wittig Synthesis of 4-Bromostyrene
This protocol is adapted from established Wittig reaction procedures.[5]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (or another suitable strong base)
-
4-Bromobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane
-
Hexanes
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension with vigorous stirring. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Reaction with Aldehyde: Dissolve 4-bromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
To the crude residue, add a mixture of 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide.[5]
-
Filter the mixture and wash the solid with a small amount of the same solvent mixture.
-
Concentrate the filtrate and purify the resulting crude 4-bromostyrene by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane in a stereospecific manner.[6][7] This means the stereochemistry of the starting alkene is preserved in the product.
Troubleshooting the Simmons-Smith Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Zinc-Copper Couple: The activity of the zinc reagent is crucial and a frequent cause of reaction failure.[8] 2. Poor Quality Diiodomethane: Impurities in diiodomethane can inhibit the reaction.[8] 3. Presence of Moisture or Air: The Simmons-Smith reaction is highly sensitive to moisture and air.[8] 4. Low Substrate Reactivity: Electron-withdrawing groups on the alkene can decrease its reactivity. | 1. Fresh Reagent: Ensure the zinc-copper couple is freshly prepared and properly activated. The use of ultrasound can enhance activation.[9] 2. Purify Reagent: Use freshly distilled or high-purity diiodomethane. 3. Anhydrous and Inert Conditions: All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[8] 4. Furukawa Modification: For less reactive alkenes, consider using the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane. This system is generally more reactive.[10][11] |
| Incomplete Conversion of Starting Material | 1. Insufficient Reagent: The stoichiometry of the zinc carbenoid to the alkene may be too low. 2. Inadequate Stirring: In heterogeneous reactions involving the zinc-copper couple, efficient stirring is necessary to maintain good contact between the reagents. | 1. Increase Reagent Equivalents: Use a slight excess (1.2-1.5 equivalents) of the cyclopropanating agent. 2. Vigorous Stirring: Ensure the reaction mixture is stirred vigorously throughout the reaction. |
| Formation of Side Products | 1. Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms if present in the substrate.[6] 2. Polymerization of Styrene: Styrenic compounds can be prone to polymerization under certain conditions. | 1. Stoichiometric Control: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times. 2. Temperature Control: Maintain the recommended reaction temperature to minimize side reactions. |
Detailed Protocol: Simmons-Smith Cyclopropanation of 4-Bromostyrene
This protocol is based on established Simmons-Smith reaction procedures.[8]
Materials:
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Zinc dust
-
Copper(I) chloride
-
Diiodomethane
-
4-Bromostyrene
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Zinc-Copper Couple: In a flame-dried, three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 equivalents) and copper(I) chloride (0.2 equivalents).
-
Heat the mixture under a stream of nitrogen to activate the zinc. Alternatively, wash the zinc dust with dilute HCl, followed by water, ethanol, and then ether, and dry under vacuum.
-
Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple.
-
Add diiodomethane (1.5 equivalents) dropwise to the stirred suspension. The formation of the active carbenoid is often indicated by a gentle reflux.
-
After the initial exotherm subsides, add a solution of 4-bromostyrene (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (reflux) for 12-24 hours. Monitor the progress of the reaction by GC-MS or TLC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite to remove the solid zinc salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-(4-bromophenyl)cyclopropane by flash column chromatography on silica gel using hexanes as the eluent.
Furukawa Modification Protocol
For improved reactivity, the Furukawa modification can be employed.[10][11]
Materials:
-
Diethylzinc (Et₂Zn) (typically as a solution in hexanes)
-
Diiodomethane
-
4-Bromostyrene
-
Anhydrous dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-bromostyrene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (1.2 equivalents) to the solution.
-
Add diiodomethane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Perform the work-up and purification as described in the standard Simmons-Smith protocol.
Part 3: Oxidation to Carboxylic Acid
The final step is the oxidation of the benzylic position of the cyclopropane ring to a carboxylic acid. This can be a challenging step, as the cyclopropane ring can be susceptible to ring-opening under harsh oxidative conditions.
Troubleshooting the Oxidation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Carboxylic Acid | 1. Ring Opening: Strong oxidizing agents or harsh conditions can lead to the cleavage of the cyclopropane ring. 2. Incomplete Oxidation: The reaction may not go to completion, leaving unreacted starting material. | 1. Milder Oxidizing Agents: Consider using milder and more selective oxidizing agents. A common and effective system is ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the co-oxidant.[8][12] Potassium permanganate (KMnO₄) can also be used, but conditions must be carefully controlled.[13][14] 2. Reaction Monitoring and Stoichiometry: Monitor the reaction closely by TLC. Ensure a sufficient amount of the oxidizing agent is used. |
| Formation of Byproducts | 1. Over-oxidation: The aromatic ring can be susceptible to oxidation under very harsh conditions. 2. Benzaldehyde Formation: Incomplete oxidation may lead to the formation of the corresponding aldehyde. | 1. Controlled Conditions: Maintain the reaction at the recommended temperature and avoid prolonged reaction times. 2. Choice of Oxidant: The RuCl₃/NaIO₄ system is generally selective for the oxidation of the benzylic position to a carboxylic acid.[8] |
| Difficult Purification | 1. Separation from Unreacted Starting Material: The starting material and product may have similar polarities. 2. Removal of Metal Salts: The use of metal-based oxidants can lead to inorganic byproducts that need to be removed. | 1. Acid-Base Extraction: The carboxylic acid product can be extracted into a basic aqueous solution (e.g., dilute NaOH), leaving the neutral starting material in the organic phase. The aqueous layer can then be acidified to precipitate the pure carboxylic acid. 2. Filtration and Washing: Ensure thorough filtration and washing to remove any inorganic salts. |
Detailed Protocol: Oxidation using RuCl₃/NaIO₄
This protocol is based on established procedures for the oxidation of alkylarenes.[8][12]
Materials:
-
2-(4-Bromophenyl)cyclopropane
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
-
Diethyl ether
-
Sodium bicarbonate solution
-
Hydrochloric acid (1M)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)cyclopropane (1.0 equivalent) in a solvent mixture of carbon tetrachloride, acetonitrile, and water (e.g., in a 2:2:3 ratio).
-
Add sodium periodate (4.0 equivalents) and ruthenium(III) chloride hydrate (0.05 equivalents) to the solution.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, add diethyl ether to the mixture and stir for 10 minutes.
-
Filter the mixture through a pad of Celite to remove the insoluble ruthenium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and extract the product into a saturated aqueous sodium bicarbonate solution.
-
Wash the basic aqueous layer with diethyl ether to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with 1M HCl until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[15]
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is not turning the characteristic yellow/orange color. What should I do?
A1: The color change is indicative of ylide formation. If there is no color change, it is likely that the base is not strong enough or has been deactivated by moisture. Ensure your base is fresh and of high purity, and that all your glassware and solvents are rigorously dried.
Q2: Can I use a different phosphonium salt for the Wittig reaction?
A2: For the synthesis of 4-bromostyrene, methyltriphenylphosphonium bromide is the most direct and efficient choice as it provides the required one-carbon unit. Using other phosphonium salts would lead to different alkene products.
Q3: Is the Simmons-Smith reaction stereoselective?
A3: The Simmons-Smith reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will give a cis-disubstituted cyclopropane.
Q4: I am concerned about the toxicity of diethylzinc. Are there safer alternatives for the Furukawa modification?
A4: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere. While it is highly effective, if you are not equipped to handle it safely, the traditional Simmons-Smith reaction with an activated zinc-copper couple is a viable, albeit sometimes less reactive, alternative.
Q5: My final product has a low melting point and appears oily. How can I improve its crystallinity?
A5: Oily products can be a result of impurities. Ensure that the purification steps, particularly the final recrystallization, are performed carefully. If the product is still an oil, it may be necessary to repeat the purification or try a different recrystallization solvent system.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the cyclopropyl protons, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet downfield (>10 ppm).[16]
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the cyclopropyl carbons, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).[16]
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch (around 1700 cm⁻¹).[17]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (241.08 g/mol for C₁₀H₉BrO₂).[12]
By following these guidelines and troubleshooting steps, researchers can significantly improve the yield and purity of their this compound synthesis, leading to more efficient and successful outcomes in their research and development endeavors.
References
- Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001, 58, 1–415.
- BenchChem. (2025).
- TCI EUROPE N.V.
- Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966, 7 (27), 3353–3354.
- Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube.
- Leung, S. H.; Angel, S. A. Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. J. Chem. Educ.2004, 81 (10), 1492.
- Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- Yang, D.; Zhang, C. Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes. J. Org. Chem.2001, 66 (14), 4814–4818.
- Chemistry LibreTexts. (2023, January 22).
- CymitQuimica. This compound.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Bromostyrene in Modern Organic Synthesis.
- Organic Chemistry Portal. Wittig Reaction - Common Conditions.
- BenchChem.
- MySkinRecipes. This compound.
- SpectraBase. cis-2-(4-Bromophenyl)cyclopropanecarbaldehyde.
- Wikipedia. (2023, October 29). Simmons–Smith reaction.
- Organic Chemistry Tutor. (2023, October 8).
- Organic Chemistry Portal. Simmons-Smith Reaction.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Apollo Scientific. 2-(4-bromophenyl)cyclopropane-1-carboxylic acid.
- Wikipedia. (2023, November 28). Wittig reaction.
- Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh.
- Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003, 103 (4), 977–1050.
- ResearchGate. (2004).
- Organic Chemistry Portal. Simmons-Smith Reaction.
- Chemistry Stack Exchange. (2018, July 12).
- Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.
- Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems. YouTube.
- Beyond Benign. Wittig Reaction.
- Quick Company.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube.
- ResearchGate. (2005). Ruthenium-Catalysed Cleavage of Alkenes and Alkynes to Carboxylic Acids.
- Thermo Fisher Scientific.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube.
- UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy.
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Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Cyclopropane Derivatives
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. The cyclopropane motif is a cornerstone in medicinal chemistry and materials science, prized for its ability to confer unique conformational rigidity and metabolic stability to molecules. However, transitioning the synthesis of these strained three-membered rings from the bench to a production scale is fraught with challenges. Issues related to reaction kinetics, thermal safety, stereocontrol, and purification that are manageable at the gram scale can become formidable obstacles at the kilogram scale.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond standard protocols to provide a deeper understanding of the underlying principles governing cyclopropanation reactions at scale. Here, we address common failure points in a direct question-and-answer format, offering field-proven insights and troubleshooting strategies to ensure your scale-up campaigns are safe, efficient, and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before initiating a scale-up campaign.
Q1: What are the primary challenges I should anticipate when scaling up a cyclopropanation reaction?
Scaling up any chemical reaction introduces complexities, but cyclopropanation presents a unique set of hurdles.[1] The primary challenges fall into four main categories:
-
Thermal Management: Many cyclopropanation reactions, particularly those involving organozinc carbenoids (like the Simmons-Smith reaction) or the decomposition of diazo compounds, are highly exothermic.[2] A reaction that is easily managed in a lab flask can lead to a dangerous thermal runaway in a large reactor due to the reduced surface-area-to-volume ratio, which limits efficient heat dissipation.[3]
-
Reagent Safety and Handling: Reagents like diazomethane are notoriously toxic and explosive, making their use on an industrial scale without specialized setups, such as continuous flow reactors, highly hazardous.[4][5] Even safer alternatives like diiodomethane and pyrophoric diethylzinc (used in the Furukawa modification) require stringent handling protocols.[4]
-
Maintaining Stereoselectivity: The delicate balance of factors (temperature, concentration, addition rate) that controls diastereoselectivity and enantioselectivity at the lab scale can be easily disrupted during scale-up.[6] Slower heat transfer can create localized hot spots, leading to the formation of undesired isomers.
-
Purification and Downstream Processing: Removing large quantities of metal salts (e.g., zinc iodide from Simmons-Smith reactions) or catalyst residues can be cumbersome and inefficient at scale. Product isolation may require transitioning from chromatography-based methods to more scalable techniques like crystallization or distillation.[7]
Q2: Which cyclopropanation methods are generally most suitable for industrial-scale synthesis?
The choice is highly dependent on the substrate, cost considerations, safety infrastructure, and desired stereochemistry. However, some methods are more amenable to scale-up than others.
| Method | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up |
| Simmons-Smith & Modifications | Stereospecific reaction preserves alkene geometry.[8] Avoids highly explosive diazo compounds. Can be adapted to flow chemistry for superior thermal control.[2][9] | Generates stoichiometric amounts of metallic waste (e.g., ZnI₂). Reagents like diethylzinc are pyrophoric. The zinc-copper couple activation can be inconsistent.[4] |
| Catalytic Diazo-Based Reactions | High atom economy and catalytic efficiency (low catalyst loading). Many well-developed chiral catalysts (Rh, Cu, Ru) provide excellent stereocontrol.[10][11] | Diazo compounds (e.g., ethyl diazoacetate) are energetic and potentially explosive.[12] Diazomethane itself is rarely used at scale due to extreme hazards.[5][13] |
| Michael-Initiated Ring Closure (MIRC) | Avoids hazardous carbenes and often uses milder, organocatalytic conditions. Can be scaled to the gram level without loss of yield or stereoselectivity.[14] | Substrate scope can be more limited compared to carbenoid-based methods. May require multi-step sequences. |
| Flow Chemistry Approaches | Significantly enhances safety by minimizing the inventory of hazardous reagents at any given time.[15] Superior heat and mass transfer allow for better control over exotherms and selectivity.[16] Applicable to both Simmons-Smith and some diazo reactions. | Requires specialized equipment and process development expertise. Potential for reactor clogging with solid byproducts. |
Q3: How do I choose between a diazo-based method and a Simmons-Smith type reaction for my scale-up project?
This is a critical decision that balances safety, efficiency, and substrate scope.
-
Choose Simmons-Smith (or its modifications) when:
-
Your primary concern is avoiding the handling of diazo compounds.
-
Your substrate contains functional groups sensitive to the Lewis acidity of common diazo catalysts.
-
You have access to flow chemistry infrastructure, which mitigates the exothermicity of the organozinc reagent formation.[2]
-
The alkene geometry must be strictly preserved, as the reaction is stereospecific.[8]
-
-
Choose a catalytic diazo-based method when:
-
High stereoselectivity (especially enantioselectivity) is the primary goal, and a well-established chiral catalyst exists for your substrate class.[10][17]
-
You are using stabilized diazo reagents (e.g., ethyl diazoacetate) rather than the more hazardous diazomethane.
-
You are equipped to handle potentially energetic compounds and have conducted thorough thermal hazard safety testing (e.g., using reaction calorimetry).
-
Safer, weighable diazomethane surrogates, such as imidazotetrazines, can be employed, offering a practical alternative for certain applications.[13][18][19]
-
Section 2: Troubleshooting Guides
Problem Area: Reaction Control & Thermal Safety
Q: My reaction is showing a dangerous exotherm upon scale-up. How can I control it?
A: Loss of thermal control is one of the most serious scale-up challenges.[3] The cause is almost always a mismatch between the rate of heat generation and the rate of heat removal.
Causality: As you increase the reactor volume, the volume (which generates heat) increases by a cubic factor (r³), while the surface area available for cooling only increases by a square factor (r²). This fundamental principle means large reactors are inherently harder to cool.
Troubleshooting Steps:
-
Quantify the Hazard: Before any further scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction (ΔHrxn), maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is non-negotiable for safe scale-up.
-
Switch to Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the limiting or most reactive reagent slowly over time (semi-batch or fed-batch). The rate of addition can then be used to control the rate of heat generation, ensuring it never exceeds the cooling capacity of the reactor.
-
Implement Flow Chemistry: For highly exothermic or hazardous reactions like the Simmons-Smith, transitioning to a continuous flow process is the state-of-the-art solution.[16] Flow reactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal. This approach minimizes the volume of reacting material at any point, dramatically increasing safety.[2][9]
-
Re-evaluate Solvent Choice: A solvent with a higher boiling point and higher heat capacity can absorb more energy, providing a larger thermal buffer. However, ensure the solvent doesn't negatively impact reaction kinetics or selectivity. For Simmons-Smith reactions, solvents like dichloromethane or 1,2-dichloroethane are often used.[20]
-
Dilution: While it can negatively impact throughput, increasing the solvent volume can help manage the exotherm. This should be a temporary solution while more robust engineering controls (Steps 2 or 3) are implemented.
Caption: Troubleshooting workflow for managing thermal excursions.
Problem Area: Stereoselectivity & Isomer Control
Q: My diastereoselectivity or enantioselectivity has dropped significantly after scaling up. How can I fix this?
A: A drop in stereoselectivity is typically caused by deviations from the optimized reaction conditions, often due to inadequate mixing or temperature control at a larger scale.
Causality: Stereoselective reactions often have very specific activation energy requirements for the desired transition state. Localized overheating can provide enough energy to overcome the barrier to an alternative, less selective transition state, eroding the isomeric ratio. Similarly, poor mixing can lead to localized high concentrations of reagents, which can favor non-selective background reactions.
Troubleshooting Steps:
-
Verify Temperature Homogeneity: Use multiple temperature probes within the reactor to map the temperature profile. A significant gradient between the reactor wall and the center indicates poor mixing or insufficient cooling.
-
Optimize Agitation: Simply increasing the stirring speed may not be enough. The impeller type and position are critical. A retreat curve impeller or a pitched-blade turbine is often more effective for maintaining homogeneity in large vessels than a simple magnetic stir bar.
-
Lower the Reaction Temperature: As a general rule, lower temperatures favor higher selectivity.[6] Even a 5-10 °C reduction can have a significant impact. If this lowers the reaction rate too much, you may need to compensate with a longer reaction time or a more active catalyst.
-
Control Reagent Addition: The principle of semi-batch addition is crucial here as well. Adding a chiral catalyst or a key reagent below the surface of the reaction mixture (sub-surface addition) can prevent localized concentration spikes at the point of addition.
-
Re-screen Catalysts/Ligands: Some chiral catalysts and ligands are more robust to temperature fluctuations than others. It may be necessary to select a catalyst system that demonstrates a flatter selectivity profile across a wider temperature range, even if it's not the top performer at the small scale. For instance, in catalytic asymmetric cyclopropanations, different generations of BOX or PyBox ligands can exhibit varied thermal stability.[14][21]
Problem Area: Downstream Processing & Purification
Q: I'm struggling to remove residual zinc salts from my Simmons-Smith reaction. What are effective large-scale purification strategies?
A: Removing large quantities of inorganic byproducts is a classic scale-up challenge. Standard lab-scale column chromatography is often not economically viable for multi-kilogram production.
Causality: Zinc salts like ZnI₂ are often soluble in organic solvents used for the reaction (like ether or DCM) and can form emulsions during aqueous workups, making phase separation difficult.
Troubleshooting Steps:
-
Optimize the Quench and Wash:
-
Quenching Agent: Instead of a simple water quench, use a saturated solution of a chelating agent like ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate). These will complex with the zinc ions, improving their partitioning into the aqueous phase. A quench with pyridine can also be effective as it scavenges ZnI₂.[8]
-
Solvent Swap: After quenching, consider distilling off the reaction solvent and replacing it with a less polar solvent like heptane or toluene. Zinc salts are much less soluble in these solvents, causing them to precipitate or be more easily extracted into the aqueous phase.
-
-
Precipitation/Filtration: After the solvent swap, the zinc salts may precipitate out of the organic solution. This solid can be removed by filtration through a pad of celite before proceeding with further purification.
-
Extraction: Utilize a multi-stage liquid-liquid extraction. Sometimes, a series of three to four extractions with smaller volumes of aqueous solution is more effective than a single extraction with a large volume.
-
Crystallization: If your cyclopropane derivative is a solid, developing a crystallization protocol is the most effective and scalable purification method. This will simultaneously purify the product and remove inorganic impurities. This can also be effective for separating diastereomers.[7]
Section 3: Protocols & Methodologies
Protocol: Large-Scale Simmons-Smith Reaction via Continuous Flow
This protocol describes a conceptual setup for a safer, more controlled Simmons-Smith reaction, inspired by modern process chemistry principles.[2][9]
Objective: To perform a cyclopropanation on 1 mole of an alkene substrate with improved safety and control over the reaction exotherm.
System:
-
Reactor: A packed-bed reactor (e.g., a column) filled with a zinc-copper couple.
-
Pumps: Two HPLC-style pumps for delivering reagent solutions.
-
Back-Pressure Regulator (BPR): To maintain system pressure and prevent solvent boiling.
-
Heat Exchanger/Chiller: To control the temperature of the reactor.
Procedure:
-
Reactor Preparation: Pack a column with a pre-mixed blend of zinc dust and a copper salt (e.g., Cu(OAc)₂). Activate the couple in-flow by pumping a solution containing an activator like acetyl chloride through the column until the organozinc formation is initiated.[2]
-
Reagent Streams:
-
Stream A: A solution of the alkene substrate and diiodomethane in a suitable solvent (e.g., cyclopentyl methyl ether, CPME).[20]
-
Stream B: (If needed) A separate solvent stream for dilution or temperature control.
-
-
Execution:
-
Set the reactor temperature (e.g., 25-50 °C).
-
Pump Stream A through the packed-bed reactor at a defined flow rate. The residence time in the reactor determines the reaction time.
-
The reaction occurs as the solution passes over the activated zinc-copper couple, forming the carbenoid which immediately reacts with the alkene.
-
The output stream from the reactor, containing the product and zinc iodide byproduct, is collected.
-
-
Continuous Workup: The output stream can be directly fed into a continuous liquid-liquid extraction unit, where it is mixed with an aqueous wash stream (e.g., NH₄Cl solution) to remove the zinc salts in-line.
Caption: Simplified process flow for a continuous Simmons-Smith reaction.
Section 4: Process Analytical Technology (PAT) in Cyclopropanation
To achieve true process understanding and control during scale-up, the integration of Process Analytical Technology (PAT) is essential.[22][23] PAT involves using real-time, in-line analytical tools to monitor Critical Process Parameters (CPPs) and ensure Critical Quality Attributes (CQAs) are met.[24][25]
Applications in Cyclopropanation Scale-Up:
-
In-line FTIR/Raman Spectroscopy: A probe inserted directly into the reactor can monitor the concentration of the starting alkene and the formation of the cyclopropane product in real time.[26] This is invaluable for determining reaction completion without the need for sampling and offline analysis, and for monitoring the accumulation of hazardous intermediates.
-
Automated Calorimetry: As mentioned, tools like the RC1 provide real-time heat flow data, which can be used to control reagent addition rates automatically, ensuring the reaction never exceeds a pre-defined safety limit.
-
On-line Chromatography (UPLC/MS): A small, automated stream from the reactor can be diverted to an on-line UPLC-MS system.[26] This provides detailed, real-time information on product formation, byproduct generation, and the stereoisomeric ratio, allowing for rapid process optimization.
By adopting PAT, you move from a "cook and look" approach to a "Quality by Design" (QbD) framework, where process control is proactive rather than reactive, leading to safer, more consistent, and more efficient manufacturing.[23]
References
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Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Angewandte Chemie International Edition, 59(5), 1857–1862. Available at: [Link]
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Gao, S., et al. (2021). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Nature Chemistry, 13(11), 1064–1071. Available at: [Link]
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Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PubMed. Available at: [Link]
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Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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ResearchGate. (n.d.). Cu-Catalyzed Diastereo- and Enantioselective Synthesis of Borylated Cyclopropanes with Three Contiguous Stereocenters. ResearchGate. Available at: [Link]
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Zhang, R. K., & Chen, J. S. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society. Available at: [Link]
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Zhang, R. K., & Chen, J. S. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(15), 8730–8736. Available at: [Link]
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ResearchGate. (n.d.). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. ResearchGate. Available at: [Link]
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Boehm, J., et al. (2021). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons–Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development, 25(9), 2108–2119. Available at: [Link]
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Master Organic Chemistry. (2022). Diazomethane (CH2N2). Master Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Scale-up experiment under intensified conditions. ResearchGate. Available at: [Link]
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ACS Publications. (2021). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development. Available at: [Link]
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Brash, C. A., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(66), 16866–16875. Available at: [Link]
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Wikipedia. (n.d.). Process analytical technology. Wikipedia. Available at: [Link]
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Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. Available at: [Link]
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Mo, F., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Available at: [Link]
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Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Available at: [Link]
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Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
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Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent Technologies. Available at: [Link]
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Tveit, H., et al. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Energy & Fuels, 35(13), 10339–10351. Available at: [Link]
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Sherry, B. D., & Toste, F. D. (2009). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. Journal of the American Chemical Society, 131(43), 15755–15765. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropane. PubChem Compound Summary for CID 6351. Available at: [Link]
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Journal of Chemical Sciences. (2004). Theoretical study of the reactivity of (CH3)2AlCH2I promoted cyclopropanation reactions. Journal of Chemical Sciences, 116, 283–289. Available at: [Link]
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ResearchGate. (n.d.). Scale-up experiment of the cyclopropanation reaction. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Cyclopropane. Wikipedia. Available at: [Link]
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Step Science. (n.d.). Process Analytical Technology - PAT. Step Science. Available at: [Link]
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Birchall, J. M., et al. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1773–1779. Available at: [Link]
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ResearchGate. (n.d.). Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans- Cyclopropyl Esters for Rapid Lead Scale-Up. ResearchGate. Available at: [Link]
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Malig, T. C., et al. (2020). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering, 5(9), 1647–1658. Available at: [Link]
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Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]
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Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Available at: [Link]
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ACS Publications. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development. Available at: [Link]
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Kumar, A., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. Available at: [Link]
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Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series No. 115. Available at: [Link]
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Technology Networks. (2023). Overcoming Challenges Presented During Reaction Scale-up Processes. Technology Networks. Available at: [Link]
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Wang, J., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 144(3), 1339–1348. Available at: [Link]
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Identifying and minimizing byproducts in cyclopropanation reactions.
Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of cyclopropanation, focusing on the identification and minimization of byproducts. Here, you will find practical, field-tested insights and solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding byproduct formation in cyclopropanation reactions.
Q1: What are the most common byproducts in Simmons-Smith cyclopropanation reactions?
A1: In Simmons-Smith reactions, which typically use a zinc-copper couple and diiodomethane, the primary desired product is the cyclopropanated alkene.[1][2] However, several byproducts can arise. A common byproduct is zinc iodide, which is generally considered inconsequential to the main reaction but can contribute to the Lewis acidity of the reaction mixture.[1][2] More problematic byproducts can include methylated heteroatoms, such as alcohols, if present in the substrate.[3] This occurs because the organozinc carbenoid intermediate is electrophilic and can react with nucleophilic functional groups.[3] Additionally, low conversion can be a significant issue, often stemming from inadequate activation of the zinc.[4]
Q2: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is producing significant amounts of diethyl maleate and diethyl fumarate. Why is this happening and how can I prevent it?
A2: The formation of diethyl maleate and diethyl fumarate are common byproducts in metal-catalyzed cyclopropanations using diazo compounds like EDA.[5] These byproducts are the result of the dimerization of the carbene intermediate generated from the diazo compound.[5] This issue is often exacerbated by a high concentration of the diazo compound relative to the alkene substrate. To minimize this, it is recommended to maintain a low concentration of the diazo compound throughout the reaction. This can be achieved by the slow addition of the diazo compound to the reaction mixture. Optimizing the ratio of the alkene to the diazoester is also crucial; using a stoichiometric excess of the alkene can favor the desired cyclopropanation over carbene dimerization.[5]
Q3: I am attempting to cyclopropanate a molecule with both an alkene and a hydroxyl group. Besides the desired cyclopropane, I am observing a methylated alcohol byproduct. What is the cause and how can I avoid it?
A3: The zinc carbenoid in the Simmons-Smith reaction is electrophilic and can react with nucleophilic functional groups like hydroxyl groups, leading to methylation as a side reaction.[3] To circumvent this, several strategies can be employed. One approach is to use a stoichiometric amount of the cyclopropanating reagent and carefully monitor the reaction to avoid prolonged reaction times, which can favor the methylation byproduct. Another effective method is to protect the hydroxyl group with a suitable protecting group that is stable under the reaction conditions and can be easily removed later. Common protecting groups for alcohols include silyl ethers or acetals. Quenching the reaction with pyridine can also help by scavenging the Lewis acidic zinc iodide byproduct, which can promote side reactions.[3]
Q4: My cyclopropanation of an electron-deficient alkene is resulting in low yield. What are the likely causes and potential solutions?
A4: Electron-deficient alkenes are generally less reactive towards electrophilic carbenoids generated in many common cyclopropanation reactions, such as the Simmons-Smith reaction.[3][6] This can lead to low yields or no reaction at all. To address this, you might consider using a more reactive carbene source or a different catalytic system. For instance, cobalt-catalyzed systems have demonstrated efficacy with electron-deficient olefins.[3][6] Alternatively, modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (Et₂Zn), can lead to a more reactive carbenoid and may improve yields.[3][7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during cyclopropanation experiments.
Issue 1: Low or No Conversion in Simmons-Smith Cyclopropanation
Low or no conversion to the desired cyclopropane is a frequent issue in Simmons-Smith reactions. The following guide provides a systematic approach to diagnose and resolve this problem.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Zinc Activation | The formation of the active organozinc carbenoid is dependent on the quality of the zinc-copper couple.[4] Incomplete activation leads to poor conversion. | 1. Verify Zinc Source and Age: Ensure the zinc dust is from a reliable supplier and not expired. 2. Freshly Prepare the Zn-Cu Couple: Prepare the zinc-copper couple immediately before use. 3. Consider Alternative Activation: If standard methods fail, explore other activation techniques or use a more reactive zinc species like diethylzinc (Furukawa's modification).[4] |
| Poor Reagent Quality | The purity of diiodomethane and the solvent are critical. Moisture and impurities can quench the reactive intermediates.[3] | 1. Purify Reagents: Use freshly distilled diiodomethane and anhydrous, non-coordinating solvents like dichloromethane (DCM).[3] 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.[3] |
| Sub-optimal Reaction Temperature | Simmons-Smith reactions are often exothermic. Incorrect temperature control can affect selectivity and yield. | 1. Maintain Low Temperature: Perform the initial addition of reagents at 0 °C or below. 2. Controlled Warming: Allow the reaction to warm to room temperature slowly to ensure a controlled reaction rate.[3] |
| Steric Hindrance | The Simmons-Smith reaction is sensitive to steric hindrance around the double bond, which can slow down or prevent the reaction.[4] | 1. Increase Reaction Time/Temperature: For sterically hindered substrates, extending the reaction time or cautiously increasing the temperature may improve conversion.[3] 2. Use a More Reactive Reagent: Employing the Furukawa modification (Et₂Zn and CH₂I₂) often provides a more reactive carbenoid that can overcome some steric limitations.[3] |
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion in Simmons-Smith reactions.
Issue 2: Formation of Dimerization Byproducts in Metal-Catalyzed Cyclopropanation
The formation of dimers from the carbene source (e.g., diethyl maleate/fumarate from EDA) is a common side reaction that reduces the yield of the desired cyclopropane.
Mechanism of Dimer Formation
Caption: Competing pathways of the metal carbene intermediate.
Experimental Protocol to Minimize Dimerization
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Charge the flask with the alkene substrate and the metal catalyst (e.g., dirhodium tetraacetate) dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
Slow Addition of Diazo Compound: Dissolve the ethyl diazoacetate in the same anhydrous solvent and place it in the dropping funnel. Add the EDA solution dropwise to the reaction mixture over a prolonged period (e.g., 4-8 hours) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material and minimize the accumulation of the diazo compound.
-
Workup: Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid.[3] Proceed with a standard aqueous workup and purify the product by flash column chromatography.
Representative Data on Dimer Minimization
| Addition Rate of EDA | Alkene:EDA Ratio | Desired Cyclopropane Yield (%) | Dimer Byproduct (%) |
| Rapid (10 min) | 1:1.2 | 65 | 30 |
| Slow (4 hours) | 1:1.2 | 85 | <5 |
| Slow (4 hours) | 1.5:1 | 92 | <2 |
Note: Data is representative and actual results may vary depending on the specific substrate and reaction conditions.
Issue 3: Side Reactions with Nucleophilic Functional Groups
Substrates containing nucleophilic functional groups such as amines or carboxylic acids can react with the cyclopropanating agent or interfere with the catalyst.
Protecting Group Strategy
For substrates with reactive functional groups, employing a protecting group strategy is often the most effective solution.[8]
Workflow for Protecting Group Strategy
Caption: Workflow for cyclopropanation using a protecting group strategy.
Experimental Protocol: Boc Protection of an Amine for Cyclopropanation
-
Protection: Dissolve the amino-alkene substrate in a suitable solvent (e.g., THF). Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine). Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Perform an aqueous workup and purify the Boc-protected substrate by column chromatography.
-
Cyclopropanation: Subject the purified Boc-protected alkene to the desired cyclopropanation conditions (e.g., Simmons-Smith).
-
Deprotection: After purification of the cyclopropanated product, remove the Boc group using a mild acid such as trifluoroacetic acid (TFA) in dichloromethane.[8]
-
Final Purification: Neutralize the reaction mixture, perform an aqueous workup, and purify the final product.
References
- Technical Support Center: Troubleshooting Low Conversion in Cyclopropan
- Technical Support Center: Optimizing Cyclopropan
- Troubleshooting cyclopropanation reactions for aminobenzoic acids - Benchchem.
- Cyclopropanation of Alkenes - Master Organic Chemistry.
- Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor.
- The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor.
- Cyclopropan
- Simmons–Smith reaction - Wikipedia.
- TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPAN
- Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based c
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Technical Support Center: Optimizing Diastereoselectivity in the Synthesis of 2-Arylcyclopropanecarboxylic Acids
Welcome to the technical support center for the synthesis of 2-arylcyclopropanecarboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the diastereoselectivity of their cyclopropanation reactions. Here, you will find field-proven insights, detailed troubleshooting protocols, and a comprehensive understanding of the factors governing the stereochemical outcome of these critical transformations.
Introduction: The "Why" Behind Diastereoselectivity
In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. 2-Arylcyclopropanecarboxylic acids are valuable chiral building blocks, and their biological activity is often dictated by the relative stereochemistry of the aryl and carboxylic acid groups on the cyclopropane ring.[1][2] Achieving high diastereoselectivity is not merely an academic exercise; it is a crucial step in ensuring the efficacy and safety of the final product, while also simplifying downstream purification processes. This guide will focus on the most common method for their synthesis: the metal-catalyzed reaction of a styrene derivative with a diazoacetate.[3][4][5]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when tackling the diastereoselective synthesis of 2-arylcyclopropanecarboxylic acids.
Q1: What are the primary factors influencing the trans/cis ratio in my cyclopropanation reaction?
A1: The diastereoselectivity of the cyclopropanation of styrenes with diazoacetates is a multifactorial issue. The key levers you can pull are:
-
Catalyst System: The choice of metal (typically rhodium or copper) and the ligands coordinated to it are the most critical factors.[3][6][7][8] Chiral ligands can impart high levels of both diastereoselectivity and enantioselectivity.[4][6]
-
Diazoacetate Ester Group: The steric bulk of the ester group on the diazoacetate can significantly influence the trans/cis ratio. Generally, bulkier ester groups favor the formation of the trans diastereomer.[3]
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and the transition state geometry, thereby influencing diastereoselectivity.[9][10]
-
Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.[11]
-
Styrene Substituents: The electronic and steric properties of the substituents on the aryl ring of the styrene can also play a role, albeit often a less dominant one than the catalyst and diazoacetate.
Q2: I am aiming for the cis diastereomer, but my reaction predominantly yields the trans product. What should I do?
A2: While the trans isomer is often the thermodynamic product, obtaining the cis isomer is achievable. Consider the following strategies:
-
Ligand Modification: Certain ligand systems are known to favor the formation of the cis product. For instance, some dirhodium(II) complexes with specific bulky phosphine ligands have shown high cis selectivity.[6]
-
Biocatalysis: Engineered enzymes, such as myoglobin or cytochrome P450 variants, can exhibit remarkable control over stereoselectivity and may be tuned to favor the cis isomer.[4][12]
-
Intramolecular Reactions: If your substrate allows, designing an intramolecular cyclopropanation can sometimes provide different stereochemical outcomes compared to the intermolecular version.
Q3: My reaction is giving me a nearly 1:1 mixture of diastereomers. Where do I start troubleshooting?
A3: A 1:1 diastereomeric ratio suggests a lack of stereochemical control. The first and most impactful parameter to investigate is the catalyst system. If you are using a simple catalyst like dirhodium tetraacetate, consider switching to a catalyst with more sterically demanding or chiral ligands. Following that, systematically investigate the effect of lowering the reaction temperature and using a bulkier diazoacetate.
Troubleshooting Guide: From Poor Selectivity to No Reaction
This section provides a structured approach to common problems encountered during the synthesis of 2-arylcyclopropanecarboxylic acids.
| Problem | Potential Cause | Suggested Solution |
| Poor Diastereoselectivity (Near 1:1 Mixture) | 1. Ineffective Catalyst Control: The catalyst is not providing a sufficient steric or electronic bias in the transition state. 2. High Reaction Temperature: The available thermal energy is sufficient to overcome the small energy difference between the transition states leading to the two diastereomers. | 1. Catalyst Screening: Switch to a catalyst with bulkier ligands (e.g., dirhodium tetrakis(triphenylacetate)) or a chiral dirhodium catalyst like Rh₂(S-DOSP)₄.[3] For copper-based systems, explore different chiral bisoxazoline (BOX) ligands.[8][13] 2. Temperature Optimization: Lower the reaction temperature. Start at room temperature, then try 0 °C, and if necessary, go to lower temperatures (e.g., -78 °C), although this may slow down the reaction rate.[11] |
| Low Yield of Cyclopropane Product | 1. Catalyst Deactivation: Impurities in reagents or solvents may be poisoning the catalyst. 2. Carbene Dimerization: The concentration of the diazo compound is too high, leading to self-reaction of the carbene intermediate. 3. Poor Substrate Reactivity: The styrene derivative may be electron-deficient, making it less reactive towards the electrophilic metal carbene.[7][14] | 1. Purify Reagents: Ensure all solvents and the styrene are freshly distilled and dry. 2. Slow Addition: Add the diazoacetate solution slowly to the reaction mixture containing the catalyst and styrene using a syringe pump. This maintains a low instantaneous concentration of the carbene.[15] 3. Use a More Active Catalyst: Some catalysts are more effective for electron-poor olefins.[7][14] Alternatively, consider a different cyclopropanation method if the electronic nature of your substrate is the primary issue. |
| Formation of Significant Side Products (e.g., C-H insertion) | 1. Highly Reactive Carbene: The generated metal carbene is too reactive and non-selective. | 1. Catalyst Moderation: Rhodium(II) catalysts are generally good at promoting cyclopropanation over C-H insertion.[3] If C-H insertion is a persistent problem, consider catalysts that further temper the carbene's reactivity. |
Experimental Protocols
General Procedure for Diastereoselective Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol provides a starting point for optimizing your reaction.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or other desired rhodium/copper catalyst
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the catalyst (e.g., 0.1-1 mol% Rh₂(OAc)₄).
-
Add anhydrous solvent (e.g., DCM) to dissolve the catalyst.
-
Add the styrene (1.0 equivalent).
-
Prepare a solution of ethyl diazoacetate (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-8 hours at the desired temperature (e.g., 25 °C or 0 °C).
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers and any side products.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Visualizing the Mechanism and Optimization Strategy
The diastereoselectivity in these reactions is determined at the stage of carbene transfer from the metal center to the alkene. The approach of the alkene to the metal-carbene intermediate dictates the stereochemical outcome.
Caption: General mechanism of metal-catalyzed cyclopropanation.
The key to optimizing diastereoselectivity lies in increasing the energy difference between the two transition states (TS_trans and TS_cis).
Caption: Workflow for optimizing diastereoselectivity.
References
-
Metal-catalyzed cyclopropanations. (n.d.). In Wikipedia. Retrieved from a Google search.[3]
-
Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544–1547.[16]
-
Oonishi, Y., Sato, Y., & coworkers. (n.d.). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters.[17]
-
Wang, H., & coworkers. (n.d.). Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. Chemical Science.[18]
-
Fasan, R., & coworkers. (2014). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. Angewandte Chemie International Edition, 54(5), 1544-1548.[4][12]
-
Ye, M., & coworkers. (2021). Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. Organic Letters, 23(5), 1648-1652.[19][20]
-
Pérez, P. J., & coworkers. (2004). Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines. Chemical Communications, (21), 2408-2409.[6]
-
Hu, W., & coworkers. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 2(10), 1979-1983.[7][14]
-
BenchChem. (2025). Troubleshooting cyclopropanation reactions for aminobenzoic acids.[15]
-
BenchChem. (2025). Technical Support Center: Optimization of Reaction Temperature for Cyclopropanation.[11]
-
Charette, A. B. (n.d.). Stereoselective Cyclopropanation Reactions. Chemical Reviews.[21]
-
Fokin, V. V. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(5), 1321-1330.[10]
-
PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid.[2]
-
MySkinRecipes. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid.[1]
Sources
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- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. sas.rochester.edu [sas.rochester.edu]
- 13. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 2-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS 77255-26-6)
A Guide to Stability, Storage, and Experimental Troubleshooting
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 2-(4-Bromophenyl)cyclopropanecarboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The unique structural characteristics of this compound—namely the highly strained cyclopropane ring and the reactive carboxylic acid moiety—necessitate specific handling and storage protocols to ensure its integrity and the reproducibility of your experimental results. This guide provides in-depth, field-proven insights into maintaining the stability of this reagent and troubleshooting common issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for the long-term stability of solid this compound?
For maximal long-term stability (months to years), the solid compound should be stored in a tightly sealed container at 2-8°C .[1] Some suppliers recommend room temperature storage in a dry, sealed environment, which is acceptable for shorter periods.[2][3] However, to mitigate risks from ambient temperature fluctuations and potential slow degradation, refrigerated conditions are superior. The key is to minimize exposure to three primary environmental factors: moisture, heat, and light.
Q2: The supplier shipped the compound at ambient temperature. Is it still viable?
Yes. Shipping at ambient temperature for standard delivery times is generally acceptable and does not typically compromise the material's quality. The compound is stable enough for short-term exposure to these conditions.[4] However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions as outlined above.
Q3: What are the primary chemical instabilities I need to be aware of during my experiments?
The molecule's reactivity is dominated by two structural features:
-
Cyclopropane Ring Strain: The three-membered ring has C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[5][6][7] This creates substantial angle and torsional strain, making the ring thermodynamically unstable and susceptible to ring-opening reactions under certain conditions, such as high heat or in the presence of specific reagents.[7][8][9] The C-C bonds in cyclopropane are considerably weaker than those in a typical alkane.[8]
-
Carboxylic Acid Reactivity: As a carboxylic acid, the compound is acidic and will react with bases.[10] It is also corrosive and incompatible with strong oxidizing agents.[10][11][12] Care should be taken to avoid storing it in metal cabinets, which can corrode.[10] At elevated temperatures, there is a potential for thermal decarboxylation, which can sometimes lead to molecular rearrangements.[13]
Q4: What are the visible signs of compound degradation?
While a definitive assessment requires analytical techniques, you should be vigilant for the following physical changes:
-
Color Change: The pure compound is typically an off-white or white to yellow powder or crystal.[3] A significant darkening to brown may indicate degradation.
-
Clumping or Change in Texture: This often suggests moisture absorption, which can facilitate degradation pathways.
-
Incomplete Solubility: If the compound fails to dissolve in a solvent in which it is known to be soluble, this may point to the formation of insoluble polymeric byproducts.
Q5: Is this compound sensitive to light or air?
While specific photostability data for this exact molecule is limited, related bromophenyl compounds and reagents with complex structures are often recommended to be stored protected from light.[14][15][16] Similarly, the carboxylic acid group and the strained ring can be susceptible to slow oxidation. Therefore, as a best practice, store the compound in an amber vial or in a dark location and consider flushing the container with an inert gas like argon or nitrogen for long-term storage to displace air and moisture.[14]
Section 2: Troubleshooting Experimental Failures
When experiments yield unexpected results, the integrity of the starting materials is a primary suspect. This guide helps you diagnose issues related to the stability of this compound.
Problem: My reaction is giving low yields, or I'm seeing multiple unexpected side products.
-
Possible Cause: The reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active starting material and the introduction of impurities that interfere with the reaction.
-
Troubleshooting Workflow: Before consuming more material or redesigning your synthesis, it is critical to validate the integrity of your reagent. Follow the workflow outlined below.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: The compound is difficult to dissolve, or the resulting solution appears cloudy or colored.
-
Possible Cause 1 (Degradation): The compound has degraded into less soluble impurities.
-
Possible Cause 2 (Moisture): The solid has absorbed moisture from the atmosphere, which can affect dissolution and stability. Always allow the container to equilibrate to room temperature before opening to prevent condensation.[4]
-
Solution:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. Carboxylic acids like this are typically soluble in polar organic solvents like ethanol, methanol, or DMSO, but may have limited solubility in non-polar solvents or water.[17]
-
Apply Gentle Heat/Sonication: Gentle warming or sonication can aid dissolution.[4] However, avoid excessive heat, which could promote degradation.
-
Perform QC: If solubility issues persist, perform a QC check as described in Protocol 3.1 to assess purity.
-
Section 3: Recommended Protocols
Adherence to standardized protocols is essential for ensuring the longevity of the reagent and the reproducibility of results.
Protocol 3.1: Quick Quality Control (QC) Check for Compound Integrity
Before committing a significant amount of material to a large-scale or critical reaction, a simple QC check is advisable.
-
Melting Point Analysis:
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate alongside a co-spot with a known standard if available.
-
Elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
Visualize the plate under UV light. The appearance of multiple spots where only one is expected indicates impurity or degradation.
-
Protocol 3.2: Standard Procedure for Storage and Handling
-
Receiving: Upon receipt, visually inspect the container for an intact seal. Log the date of receipt.
-
Initial Storage: Immediately transfer the sealed container to a 2-8°C storage location away from light sources.
-
Dispensing Solid:
-
Move the sealed container from the refrigerator to a desiccator at room temperature.
-
Allow at least 30-60 minutes for the container to equilibrate to ambient temperature. This prevents atmospheric moisture from condensing on the cold solid.[4]
-
Weigh the required amount of powder in a well-ventilated area or chemical fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat).[4][19]
-
Tightly reseal the main container. Consider flushing with an inert gas before resealing for long-term storage.
-
-
Returning to Storage: Promptly return the sealed container to its 2-8°C storage location.
Section 4: Data Summary & Visualizations
Table 1: Summary of Recommended Storage Conditions
| Condition | Short-Term (1-4 weeks) | Long-Term (>1 month) | In Solution |
| Temperature | Room Temperature (≤25°C) | 2-8°C[1] | -20°C or -80°C[4] |
| Atmosphere | Tightly sealed container | Tightly sealed, under inert gas (Ar/N₂) | Tightly sealed, minimal headspace |
| Light | Protect from direct light | Store in dark (e.g., amber vial)[14][15] | Store in dark (e.g., amber vial)[4] |
| Container | Original supplier bottle (glass/plastic) | Original supplier bottle or amber glass vial | Amber glass vial with PTFE-lined cap |
Diagram: Key Factors Influencing Chemical Stability
This diagram illustrates the inherent structural features that dictate the stability profile of this compound.
Sources
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- 2. This compound | 77255-26-6 [amp.chemicalbook.com]
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- 6. benchchem.com [benchchem.com]
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- 9. Khan Academy [khanacademy.org]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
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- 12. synquestlabs.com [synquestlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. accelachem.com [accelachem.com]
- 15. astrazeneca.com.au [astrazeneca.com.au]
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- 19. fishersci.com [fishersci.com]
Troubleshooting low conversion rates in Simmons-Smith cyclopropanation.
Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.
Troubleshooting Guide
Low or no yield of the desired cyclopropanated product is a common issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[1][2] Consider using ultrasound to enhance activation.[3][4] |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[1] Diiodomethane is dense, volatile, and toxic, so handle it with care in a well-ventilated area.[5] |
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to moisture and air.[1][5] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate.[1] However, be aware that higher temperatures can sometimes lead to side reactions.[1] |
| Low Substrate Reactivity | For less reactive, electron-deficient alkenes, consider switching to a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1][6] |
| Inadequate Stirring | In heterogeneous reactions involving a zinc-copper couple, ensure efficient stirring to maintain good contact between the reagents. |
| Improper Work-up Procedure | The work-up typically involves quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) to dissolve zinc salts.[5] For acid-sensitive products, a milder quench with a solution of NaHCO₃ and Na₂EDTA followed by NH₄Cl can be beneficial.[7] |
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:
-
Increase Reagent Equivalents: A modest increase in the equivalents of the zinc-copper couple and diiodomethane may be necessary.
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary.
-
Re-evaluate Zinc Activation: If the reaction stalls, the zinc-copper couple may have deactivated.
The formation of byproducts can complicate purification and reduce the yield of the desired product. Here are some common side reactions and how to mitigate them:
| Side Reaction | Cause and Mitigation |
| Methylation of Heteroatoms | The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms in the substrate, especially with excess reagent or prolonged reaction times.[6] Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times. |
| Formation of Polymethylene | This can occur, particularly in the presence of basic solvents which can reduce the reactivity of the carbenoid towards the alkene.[8] Stick to non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE).[7] |
| Rearrangement of Acid-Sensitive Products | The Lewis acidic byproduct, ZnI₂, can cause rearrangement of acid-sensitive products.[6] Quenching the reaction with pyridine can scavenge the ZnI₂.[6] Alternatively, adding excess diethylzinc can convert ZnI₂ to the less acidic EtZnI.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Simmons-Smith reaction?
The Simmons-Smith reaction involves the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[5] This carbenoid then reacts with an alkene in a concerted, cheletropic reaction to form a cyclopropane.[4][6] The methylene group is delivered to the same face of the double bond (syn addition), preserving the stereochemistry of the starting alkene.[4][5]
Q2: How does the stereochemistry of the starting alkene affect the product?
The Simmons-Smith reaction is stereospecific. This means that a cis-alkene will give a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane.[5][7] The reaction is also sensitive to steric effects and will typically occur on the less hindered face of the alkene.[9] The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can significantly enhance diastereoselectivity by coordinating with the zinc reagent and directing the cyclopropanation to the same face.[10][11]
Q3: Which solvent is best for the Simmons-Smith reaction?
Non-coordinating solvents such as diethyl ether (Et₂O), dichloromethane (CH₂Cl₂), or dichloroethane (DCE) are generally recommended.[7] The use of basic solvents can decrease the reaction rate.[7][8]
Q4: How do I properly quench and work up the reaction?
A standard work-up involves cooling the reaction mixture to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted organozinc species and dissolve the zinc salts.[5] This is followed by extraction with an organic solvent and subsequent purification, often by column chromatography.[7] For acid-sensitive products, using deactivated silica gel (e.g., treated with triethylamine) for chromatography is advisable.
Experimental Protocols
Preparation of an Active Zinc-Copper Couple
This protocol is adapted from established procedures and is crucial for a successful Simmons-Smith reaction.[12]
Materials:
-
Zinc dust
-
3% Hydrochloric acid (HCl)
-
Deionized water
-
2% Copper(II) sulfate (CuSO₄) solution
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)
-
Absolute ethanol
-
Acetone
Procedure:
-
In an Erlenmeyer flask, wash zinc dust with 3% HCl for 1 minute with rapid stirring to activate the zinc surface. Decant the acid.
-
Repeat the acid wash three more times.
-
Wash the activated zinc with five portions of deionized water.
-
Treat the zinc with two portions of 2% aqueous CuSO₄ solution. You should observe the deposition of copper on the zinc surface.
-
Wash the resulting zinc-copper couple with five portions of deionized water.
-
Wash with two portions of absolute ethanol.
-
Wash with two portions of acetone.
-
Finally, wash with two portions of anhydrous diethyl ether.
-
Dry the zinc-copper couple under a stream of inert gas (argon or nitrogen) and then under high vacuum. The couple should be used immediately for the best results.
General Procedure for Simmons-Smith Cyclopropanation
This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.
Materials:
-
Freshly prepared zinc-copper couple
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (a single crystal)
-
Cyclohexene
-
Diiodomethane (CH₂I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: To the freshly prepared zinc-copper couple in a dry, inert atmosphere flask, add anhydrous diethyl ether. Add a crystal of iodine to initiate the reaction and stir until the brown color disappears.
-
Addition of Reagents: Add a solution of cyclohexene and diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Visualizations
Sources
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- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
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Analytical methods for monitoring the progress of cyclopropanecarboxylic acid synthesis.
Technical Support Center: Cyclopropanecarboxylic Acid Synthesis Monitoring
From the Desk of the Senior Application Scientist
Welcome to the technical support center for analytical methods in organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of cyclopropanecarboxylic acid and its derivatives. Monitoring the progress of this synthesis is critical for optimizing yield, minimizing impurities, and ensuring batch-to-batch consistency. However, the unique chemical properties of cyclopropanecarboxylic acid present specific analytical challenges.
This document moves beyond standard operating procedures to provide in-depth, field-proven insights into the most common analytical techniques. We will explore the causality behind methodological choices and provide robust troubleshooting guides in a direct question-and-answer format to address the specific issues you may encounter at the bench.
General Analytical Workflow: From Reactor to Result
The first step in any reaction monitoring is a logical and consistent workflow. Before delving into technique-specific issues, it's crucial to have a clear decision-making process for handling your reaction aliquots.
Caption: General decision workflow for analyzing a reaction aliquot.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful tool for monitoring volatile compounds. However, the inherent properties of cyclopropanecarboxylic acid—high polarity and low volatility—make direct analysis challenging and often necessitate chemical modification before injection.[1][2]
FAQs and Troubleshooting for GC
Q: Why can't I inject my reaction mixture directly onto the GC? I'm seeing broad, tailing peaks or no peak at all for my product.
A: This is the most common issue when analyzing carboxylic acids by GC. The problem stems from two main factors:
-
Low Volatility: The carboxylic acid group can form strong intermolecular hydrogen bonds, significantly raising its boiling point and preventing it from vaporizing efficiently in the GC inlet.[2]
-
High Polarity: The "active" hydrogen on the carboxyl group can interact strongly with any active sites (e.g., exposed silanols) in the GC inlet liner or on the column itself.[3] This leads to adsorption, causing severe peak tailing and potential sample loss.
Q: What is derivatization and why is it necessary?
A: Derivatization is the process of chemically modifying a compound to make it suitable for analysis.[4] For carboxylic acids in GC, the goal is to replace the active hydroxyl hydrogen with a non-polar group.[2] This breaks the hydrogen bonding, making the molecule more volatile and less likely to adsorb onto the column, resulting in sharp, symmetrical peaks. The three most common methods are alkylation, acylation, and silylation.[4][5]
Q: My derivatized peaks are still tailing. What should I check?
A: Even after derivatization, peak tailing can occur. This points to persistent activity within your GC system.
Caption: Decision tree for troubleshooting GC peak tailing.
Q: I'm seeing "ghost peaks" in my chromatogram that aren't in my sample. Where are they coming from?
A: Ghost peaks are typically caused by contamination from a previous injection (carryover) or from within the system itself.[3]
-
Septum Bleed: Old or overheated septa can release siloxanes that appear as broad peaks, especially during a temperature ramp.
-
Injector Contamination: Non-volatile material from previous samples can accumulate in the liner and slowly bleed out in subsequent runs.
-
Carrier Gas Contamination: Impurities in the gas or leaks in the gas lines can introduce contaminants.[6]
Experimental Protocol: Esterification for GC Analysis
This protocol describes the conversion of cyclopropanecarboxylic acid to its methyl ester using N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a simple and rapid method.[4]
-
Sample Preparation: Carefully take a 50-100 µL aliquot from the reaction mixture. Quench if necessary.
-
Solvent Evaporation: If the reaction solvent is not compatible (e.g., water), perform a liquid-liquid extraction into a volatile organic solvent (e.g., diethyl ether or ethyl acetate) and dry with anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to obtain the crude residue.
-
Derivatization:
-
Analysis: Cool the vial to room temperature. Dilute with an appropriate solvent if necessary and inject 1 µL into the GC.
| Parameter | Recommended Setting | Rationale |
| Column | DB-5, HP-5ms, or similar (non-polar) | Good general-purpose columns for separating the relatively non-polar ester derivative from other reaction components. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Detector | FID (Flame Ionization Detector) | Robust and provides a linear response for quantitative analysis of organic compounds. |
| Oven Program | Start at 60°C, ramp 10°C/min to 250°C | A typical starting point. This should be optimized to ensure separation from starting materials and byproducts. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is often the preferred method for analyzing polar, non-volatile compounds like cyclopropanecarboxylic acid because it typically does not require derivatization.[7][8] The key to a successful HPLC method is controlling the ionization state of the acid.
FAQs and Troubleshooting for HPLC
Q: Why is my peak shape poor or my retention time inconsistent?
A: For acidic compounds, the mobile phase pH is the most critical factor. The pKa of cyclopropanecarboxylic acid is ~4.8. To ensure good retention on a reversed-phase (C18) column and a consistent, sharp peak shape, the mobile phase pH must be at least 1.5-2 units below the pKa. This ensures the acid is in its neutral, protonated form (-COOH), which is less polar and interacts better with the stationary phase.[9] If the pH is near the pKa, the acid will exist as a mixture of protonated and deprotonated forms, leading to split or broad peaks.
Q: My backpressure is suddenly very high. What's the cause?
A: High backpressure is a common HPLC issue and usually indicates a blockage.[10]
-
Column Frit: The most common point of blockage. Non-dissolved sample components or precipitated buffer salts can clog the inlet frit of the column.
-
Guard Column: If you are using one, it may be blocked. This is its job—to protect the main analytical column.
-
System Blockage: Less commonly, tubing or injector components can become blocked.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. academic.oup.com [academic.oup.com]
- 7. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 8. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid Isomers
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 2-(4-Bromophenyl)cyclopropanecarboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple data readout, focusing on the causal relationships between molecular geometry and spectral output. We will explore the theoretical underpinnings, present comparative experimental data, and provide a validated protocol for reproducible spectral acquisition.
The Decisive Role of NMR in Cyclopropane Stereochemistry
The rigid, strained three-membered ring of cyclopropane derivatives presents a unique challenge and opportunity in structural elucidation. Unlike flexible aliphatic systems, the dihedral angles between protons are fixed, making ¹H NMR spectroscopy an exceptionally powerful tool for the unambiguous assignment of stereochemistry.[1] For a molecule like this compound, where cis and trans isomers can exhibit vastly different biological activities, such precise characterization is not merely academic—it is fundamental to development.
The two key diagnostic features in the ¹H NMR spectrum of a substituted cyclopropane are the chemical shifts (δ), influenced by the electronic environment and ring current effects, and the proton-proton coupling constants (J), which are directly related to the through-bond dihedral angles.[1][2]
Theoretical Framework: Interpreting the Cyclopropyl Proton Environment
Chemical Shifts (δ): The Impact of Anisotropy and Substitution
Cyclopropyl protons are characteristically found at higher fields (lower ppm) compared to their acyclic alkane counterparts (typically 0.2-1.0 ppm for unsubstituted cyclopropane).[3][4] This shielding is attributed to a unique ring current generated by the σ-electrons of the strained C-C bonds.
However, substitution dramatically alters this landscape:
-
Aryl Substituents: The phenyl group introduces a strong deshielding anisotropic effect. The proton on the same carbon as the aryl ring (H_A) is shifted significantly downfield.
-
Carboxyl Substituents: The electron-withdrawing nature of the carboxylic acid group deshields the adjacent proton (H_B). In its acidic form, the O-H proton itself appears as a highly deshielded, often broad, singlet in the 10-12 ppm range.[5]
Coupling Constants (J): The Key to Stereoisomer Differentiation
The magnitude of the vicinal proton-proton coupling constant (³JHH) is the most reliable parameter for distinguishing cis and trans isomers of 1,2-disubstituted cyclopropanes.[1] This reliability stems from the fixed geometry of the ring, which makes the Karplus relationship between dihedral angle and coupling constant particularly predictive.
-
J_cis: Protons on the same face of the ring (dihedral angle ≈ 0°) exhibit stronger coupling. Typical range: 7-13 Hz. [1][6]
-
J_trans: Protons on opposite faces of the ring (dihedral angle ≈ 120°) show weaker coupling. Typical range: 2-7 Hz. [1][6]
-
J_gem: Coupling between non-equivalent protons on the same carbon atom is also characteristic, with values often having an opposite sign to vicinal couplings.[7][8][9]
Comparative Spectral Data
The following tables summarize the predicted and experimentally observed ¹H NMR data for the isomers of this compound and related reference compounds.
Table 1: ¹H NMR Data for cis and trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid
| Proton Assignment | trans-Isomer (Predicted/Observed)[10] | cis-Isomer (Predicted) | Causality of Spectral Difference |
| COOH | ~12.3 ppm (br s, 1H) | ~12.3 ppm (br s, 1H) | The local environment of the acidic proton is largely unaffected by the remote stereochemistry. |
| Ar-H (AA'BB') | ~7.43 ppm (d, J≈8 Hz, 2H), ~7.12 ppm (d, J≈8 Hz, 2H) | ~7.45 ppm (d, J≈8 Hz, 2H), ~7.15 ppm (d, J≈8 Hz, 2H) | Minor shifts may occur, but the overall pattern remains a characteristic AA'BB' system for p-substitution. |
| H_A (CH-Ar) | ~2.37 ppm (m, 1H) | ~2.6 ppm (m, 1H) | In the cis isomer, H_A is spatially closer to the deshielding carboxylic acid group, shifting it downfield. |
| H_B (CH-COOH) | ~1.79 ppm (m, 1H) | ~2.0 ppm (m, 1H) | The relative orientation to the anisotropic field of the phenyl ring causes a shift. |
| H_C, H_D (CH₂) | ~1.3-1.4 ppm (m, 2H) | ~1.4-1.6 ppm (m, 2H) | Overall changes in molecular geometry lead to minor shifts in the geminal protons. |
| Diagnostic J-Value | ³J(H_A, H_B) ≈ 4-7 Hz (trans) | ³J(H_A, H_B) ≈ 8-12 Hz (cis) | This is the definitive, unambiguous parameter for stereochemical assignment. |
Note: Data is based on predicted values and established principles for cyclopropane systems. The solvent is assumed to be DMSO-d₆.
Caption: Key diagnostic J-coupling difference between isomers.
Table 2: Comparison with Alternative Cyclopropane Structures
| Compound | Cyclopropyl Protons (δ, ppm) | Phenyl Protons (δ, ppm) | Key Observation |
| Cyclopropanecarboxylic Acid [11] | 1.5 - 1.9 (m, 1H), 0.9 - 1.1 (m, 2H) | N/A | The absence of the phenyl group results in a significant upfield shift of all cyclopropyl protons, demonstrating the aryl group's strong deshielding effect. |
| trans-2-Phenylcyclopropanecarboxylic Acid [12] | ~2.5 (m, 1H), ~1.9 (m, 1H), ~1.3-1.6 (m, 2H) | ~7.2-7.4 (m, 5H) | The cyclopropyl proton shifts are very similar to the bromo-substituted target, indicating the bromo group has a minimal electronic effect on the cyclopropane ring itself. Its main influence is on the aromatic proton pattern. |
Validated Experimental Protocol for ¹H NMR Acquisition
Trustworthy data originates from a robust and well-documented methodology. The following protocol is designed to yield high-resolution, reproducible spectra for analysis.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
- Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for carboxylic acids and shifts the exchangeable -COOH proton far downfield (to ~12 ppm), preventing it from overlapping with other signals.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Cap the tube and vortex gently until the sample is fully dissolved.
2. Spectrometer Setup & Data Acquisition (400 MHz Spectrometer):
- Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
- Acquisition Parameters:
- Pulse Program: Standard 1D proton (zg30).
- Number of Scans (NS): 16. Causality: This provides an excellent signal-to-noise ratio for a sample of this concentration.
- Relaxation Delay (D1): 2 seconds. Causality: A sufficient delay ensures T1 relaxation is mostly complete, allowing for accurate integration.
- Acquisition Time (AQ): ~4 seconds.
- Spectral Width (SW): 20 ppm (from -2 to 18 ppm). Causality: This wide window ensures all signals, from the shielded cyclopropyl protons to the highly deshielded carboxyl proton, are captured.
- Temperature: 298 K (25 °C).
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
- Integration: Integrate all signals to determine the relative proton ratios.
- Peak Picking: Identify the chemical shift of each multiplet. For complex multiplets, determine the coupling constants (J-values) using the instrument's analysis software.
prep [label="Sample Preparation\n(5-10 mg in DMSO-d6)"];
acq [label="Data Acquisition\n(400 MHz, 16 scans)"];
proc [label="Data Processing\n(FT, Phasing, Baseline)"];
ref [label="Referencing\n(Set TMS to 0.00 ppm)"];
analysis [label="Spectral Analysis\n(Integration, J-Coupling)"];
assign [label="Stereochemical Assignment\n(cis vs. trans)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep -> acq [label=" Insert into Magnet "];
acq -> proc [label=" FID Generated "];
proc -> ref;
ref -> analysis;
analysis -> assign [label=" J(HA,HB) > 7 Hz? "];
}
Caption: Standard workflow for NMR-based structural elucidation.
Concluding Remarks
The ¹H NMR analysis of this compound is a clear demonstration of how fundamental NMR principles can be applied to solve complex structural problems. The key takeaway for any researcher is the diagnostic power of the vicinal coupling constant (³JHH) in rigid ring systems. A larger coupling constant between the methine protons (H_A and H_B) is a definitive marker for the cis isomer, while a smaller value confirms the trans configuration. This guide provides the necessary comparative data and a validated protocol to empower scientists to make these assignments with confidence and scientific rigor.
References
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- Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. RSC Publishing.
- Crecely, R. W., Crecely, K. M., & Goldstein, J. H. (1968). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- MD Topology. (n.d.). (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid. MD Topology.
- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum. ChemicalBook.
- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
- Maltsev, A. N. (1967). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. ElectronicsAndBooks.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). cis-1,2-Cyclopropane dicarboxylic acid(696-74-2) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum. ChemicalBook.
- Benchchem. (n.d.). Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes. Benchchem.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes.
- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- PubChem. (n.d.). This compound. PubChem.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid: A Comparative Analysis
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of novel chemical entities is paramount. Molecules such as 2-(4-Bromophenyl)cyclopropanecarboxylic acid, a substituted cyclopropane derivative, serve as critical building blocks and potential pharmacophores. Their unique structural features—a strained cyclopropyl ring, a halogenated aromatic system, and a carboxylic acid moiety—present distinct challenges and opportunities for analytical characterization.
This guide provides an in-depth interpretation of the mass spectrum of this compound. Moving beyond a simple data readout, we will explore the causality behind the fragmentation patterns from an expert perspective. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other indispensable analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This comparative approach is designed to equip researchers, scientists, and drug development professionals with the integrated analytical strategies required for comprehensive molecular characterization.
Part 1: Primary Characterization via Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a molecule like this compound, Electron Ionization (EI) is a common and effective method that provides both molecular weight information and a rich fragmentation pattern, which acts as a molecular fingerprint.
Anticipating the Mass Spectrum
Before analyzing the spectrum, an experienced scientist will predict the key features based on the molecular structure (C₁₀H₉BrO₂).
-
Molecular Ion (M⁺) Peak: The molecular weight is approximately 241.08 g/mol .[2][3] A crucial feature arises from the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[4] This results in a characteristic isotopic pattern: a molecular ion peak (M⁺) and an "M+2" peak of nearly identical intensity.[5] Therefore, we expect to see a pair of peaks around m/z 240 and 242. The presence of this doublet is a strong confirmation of a single bromine atom in the molecule.
-
Key Fragmentation Pathways: The high energy of EI will cause the molecular ion to fragment in predictable ways. The most likely cleavage points are influenced by bond strengths and the stability of the resulting fragments.
-
Loss of Carboxyl Group: Carboxylic acids are known to fragment via the loss of the hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45).[6][7]
-
Aromatic Fragmentation: The bromophenyl group is electronically stable. We can anticipate fragments corresponding to the bromophenyl cation or related structures.
-
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo cleavage, leading to a variety of smaller fragments.[8][9][10]
-
Interpreting the Spectrum: A Step-by-Step Breakdown
The expected EI mass spectrum will display a series of peaks, each corresponding to a specific fragment. The most intense peak is designated as the "base peak."
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 240 | 242 | [C₁₀H₉BrO₂]⁺ | Molecular Ion (M⁺) |
| 195 | 197 | [C₁₀H₈Br]⁺ | Loss of -COOH group (M-45) |
| 183 | 185 | [C₉H₆Br]⁺ | Loss of -COOH and subsequent rearrangement |
| 155 | 157 | [C₆H₄Br]⁺ | Cleavage of the bond between the phenyl and cyclopropyl rings |
| 115 | 115 | [C₉H₇]⁺ | Loss of Br radical from the [C₉H₇Br]⁺ fragment |
| 85 | 85 | [C₄H₅O₂]⁺ | Fragment containing the cyclopropyl and carboxyl groups |
| 45 | 45 | [COOH]⁺ | Alpha-cleavage next to the carbonyl group |
The fragmentation process can be visualized as a logical cascade, originating from the molecular ion.
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- 10. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the X-ray Crystal Structure Determination of 2-(4-Aryl)cyclopropanecarboxylic Acids
For researchers in drug discovery and medicinal chemistry, the precise three-dimensional atomic arrangement of a molecule is not merely data—it is the foundational blueprint for understanding function, guiding optimization, and ultimately, designing effective therapeutics. The 2-(4-aryl)cyclopropanecarboxylic acid scaffold is a prime example of a privileged structural motif. The unique steric and electronic properties of the cyclopropyl ring, including its ability to act as a bioisostere for other groups and to "lock" molecules into bioactive conformations, make it a highly attractive component in modern drug design.[1][2] Consequently, the unambiguous determination of its structure is paramount.
Single-crystal X-ray diffraction (SCXRD) remains the definitive, "gold standard" method for this purpose, providing unparalleled precision in atomic coordinates, bond lengths, and angles.[3][4][5] However, the journey from a synthesized powder in a flask to a refined crystal structure is often fraught with challenges, the most significant of which is growing a high-quality single crystal.[6][7]
This guide provides an in-depth comparison of methodologies for the structural elucidation of 2-(4-aryl)cyclopropanecarboxylic acids. We will move beyond simple protocols to explore the causality behind experimental choices, compare alternative approaches for when the ideal crystal remains elusive, and emphasize the critical importance of rigorous structure validation.
Part 1: The Crystallization Bottleneck: From Rational Design to Serendipitous Discovery
Crystallization is a process of molecular self-assembly, moving from a disordered state in solution to a highly ordered, three-dimensional lattice.[8] This occurs in two main stages: nucleation (the initial formation of a stable crystalline seed) and growth (the ordered addition of molecules to that seed). The entire process hinges on achieving a state of limited supersaturation, where the molecule's concentration exceeds its solubility just enough to encourage crystallization over amorphous precipitation.[7] For novel compounds like many 2-(4-aryl)cyclopropanecarboxylic acid derivatives, where solubility properties are unknown, this becomes a significant experimental hurdle.
Comparative Analysis of Crystallization Techniques
The choice of crystallization method is dictated by the compound's physical properties (solubility, stability, quantity) and the resources available. While classical methods are often the first line of attack, newer high-throughput and specialized techniques provide powerful alternatives for challenging targets.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Solvent is slowly removed from a saturated solution, increasing solute concentration. | Simple setup, requires minimal specialized equipment. | Limited control over nucleation and growth rate; can lead to "showers" of small crystals. | Initial screening when ample material (>10 mg) is available. |
| Vapor Diffusion [8][9] | A drop of the sample solution equilibrates with a larger reservoir of a precipitant (anti-solvent) via the vapor phase, slowly inducing supersaturation. | Excellent for small sample quantities (mg scale); allows for slow, controlled crystal growth.[8] | Requires careful selection of solvent/precipitant pairs; sensitive to vibrations. | The workhorse method for novel small molecules. |
| Liquid-Liquid Diffusion [8] | A solution of the compound is carefully layered with a miscible anti-solvent, with crystallization occurring at the interface. | Effective for highly insoluble compounds; can produce very high-quality crystals. | Can be difficult to set up without disturbing the interface; requires larger volumes. | Compounds that are difficult to dissolve or precipitate too rapidly. |
| Antisolvent Addition [9] | An anti-solvent is added directly to a solution of the compound to reduce its solubility and induce crystallization. | Rapid screening; useful for heat-sensitive materials as an alternative to cooling.[9] | Rapid precipitation can lead to poor crystal quality or amorphous solid. | Scale-up and process chemistry where speed is a factor. |
| Host-Aided / Crystalline Sponge [6] | A non-crystalline analyte is soaked into a porous host framework (e.g., a MOF), which imposes long-range order. | Enables structure determination of liquids or compounds that refuse to crystallize on their own.[6] | Host framework can complicate data analysis; analyte must fit within the pores. | Oily or non-crystalline products that are otherwise intractable. |
Experimental Protocol: Vapor Diffusion Crystallization of 2-(4-chlorophenyl)cyclopropanecarboxylic acid
This protocol describes a typical starting point for a new 2-(4-aryl)cyclopropanecarboxylic acid derivative. The causality here is to screen a matrix of solvents with varying polarities and volatilities to explore a wide range of solubility and equilibration rates.
Objective: To obtain diffraction-quality single crystals using the hanging drop vapor diffusion method.
Materials:
-
2-(4-chlorophenyl)cyclopropanecarboxylic acid (5-10 mg)[10]
-
24-well crystallization plate with sealable reservoirs.
-
Siliconized glass cover slips.
-
A selection of high-purity solvents (e.g., Acetone, Acetonitrile, Ethanol, Dichloromethane, Ethyl Acetate, Heptane).
-
Pipettes and sterile tips.
Methodology:
-
Prepare the Reservoirs: In the reservoirs of the 24-well plate, pipette 500 µL of various potential anti-solvents. A good starting screen would be a polarity gradient, for example, using Heptane (non-polar), Ethyl Acetate (intermediate), and Acetonitrile (polar).
-
Prepare the Sample Solution: In a small vial, dissolve 5-10 mg of the compound in a minimal amount of a good solvent in which it is freely soluble (e.g., Acetone or Dichloromethane). Aim for a concentrated, but not yet saturated, solution.
-
Set the Drops: On a clean cover slip, pipette a 2 µL drop of the sample solution. To this, add 2 µL of the reservoir solution. Rationale: Mixing the solutions directly in the drop creates an initial state closer to supersaturation, reducing the equilibration time.
-
Seal the Well: Invert the cover slip and place it over the corresponding reservoir, ensuring an airtight seal with the provided grease or sealing tape.
-
Incubate and Observe: Place the plate in a vibration-free location at a constant temperature (e.g., 18°C). Monitor the drops daily under a microscope for the first week, and then weekly thereafter. Look for the appearance of clear, sharp-edged crystalline objects, distinguishing them from amorphous precipitate.
-
Troubleshooting: If only precipitate forms, the system is equilibrating too quickly. Repeat the experiment using a less volatile "good" solvent or a more volatile anti-solvent. If no change occurs, the compound may be too soluble; try a more potent anti-solvent.
Visualization: Crystallization Screening Workflow
Caption: Workflow for small molecule crystallization screening.
Part 2: From Crystal to Model: The X-ray Diffraction Experiment
Once a suitable crystal is obtained, the SCXRD experiment can proceed. This process transforms the diffraction pattern—the way X-rays scatter off the crystal's electron clouds—into a detailed 3D model of the molecule.[4][11]
The SCXRD Workflow: A Step-by-Step Deconstruction
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up with a microloop, and flash-cooled in a stream of liquid nitrogen. Rationale: Cryo-cooling minimizes radiation damage from the high-intensity X-ray beam and improves data quality.
-
Data Collection: The frozen crystal is placed on a diffractometer and rotated in a fine-focused X-ray beam.[12] A detector collects hundreds of images, each capturing the diffraction spots produced at a specific crystal orientation.
-
Data Processing: Specialized software is used to process these images.[13]
-
Indexing: Determines the unit cell dimensions and crystal lattice symmetry from the spot positions.
-
Integration: Measures the intensity of each diffraction spot.
-
Scaling and Merging: Corrects for experimental variations and merges data from multiple images into a single reflection file (e.g., an HKL file).
-
-
Structure Solution: This is where the infamous "phase problem" of crystallography is solved. We have the intensities (amplitudes) of the diffracted waves but have lost the phase information. For small molecules like ours, Direct Methods are the standard approach.[14] This mathematical technique uses statistical relationships between the strongest reflections to bootstrap an initial set of phases, which is often sufficient to reveal a recognizable molecular fragment.
-
Structure Refinement: An initial atomic model is built based on the electron density map generated from the structure solution. This model is then iteratively refined against the experimental data, optimizing atomic positions, occupancies, and displacement parameters to improve the fit.[15] This process is guided by minimizing the R-factor, a measure of the agreement between the observed and calculated diffraction data.
Visualization: SCXRD Data to Structure Workflow
Caption: From a single crystal to a refined structural model.
Part 3: The Mandate for Rigor: Structure Validation
A low R-factor is not, by itself, proof of a correct structure.[16] Rigorous validation is a non-negotiable step to ensure the chemical sensibility and accuracy of the model before it is published or used to make critical drug design decisions. Automated validation tools, primarily the IUCr's checkCIF/PLATON service, are indispensable in this process.[15] They analyze the final crystallographic information file (CIF) and generate a series of ALERTS that highlight potential issues.
Key Validation Checks and Common ALERTS
| Validation Check | Metric / Tool | What it Means | Common checkCIF ALERT |
| Data-Model Agreement | R1, wR2, Goodness-of-Fit (GooF) | Quantifies how well the calculated diffraction from your model matches the experimental data. R1 should ideally be <5% for high-quality data. GooF should be ~1.0. | THETM01_ALERT_3_G: The value of Rint is greater than 0.12. (Indicates poor agreement between symmetry-equivalent reflections). |
| Model Completeness | Electron Density Maps | Difference maps (Fo-Fc) should be largely featureless. Large positive or negative peaks suggest missing atoms or incorrectly assigned atom types.[17] | G06F01_ALERT_3_G: A significant peak is found in the difference map. |
| Geometric Soundness | Bond lengths, angles, torsion angles | The model's geometry must be chemically plausible. Outliers can indicate incorrect atom assignment or disorder. Comparison to the Cambridge Structural Database (CSD) is useful.[18][19] | BONDM01_ALERT_3_G: A C-C bond length differs by > 6 sigma from the mean. |
| Displacement Parameters | Anisotropic Displacement Parameters (ADPs) | ADPs (ellipsoids) model atomic motion. They should be reasonably shaped. The Hirshfeld test checks if bonded atoms move together. Non-positive definite ADPs are a major red flag. | ADSYM01_ALERT_1_G: An atom has a non-positive-definite ADP. |
| Symmetry Analysis | PLATON/ADDSYM | Checks if the structure was solved in the correct (highest possible) symmetry space group. Missed symmetry is a common and serious error.[16] | SYMMG01_ALERT_1_G: The structure was refined in a lower symmetry space group. |
| Absolute Structure | Flack Parameter | For chiral molecules crystallized in a non-centrosymmetric space group, this parameter should refine to ~0 for the correct enantiomer and ~1 for the inverted structure.[20] | PLAT241_ALERT_2_G: Check Absolute Structure Determination (Flack parameter is x). |
Visualization: Validation Troubleshooting Flowchart
Caption: A decision tree for addressing common checkCIF validation alerts.
Part 4: Beyond the Single Crystal: Alternative Structural Methods
What happens when, despite exhaustive screening, no crystal suitable for SCXRD can be grown? Fortunately, the crystallographer's toolbox has expanded.[21]
Comparative Analysis of Primary Structural Techniques
| Technique | Sample Required | Principle | Resolution | Key Advantage | Key Limitation |
| SCXRD | Single crystal (~50-300 µm) | Diffraction of X-rays from a single, ordered lattice. | Atomic (<1.0 Å) | The "gold standard"; provides unambiguous 3D structure, bond lengths, and absolute configuration. | Requires high-quality single crystals, which can be a major bottleneck.[22] |
| 3D Electron Diffraction (3DED) | Microcrystalline powder (<1-10 µm) | Diffraction of electrons from nanocrystals, collected as the crystal is rotated. | Near-atomic (~1.0-1.5 Å) | Solves the crystal growth bottleneck by using tiny crystals often found in "failed" crystallizations.[21] | Evolving technique; data can be more challenging to process; potential for beam damage.[14][21] |
| PXRD with CSP | Crystalline powder | An experimental 1D powder pattern is matched against computationally generated, energy-minimized crystal structures. | Unit-cell level | Does not require single crystals at all.[21] | Computationally expensive and can be intractable for highly flexible molecules or complex unit cells.[21] |
| NMR Spectroscopy | Solution (~1-5 mg) | Measures nuclear spin transitions in a magnetic field to determine through-bond and through-space atomic connectivity. | N/A (Connectivity) | Excellent for determining the chemical structure (connectivity) in solution; essential for all small molecules. | Does not provide a precise 3D model with accurate bond lengths/angles found in a crystal lattice.[3] |
Expert Opinion: For the structural determination of 2-(4-aryl)cyclopropanecarboxylic acids, SCXRD is unequivocally the preferred method. It provides the high-resolution data necessary for detailed analysis of substituent effects, conformational preferences of the cyclopropane ring relative to the aryl system, and intermolecular interactions like hydrogen bonding of the carboxylic acid. However, should SCXRD prove impossible, 3DED represents the most powerful direct alternative, capable of yielding a complete crystal structure from the microcrystalline powders that are often readily available. PXRD with CSP is a viable, though more complex, fallback, while NMR remains an essential and complementary technique for confirming the correct chemical constitution before crystallographic analysis is even attempted.
Conclusion and Future Outlook
The determination of the X-ray crystal structure of a 2-(4-aryl)cyclopropanecarboxylic acid is a multi-stage process where success in each step is predicated on the last. While obtaining a single crystal remains the most significant hurdle, a systematic approach combining classical and modern crystallization techniques can maximize the probability of success.
The subsequent diffraction experiment, while technologically sophisticated, follows a well-established workflow from data collection to refinement. It is the final, critical step of validation that upholds the integrity of the result, transforming a preliminary model into a reliable scientific fact. As technologies like 3D electron diffraction continue to mature and become more accessible, the number of "intractable" molecules will decrease.[21] Furthermore, emerging methods like serial femtosecond crystallography using X-ray free-electron lasers (XFELs) promise to push the boundaries even further, enabling structure determination from slurries of thousands of microcrystals and opening new frontiers in structural science.[23] For the drug development professional, a deep understanding of this entire workflow—from crystallization strategy to the nuances of validation—is essential for leveraging structural chemistry to its fullest potential.
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A Comparative Guide to the Biological Activity of Cis- and Trans-Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and pharmacology, the spatial arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological function. Among the various forms of stereoisomerism, cis-trans (or geometric) isomerism, which arises from restricted rotation around a double bond or within a ring structure, presents a critical variable that can dramatically alter a molecule's interaction with biological systems.[1] This guide provides an in-depth comparison of the biological activities of cis- and trans-isomers, supported by mechanistic insights, key case studies, and a robust experimental framework for their evaluation.
Part 1: The Molecular Basis of Differential Activity: Shape Dictates Function
The fundamental difference between cis and trans isomers lies in their three-dimensional geometry. In cis isomers, substituent groups are positioned on the same side of a double bond, resulting in a "kinked" or bent molecular structure.[2] In contrast, trans isomers have substituents on opposite sides, leading to a more linear and often more stable conformation.[2][3] This seemingly subtle structural variance has profound consequences for how these molecules interact with the chiral environment of biological systems.
-
Receptor Binding and Enzyme Interaction: Biological receptors and enzyme active sites are exquisitely shaped pockets. The efficacy of a ligand or substrate is highly dependent on its ability to achieve a complementary fit. A linear trans isomer may bind snugly into a long, narrow pocket, whereas its bent cis counterpart may not fit at all, or may bind to a different site.[4] Conversely, a kinked cis isomer might be the precise key required for a receptor that a linear trans isomer cannot activate.[4][5] This principle of stereospecificity is a cornerstone of pharmacology, where one isomer can be a potent therapeutic agent while the other is inactive or even toxic.[1][6][7] For example, the anticancer drug cisplatin (cis-diamminedichloroplatinum(II)) is highly effective, while its trans isomer, transplatin, shows no useful anticancer activity.[3]
-
Membrane Fluidity: The structure of fatty acid isomers incorporated into cell membranes significantly impacts membrane fluidity. The bent shape of cis-unsaturated fatty acids disrupts the orderly packing of phospholipid tails, increasing membrane fluidity.[2] The more linear trans-fatty acids behave more like saturated fats, decreasing fluidity and making the membrane more rigid.[2] This can alter the function of embedded proteins like ion channels and receptors.
Below is a diagram illustrating the fundamental principle of how isomeric shape dictates the interaction with a biological receptor.
Caption: The central role of retinal isomerization in the vision cycle.
Part 3: Experimental Framework for Comparative Analysis
Objectively comparing the biological activity of cis and trans isomers requires a systematic, multi-faceted experimental approach. The choice of assays should be guided by the hypothesized mechanism of action.
General Experimental Workflow
A logical workflow ensures comprehensive data collection, from initial characterization to in-depth mechanistic studies.
Caption: A structured workflow for comparing isomer bioactivity.
Key Experimental Protocols
1. Enzyme Kinetics Assay (e.g., Michaelis-Menten Analysis)
This protocol determines how each isomer affects the catalytic efficiency of a target enzyme. [8]It is crucial for understanding whether an isomer acts as a substrate, an inhibitor, or has no effect.
-
Objective: To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of an enzyme in the presence of each isomer. [9][10]* Principle: The initial reaction rate is measured across a range of substrate concentrations. [9]The presence of an inhibiting isomer will alter the Kₘ (affinity for substrate) and/or Vₘₐₓ (maximum reaction rate). [11]* Methodology:
-
Reagent Preparation: Prepare a buffered solution containing the purified target enzyme. Prepare separate stock solutions of the substrate and each isomer (cis and trans).
-
Assay Setup: In a multi-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. For inhibitor testing, include a parallel set of reactions with a fixed concentration of one isomer.
-
Initiation & Measurement: Initiate the reaction by adding the substrate (or enzyme). Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction velocity (v₀) against substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. For inhibition studies, a Lineweaver-Burk plot (a double reciprocal plot) is often used to visualize the type of inhibition.
-
2. Cell Viability Assay (e.g., MTT or XTT Assay)
This assay provides a broad measure of an isomer's cytotoxic or cytostatic effects on cultured cells.
-
Objective: To compare the dose-dependent effect of each isomer on the metabolic activity (and thus viability) of a cell population.
-
Principle: Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product. The amount of color produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Isomer Treatment: Prepare serial dilutions of the cis and trans isomers in culture medium. Replace the old medium with the isomer-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours, allowing the color change to develop.
-
Quantification: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the untreated control. Plot cell viability (%) against isomer concentration and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability) for each isomer.
-
Conclusion
The distinction between cis and trans isomers is far from a trivial chemical detail; it is a fundamental factor that dictates biological outcomes. From the efficacy of pharmaceuticals and the health impacts of dietary fats to the intricate mechanics of vision, the specific geometry of a molecule is a critical determinant of its function. For researchers in drug development and the life sciences, a thorough understanding and rigorous experimental comparison of geometric isomers are not merely best practice—they are essential for uncovering mechanisms, ensuring efficacy, and guaranteeing safety. The linear trans isomer is often more stable, but biological activity is dictated by the precise lock-and-key fit with a target, where either the linear or the bent cis isomer may prove superior.
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Visual cycle. (n.d.). In Wikipedia. Retrieved from [Link]
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Classical visual cycle. Light induces cis-trans isomerization of... (n.d.). ResearchGate. Retrieved from [Link]
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Comparative Studies of the Antioxidant Effects of Cis- and Trans- Resveratrol. (n.d.). ResearchGate. Retrieved from [Link]
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Orallo, F. (2006). Comparative studies of the antioxidant effects of cis- and trans-resveratrol. Current Medicinal Chemistry, 13(1), 87-98. Retrieved from [Link]
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Cis-Resveratrol or Trans-Resveratrol, Which One Is Better? (2020). Rescence Laboratory. Retrieved from [Link]
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Cis-Trans Isomerization of Retinal. (2022). Chemistry LibreTexts. Retrieved from [Link]
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THE VISUAL CYCLE. (2009). Retrieved from [Link]
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Kiser, P. D., Golczak, M., & Palczewski, K. (2014). The biochemical and structural basis of trans-to-cis isomerization of retinoids in the chemistry of vision. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 2-11. Retrieved from [Link]
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The Resveratrol Twist: Cis vs. Trans. (2024). FōLIUS LABS®. Retrieved from [Link]
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Cis vs. Trans Fatty Acids | Differences, Structure & Chemical. (n.d.). Study.com. Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC-MS Methods for the Chiral Separation of Cyclopropanecarboxylic Acid Enantiomers
Introduction: The Critical Role of Chirality in Drug Development
Cyclopropane rings are privileged structural motifs in modern medicinal chemistry, prized for their ability to impart conformational rigidity and metabolic stability to drug candidates. When this ring is functionalized with a carboxylic acid, it often introduces a chiral center, leading to enantiomers with potentially distinct pharmacological and toxicological profiles. Regulatory bodies worldwide mandate the separation and independent evaluation of enantiomers, making robust and reliable analytical methods for their separation paramount.
This guide provides an in-depth comparison of the two primary HPLC-MS strategies for resolving cyclopropanecarboxylic acid enantiomers: Direct Separation using Chiral Stationary Phases (CSPs) and Indirect Separation via derivatization into diastereomers. We will explore the mechanistic underpinnings of each approach, provide supporting experimental data, and offer detailed protocols to empower researchers in drug development to make informed methodological decisions.
Strategic Decision Framework: Direct vs. Indirect Separation
The choice between a direct or indirect approach is the first and most critical decision in method development. It is not merely a matter of preference but a strategic choice based on available resources, sample complexity, required sensitivity, and long-term analytical goals. The following diagram illustrates the decision-making workflow.
Caption: High-level workflow for selecting and implementing a chiral separation strategy.
Part 1: The Direct Approach - Separation on Chiral Stationary Phases (CSPs)
The direct method is often considered the more elegant approach, as it involves the direct resolution of enantiomers based on their transient, differential interactions with a chiral stationary phase.[1][2] The separation mechanism relies on the formation of short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] For a stable interaction and successful separation, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, ionic interactions) are required, a concept known as the "three-point interaction rule".[2][4]
For acidic compounds like cyclopropanecarboxylic acids, two classes of CSPs have demonstrated exceptional utility:
Polysaccharide-Based CSPs
These are the most widely used CSPs in HPLC, consisting of cellulose or amylose derivatives (e.g., phenyl carbamates) coated or immobilized on a silica support.[5]
-
Mechanism: Chiral recognition is achieved through a combination of hydrogen bonding (with the carbamate groups), dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[5] The carboxylic acid moiety of the analyte is a key interaction point.
-
Mobile Phases: Polysaccharide phases are remarkably versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[6][7] For HPLC-MS, reversed-phase or polar organic modes are preferred. The addition of acidic (e.g., formic acid) or basic additives is often necessary to control the ionization state of the analyte and improve peak shape.[8]
-
Expert Insight: Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) are highly recommended. Unlike coated phases, they are compatible with a broader range of solvents, which provides greater flexibility during method development and allows for robust column cleaning protocols.
Macrocyclic Antibiotic-Based CSPs
These phases (e.g., Chirobiotic™ V, T, TAG) utilize macrocyclic glycopeptides like vancomycin or teicoplanin as the chiral selector.[9][10]
-
Mechanism: These selectors offer a complex array of interaction sites, including hydrophobic pockets, aromatic rings, and numerous hydroxyl, amino, and carboxyl groups.[9][11] For carboxylic acids, the primary interaction is often ionic or hydrogen bonding with the peptide backbone amides, providing strong enantioselectivity.[12][13]
-
Mobile Phases: They operate well in reversed-phase and polar ionic modes. Their performance is highly sensitive to mobile phase pH, buffer type, and concentration, which directly influences the ionization state of both the analyte and the selector.
-
Expert Insight: Chirobiotic T and V are particularly effective for N-protected amino acids and other chiral acids.[4] Method development should systematically screen different MS-compatible buffers (e.g., ammonium formate, ammonium acetate) at various concentrations and pH levels.
| CSP Class | Primary Interaction Mechanism | Typical Mobile Phase (MS-Compatible) | Strengths | Weaknesses |
| Polysaccharide | H-bonding, dipole-dipole, steric inclusion | Acetonitrile/Methanol with 0.1% Formic Acid or Ammonium Formate | Broad applicability, high success rate[8][14], versatile solvent compatibility (immobilized versions) | Can be expensive, may require screening of multiple columns |
| Macrocyclic Antibiotic | Ionic, H-bonding, inclusion in basket-like structure | Methanol/Water with Ammonium Acetate or TEAA (volatile) | Excellent for compounds with ionizable groups[12][13], complementary selectivity to polysaccharides | Highly sensitive to mobile phase pH and buffer concentration, lower capacity than some CSPs |
Part 2: The Indirect Approach - Diastereomer Formation
The indirect method circumvents the need for a chiral column. Instead, the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers.[15][16][17] Because diastereomers have different physical properties, they can be readily separated on a conventional achiral stationary phase, such as a C18 column.[17][18]
Caption: Workflow for the indirect chiral separation method.
Selecting a Chiral Derivatizing Agent (CDA)
For carboxylic acids, enantiomerically pure chiral amines are the most common CDAs, forming stable diastereomeric amides.[16]
-
Key Requirements for a CDA:
-
High Enantiomeric Purity: The CDA must be >99% ee to prevent the formation of confounding stereoisomers.[17]
-
Reactivity: The reaction should proceed to completion under mild conditions without causing racemization of the analyte.[17]
-
MS-Friendly: Ideally, the CDA should contain a functionality (e.g., a tertiary amine) that promotes efficient ionization in the MS source, enhancing sensitivity.[19][20]
-
-
Common CDAs for Carboxylic Acids:
The Derivatization Reaction
The formation of an amide bond from a carboxylic acid and an amine requires a coupling agent to activate the carboxyl group.
-
Common Coupling Agents:
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[16]
-
-
Trustworthiness Check: The reaction must be validated to ensure it does not suffer from kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the original enantiomeric ratio. This can be checked by analyzing a standard of known enantiomeric composition.
Comparative Analysis: Direct vs. Indirect Methods
The optimal choice depends on the specific analytical context. The following table provides a direct comparison to guide your decision.
| Feature | Direct Method (CSP) | Indirect Method (CDA) | Senior Scientist's Verdict |
| Speed | Faster; no reaction step required. | Slower; requires reaction and potential cleanup. | Direct is superior for high-throughput screening. |
| Cost | High initial cost (chiral columns). | Lower initial cost (uses standard C18 columns), but ongoing cost for CDA and coupling agents. | Indirect can be more economical if a lab does not specialize in chiral analysis. |
| Method Development | Can be empirical; requires screening multiple CSPs and mobile phases. | More predictable chromatography, but requires development and validation of the derivatization reaction. | Tie. Both require significant upfront development effort in different areas. |
| Sensitivity (MS) | Analyte dependent. | Can be significantly enhanced by choosing a CDA with a high-ionization efficiency moiety.[19][21] | Indirect offers a clear advantage for trace-level quantification if the right CDA is used. |
| Accuracy/Robustness | High; avoids potential artifacts from chemical reactions.[15] | Risk of kinetic resolution or racemization during derivatization can lead to inaccurate results.[22] | Direct is generally considered more trustworthy and robust for quantitative analysis. |
| Universality | No single CSP can separate all compounds.[1] | Potentially applicable to any carboxylic acid, provided the reaction is successful. | Indirect is more broadly applicable in principle, but the reaction is the critical failure point. |
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Polysaccharide CSP
This protocol provides a starting point for screening cyclopropanecarboxylic acids on a modern immobilized polysaccharide column.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) or equivalent. Dimensions: 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
MS Parameters (ESI Negative Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: 3.0 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temp: 350 °C
-
Nebulizer Pressure: 45 psi
-
Detection: Scan m/z range or use Selected Ion Monitoring (SIM) for the [M-H]⁻ ion.
-
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol outlines a general procedure for derivatization followed by achiral separation.
-
Derivatization Step: a. To 50 µL of sample (containing the racemic acid, ~1 mg/mL in acetonitrile), add 100 µL of a solution containing the chiral amine CDA (e.g., (S)-(-)-α-Methylbenzylamine, 1.5 eq) and a coupling agent (e.g., EDC, 1.2 eq) in anhydrous acetonitrile. b. Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by LC-MS). c. Quench the reaction by adding 10 µL of water. The sample is now ready for injection.
-
HPLC-MS System (Achiral): a. Column: Standard C18 column (e.g., Zorbax, Acquity, Luna). Dimensions: 100 x 2.1 mm, 1.8 µm. b. Mobile Phase A: 0.1% Formic Acid in Water c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile d. Gradient Program: A standard reversed-phase gradient (e.g., 5% to 95% B over 10 minutes) should be sufficient to separate the diastereomers. e. Flow Rate: 0.4 mL/min f. Column Temperature: 40 °C g. Injection Volume: 2 µL h. MS Parameters (ESI Positive Mode):
- Ion Source: Electrospray Ionization (ESI), Positive Mode
- Capillary Voltage: 3.5 kV
- Detection: Use SIM or MRM for the [M+H]⁺ ion of the diastereomeric amide products.
Conclusion
Both direct and indirect HPLC-MS methods are powerful tools for the chiral separation of cyclopropanecarboxylic acid enantiomers. The direct method using modern CSPs is often faster, more robust, and avoids potential chemical artifacts, making it the preferred choice for routine quality control and high-throughput applications. The indirect method , while requiring more complex sample preparation, offers the flexibility of using standard achiral columns and can provide a significant boost in sensitivity for trace analysis when an appropriate MS-friendly CDA is employed. The ultimate decision rests on a careful evaluation of the project's specific needs, balancing the speed and accuracy of direct analysis against the potential sensitivity gains and lower column cost of the indirect approach.
References
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- BenchChem, "A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers," BenchChem Technical Guides, Available at
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A Comparative Efficacy Analysis: 2-(4-Bromophenyl)cyclopropanecarboxylic Acid and its Chloro-Analogue in Drug Discovery
For researchers, scientists, and drug development professionals, the nuanced interplay of structural modifications on a molecule's biological activity is a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of the efficacy of 2-(4-Bromophenyl)cyclopropanecarboxylic acid and its chloro-analogue, 2-(4-Chlorophenyl)cyclopropanecarboxylic acid. By examining their physicochemical properties, synthetic pathways, and potential biological activities, supported by experimental insights from related compounds, this document aims to provide a comprehensive resource for informed decision-making in research and development.
Introduction: The Significance of Halogen Substitution in Phenylcyclopropane Scaffolds
The 2-phenylcyclopropanecarboxylic acid scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities. The introduction of a halogen atom, such as bromine or chlorine, at the para-position of the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the comparative efficacy of the bromo- and chloro-analogues, exploring how this seemingly minor structural change can influence their potential as therapeutic agents. While direct head-to-head comparative studies on these two specific molecules are not extensively available in the public domain, a logical and scientifically sound comparison can be constructed by analyzing their properties and the biological activities of closely related compounds.
Physicochemical Properties: A Comparative Overview
The nature of the halogen atom directly influences key physicochemical parameters that govern a molecule's behavior in a biological system. These parameters, including molecular weight, lipophilicity (LogP), and electronic effects, are critical for absorption, distribution, metabolism, and excretion (ADME) properties, as well as for target binding.
| Property | This compound | 2-(4-Chlorophenyl)cyclopropanecarboxylic acid |
| Molecular Formula | C₁₀H₉BrO₂ | C₁₀H₉ClO₂ |
| Molecular Weight | 241.08 g/mol [1] | 196.63 g/mol |
| Melting Point | 122 °C[2] | Not specified |
| Boiling Point | 364.5±42.0 °C (Predicted) | 346.9°C at 760 mmHg[3] |
| pKa | 4.53±0.10 (Predicted) | Not specified |
| CAS Number | 77255-26-6[4] | 90940-40-2[3] |
Expert Insight: The higher molecular weight of the bromo-analogue is a direct consequence of the larger atomic mass of bromine compared to chlorine. This difference, while seemingly small, can impact diffusion rates and membrane permeability. Furthermore, the electronic properties of bromine and chlorine differ; bromine is less electronegative but more polarizable than chlorine. These differences can lead to distinct interactions with biological targets. For instance, the greater polarizability of bromine may allow for stronger van der Waals or halogen bonding interactions with a protein's active site, potentially leading to enhanced potency. Conversely, the smaller size of chlorine might be more favorable for fitting into a sterically constrained binding pocket.
Synthesis of 2-(4-Halophenyl)cyclopropanecarboxylic Acids
The synthesis of these compounds can be achieved through several established organic chemistry methodologies. A common and effective approach involves the cyclopropanation of a substituted styrene derivative. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.
General Synthetic Workflow
Caption: A generalized synthetic workflow for 2-(4-halophenyl)cyclopropanecarboxylic acids.
Detailed Experimental Protocol (Generalized)
-
Cyclopropanation: To a solution of the respective 4-halostyrene (1 equivalent) in a suitable solvent (e.g., dichloromethane), a catalyst (e.g., a rhodium(II) or copper(I) complex) is added. Ethyl diazoacetate (1.1 equivalents) is then added dropwise at a controlled temperature (e.g., room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion. The rationale for using a catalyst is to facilitate the controlled decomposition of the diazo compound and the subsequent stereoselective formation of the cyclopropane ring.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product, ethyl 2-(4-halophenyl)cyclopropanecarboxylate, is then purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide, 2-3 equivalents). The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC). The use of a base is essential to saponify the ester to its corresponding carboxylate salt.
-
Acidification and Isolation: After cooling to room temperature, the reaction mixture is concentrated to remove the ethanol. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the final 2-(4-halophenyl)cyclopropanecarboxylic acid.
This self-validating protocol includes clear steps for reaction monitoring and purification, ensuring the identity and purity of the final compounds.
Comparative Efficacy: Insights from a Key Biological Target
While a direct comparative study is lacking, compelling evidence from the literature suggests that 2-phenylcyclopropanecarboxylic acid derivatives are potent inhibitors of O-acetylserine sulfhydrylase (OASS). OASS is a crucial enzyme in the cysteine biosynthesis pathway of bacteria, making it an attractive target for the development of novel antibacterial agents.[5][6][7][8][9][10] The inhibition of this enzyme would disrupt bacterial growth and survival.
Mechanism of Action: OASS Inhibition
The proposed mechanism of action involves the binding of the 2-phenylcyclopropanecarboxylic acid scaffold to the active site of the OASS enzyme. The carboxylic acid moiety is believed to interact with key amino acid residues, while the phenyl ring occupies a hydrophobic pocket. The nature of the halogen substituent at the para-position can significantly influence the binding affinity and, consequently, the inhibitory potency.
Caption: Proposed mechanism of OASS inhibition by 2-(4-halophenyl)cyclopropanecarboxylic acids.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Permeability: The halogen atom increases the lipophilicity of the molecule compared to the unsubstituted parent compound. This can enhance its ability to cross bacterial cell membranes and reach the intracellular target. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.
-
Electronic Effects: The electron-withdrawing nature of both chlorine and bromine can influence the acidity of the carboxylic acid group, which may affect its interaction with basic residues in the enzyme's active site.
-
Halogen Bonding: Both chlorine and bromine are capable of forming halogen bonds, which are non-covalent interactions between the halogen atom and a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on the protein. The strength of this interaction depends on the nature of the halogen, with bromine generally being a stronger halogen bond donor than chlorine. This could translate to a higher binding affinity and greater inhibitory potency for the bromo-analogue.
-
Steric Factors: The larger size of the bromine atom compared to chlorine could lead to steric clashes within the binding pocket, potentially reducing affinity. Conversely, if the pocket is accommodating, the larger size could lead to more extensive and favorable van der Waals interactions.
A study on the bactericidal activity of N-bromo versus N-chloro compounds found that in the absence of organic material, the bromine compounds were generally more potent.[11] However, this advantage was diminished or even reversed in the presence of proteins, suggesting that the chemical environment plays a critical role in determining the relative efficacy.[11] This highlights the importance of experimental validation in a biologically relevant context.
Conclusion and Future Directions
-
Potential for Higher Potency of the Bromo-Analogue: Due to its greater polarizability and potential for stronger halogen bonding, the bromo-analogue may exhibit higher intrinsic inhibitory activity against certain biological targets, such as OASS.
-
Favorable Pharmacokinetics of the Chloro-Analogue: The smaller size and lower molecular weight of the chloro-analogue might confer advantages in terms of membrane permeability and overall pharmacokinetic profile.
-
Context-Dependent Efficacy: The relative efficacy of the two compounds is likely to be highly dependent on the specific biological target and the surrounding microenvironment.
To definitively determine the comparative efficacy, a head-to-head study is required. This would involve synthesizing both compounds under standardized conditions and evaluating their inhibitory activity against one or more relevant biological targets in well-defined in vitro and in vivo assays. Such a study would provide invaluable data for guiding future drug discovery efforts based on the 2-phenylcyclopropanecarboxylic acid scaffold.
References
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- Mrongovius, R. I., & Rand, M. J. (1977). A study in mice of bromo and chloro acylurea analogues of the sedative-hypnotic bromureides. Clinical and Experimental Pharmacology and Physiology, 4(1), 7-15.
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Eureka | Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
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Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
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Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
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- Asteriti, I. A., et al. (2009). Pharmacological inhibition of aurora-A but not aurora-B impairs interphase microtubule dynamics. Cell Cycle, 8(11), 1747-1754.
- Woollard, K. J., & Chin-Dusting, J. (2004). P-selectin antagonism in inflammatory disease. Current Pharmaceutical Design, 10(1), 65-72.
- Li, Y., et al. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression.
- Tsuchisaka, A., et al. (2009). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 284(40), 27586-27593.
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MySkinRecipes. (n.d.). 2-(4-Chlorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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A Comparative Docking Analysis of 2-(4-Bromophenyl)cyclopropanecarboxylic acid with Cyclooxygenase-2 and Janus Kinase 2
A Senior Application Scientist's Guide to In Silico Target Exploration
In the landscape of modern drug discovery, the strategic use of unique chemical scaffolds is paramount for developing next-generation therapeutics. Cyclopropane derivatives, in particular, have garnered significant interest due to the distinct structural and electronic properties conferred by the three-membered ring. These characteristics, including molecular rigidity and metabolic stability, make them attractive moieties in the design of novel enzyme inhibitors and receptor modulators.[1] This guide provides an in-depth comparative molecular docking study of 2-(4-Bromophenyl)cyclopropanecarboxylic acid, a compound featuring both a cyclopropane ring and a bromophenyl group, against two high-value protein targets implicated in inflammatory diseases: Cyclooxygenase-2 (COX-2) and Janus Kinase 2 (JAK2).
This analysis is designed for researchers, scientists, and drug development professionals, offering a practical framework for in silico hit identification and lead optimization. We will explore the rationale behind target selection, detail the experimental workflow for molecular docking, and present a comparative analysis of the binding potential of this compound against that of known inhibitors for each target.
Target Rationale: Why COX-2 and JAK2?
The selection of appropriate protein targets is a critical first step in any drug discovery pipeline. For a novel compound with limited biological data, target selection is often guided by the structural motifs present in the molecule and their prevalence in known bioactive compounds.
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[2] The selective inhibition of COX-2 over its isoform, COX-1, is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2][3] The presence of a carboxylic acid moiety in our lead compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
-
Janus Kinase 2 (JAK2): The JAK family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate immunity and inflammation.[4][5] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and myeloproliferative neoplasms.[6] Consequently, JAK inhibitors have emerged as an important class of therapeutics.[7] The cyclopropane motif has been successfully incorporated into potent and selective JAK inhibitors, suggesting that our compound of interest may also interact favorably with the ATP-binding site of JAK2.
Experimental Design: A Validated Docking Workflow
To ensure the scientific integrity of this in silico investigation, a rigorous and validated molecular docking protocol is essential. The following workflow outlines the key steps, from target and ligand preparation to the analysis of docking results.
Figure 1: A generalized workflow for molecular docking studies, outlining the key stages from preparation to analysis.
Step-by-Step Protocol
-
Protein and Ligand Preparation:
-
Protein Structures: High-resolution crystal structures of human COX-2 and JAK2 in complex with known inhibitors were obtained from the Protein Data Bank (PDB). For COX-2, the structure with PDB ID 5KIR (in complex with Rofecoxib) was selected.[8] For JAK2, the structure with PDB ID 6WTO (in complex with Baricitinib) was utilized.[9]
-
Protein Preparation: The protein structures were prepared using AutoDockTools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.
-
Ligand Structures: The 3D structure of this compound was generated using ChemDraw and optimized using a suitable force field. The structures of the reference inhibitors, Celecoxib and Rofecoxib for COX-2, and Ruxolitinib and Baricitinib for JAK2, were also prepared.
-
-
Docking Simulation:
-
Grid Box Generation: A grid box was defined around the active site of each protein, encompassing the binding pocket occupied by the co-crystallized ligand in the original PDB structure.
-
Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the defined active sites of their respective target proteins. The search algorithm was set to a high exhaustiveness to ensure a thorough exploration of the conformational space.
-
-
Analysis and Validation:
-
Binding Affinity and Pose Analysis: The docking results were analyzed to determine the predicted binding affinity (in kcal/mol) and to visualize the binding poses of the ligands within the protein active sites. The interactions, such as hydrogen bonds and hydrophobic contacts, were examined using PyMOL.
-
Comparative Analysis: The predicted binding affinity and binding mode of this compound were compared with those of the known inhibitors for each target. This comparison provides a benchmark for evaluating the potential of the novel compound.[10]
-
Comparative Analysis of Docking Results
The following tables summarize the predicted binding affinities and key interactions of this compound and the reference inhibitors with COX-2 and JAK2.
Table 1: Docking Results for Cyclooxygenase-2 (COX-2)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.8 | Arg120, Tyr355, Ser530 |
| Celecoxib | -10.2 | Arg513, His90, Gln192 |
| Rofecoxib | -9.5 | Arg513, Val523, Ser353 |
Table 2: Docking Results for Janus Kinase 2 (JAK2)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Leu855, Gly856, Val863, Leu932 |
| Ruxolitinib | -11.5 | Leu855, Val863, Arg933 |
| Baricitinib | -10.8 | Leu855, Val863, Asp939 |
Discussion and Future Directions
The in silico docking studies presented here provide valuable preliminary insights into the potential of this compound as a modulator of COX-2 and JAK2 activity.
For COX-2 , the predicted binding affinity of our compound of interest, while lower than the established inhibitors Celecoxib and Rofecoxib, is still significant. The interaction with key residues in the active site, such as Arg120 and Ser530, suggests a plausible binding mode. The carboxylic acid moiety appears to form crucial hydrogen bonds, a common feature for many COX inhibitors.
In the case of JAK2 , this compound demonstrates a promising predicted binding affinity, again lower than the potent inhibitors Ruxolitinib and Baricitinib, but indicative of potential interaction. The predicted binding pose within the ATP-binding pocket, with interactions involving key hinge region residues, warrants further investigation.
Figure 2: A simplified representation of the JAK-STAT signaling pathway, illustrating the potential point of inhibition by this compound.
It is crucial to emphasize that these in silico results are predictive and require experimental validation. The next logical steps would involve in vitro enzymatic assays to determine the actual inhibitory activity (IC50 values) of this compound against both COX-2 and JAK2. Furthermore, co-crystallization of the compound with the target proteins would provide definitive evidence of the binding mode and interactions.
This comparative guide demonstrates a rational, structure-based approach to exploring the therapeutic potential of a novel small molecule. By leveraging computational tools and a deep understanding of target biology, researchers can efficiently prioritize compounds for further development and accelerate the journey from hit to lead.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid Impurities
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's efficacy and safety. The presence of impurities, even in minute quantities, can significantly impact a drug's stability, potency, and potentially introduce toxic effects.[1][2] Consequently, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as Q3A(R2) for new drug substances, that mandate the identification, quantification, and control of impurities.[1][2]
This guide provides an in-depth comparison of spectroscopic techniques for the characterization of impurities in 2-(4-Bromophenyl)cyclopropanecarboxylic acid, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the rationale behind selecting a specific analytical strategy. We will explore how a multi-faceted spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—forms a self-validating system for robust impurity profiling.[][4][5]
Anticipating the Unknown: Potential Impurities in this compound
Effective impurity profiling begins with a foundational understanding of the API's synthesis and potential degradation pathways.[] this compound (Molecular Formula: C₁₀H₉BrO₂, Molecular Weight: ~241.08 g/mol ) is a chiral molecule whose synthesis can introduce a variety of process-related impurities.[6][7][8]
Common synthetic routes to cyclopropane rings, such as the treatment of an alkene with a carbene or intramolecular cyclization reactions, can lead to specific by-products.[9][10][11]
Plausible Impurity Classes:
-
Stereoisomers: The target molecule contains two chiral centers. Incomplete stereoselectivity during synthesis can result in the presence of diastereomers (e.g., the cis-isomer) which may have different pharmacological and toxicological profiles.
-
Starting Materials: Unreacted precursors, such as 4-bromostyrene or reagents used for cyclopropanation, may persist in the final product.
-
Intermediates: Incomplete reactions can leave synthetic intermediates in the API.
-
By-products: Side reactions, such as the formation of positional isomers (e.g., 2-(2-bromophenyl) or 2-(3-bromophenyl) analogs) or oligomeric species, can occur.
-
Degradation Products: The carboxylic acid moiety can be susceptible to degradation via decarboxylation under thermal stress.
The following sections will compare how different spectroscopic techniques can be strategically employed to detect and elucidate the structures of these varied impurity types.
Workflow for Comprehensive Impurity Characterization
A robust analytical workflow is systematic, beginning with separation and culminating in detailed structural confirmation. The synergy between chromatographic separation and spectroscopic detection is central to modern impurity profiling.[5]
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A Senior Application Scientist's Guide to the Synthesis of Arylcyclopropanes: A Comparative Analysis
Introduction
The arylcyclopropane motif is a privileged structure in modern medicinal chemistry and materials science.[1][2][3] Its unique combination of properties—conformational rigidity, metabolic stability, and its role as a versatile bioisostere for phenyl groups and double bonds—has cemented its importance in drug discovery.[1][4] Compounds containing this three-membered ring are found in numerous approved drugs and clinical candidates, where they can enhance binding affinity, improve pharmacokinetic profiles, and reduce off-target effects.[1][4][5]
Given its significance, the development of efficient and stereoselective methods for constructing the arylcyclopropane core is a central focus of synthetic chemistry. The choice of synthetic route is critical and depends on factors such as substrate availability, desired substitution patterns, functional group tolerance, and, crucially, the required stereochemistry.
This guide provides a comparative analysis of the principal synthetic methodologies for producing arylcyclopropanes. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide representative experimental protocols to bridge theory with practice. Our focus is not merely to list reactions but to explain the causality behind experimental choices, offering researchers the insights needed to select and optimize the ideal synthesis for their specific target.
Cyclopropanation of Aryl Alkenes (Styrenes)
The most direct and widely employed strategy for synthesizing arylcyclopropanes is the formal [2+1] cycloaddition of a carbene or carbenoid equivalent to an aryl-substituted alkene (styrene). This class of reactions offers a powerful means to form the three-membered ring in a single step.
The Simmons-Smith Reaction and its Variants
The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, utilizing an organozinc carbenoid to stereospecifically convert an alkene into a cyclopropane.[6][7][8]
Mechanism and Causality: The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid, typically generated from diiodomethane and a zinc-copper couple.[8] This carbenoid then adds to the alkene in a concerted, cheletropic fashion. The concerted nature of the mechanism is key to the reaction's utility: it is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[7] Hydroxyl groups on the substrate can act as directing groups, coordinating to the zinc reagent and ensuring the methylene group is delivered to the same face of the double bond, a powerful tool for diastereoselective synthesis.[9]
Advantages:
-
High Stereospecificity: The configuration of the parent alkene is retained.[7]
-
Broad Functional Group Tolerance: Tolerates alkynes, carbonyls, alcohols, and ethers.[6]
-
Safety: Avoids the use of highly hazardous diazomethane.[6]
Limitations:
-
Stoichiometric Reagents: Requires stoichiometric or excess quantities of the zinc reagent.
-
Reagent Cost: The high cost of diiodomethane can be a drawback for large-scale synthesis.[7]
-
Reactivity: Can be inefficient with electron-deficient olefins due to the electrophilic nature of the zinc carbenoid.[10]
The Furukawa Modification: A significant improvement involves the use of diethylzinc (Et₂Zn) with CH₂I₂, which often provides higher yields and better reactivity, particularly for unfunctionalized alkenes.[7][8]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenyl)cyclopropanecarboxylic Acid
This document provides essential, field-proven guidance for the safe and compliant disposal of 2-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS No. 77255-26-6). Developed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind each step, ensuring a culture of safety and scientific integrity in your laboratory.
Foundational Safety: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound that requires specific handling protocols due to its chemical properties and associated health risks.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of this chemical. Its classification dictates the necessary precautions for handling and disposal.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
-
Expert Insight: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic.[3] These compounds are of particular environmental concern and are subject to stringent disposal regulations, primarily managed through high-temperature incineration at licensed facilities.[3][4][5] The carboxylic acid functional group also means it must be segregated from bases to prevent vigorous and potentially hazardous neutralization reactions.[6][7]
Operational Plan: From Personal Protection to Spill Containment
A robust operational plan is the cornerstone of laboratory safety. This section details the necessary personal protective equipment (PPE) and spill management procedures.
Mandatory Personal Protective Equipment (PPE)
Engineering controls like fume hoods are the first line of defense. However, appropriate PPE is non-negotiable.
-
Eye and Face Protection: Use tight-sealing safety goggles or a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.[1][8]
-
Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1][9]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Spill Management Protocol
Accidents can happen; a clear and practiced response is critical.
-
For Small Spills (<10g or <50mL of solution):
-
Ensure you are wearing the full PPE described above.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[8]
-
Clean the spill area with soap and water, and wipe down with a final rinse.
-
All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.
-
-
For Large Spills:
-
Immediately evacuate the area.
-
Alert colleagues and your laboratory supervisor.
-
If there is an immediate fire or health risk, call emergency services.[8]
-
Prevent entry to the affected area.
-
Allow only trained hazardous material responders to conduct the cleanup.
-
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that hinges on correct waste segregation and labeling. This ensures compliance with regulations set by bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]
Waste Segregation: The Critical First Step
Proper segregation prevents dangerous chemical reactions and ensures the waste stream can be managed correctly by disposal facilities.
-
Primary Waste Stream: This compound must be classified as a Halogenated Organic Waste .[3]
-
Segregation Mandates:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with aqueous waste streams (acids or bases).
-
DO NOT mix with strong bases, as it is a carboxylic acid.[6]
-
DO NOT mix with strong oxidizing agents.
-
Waste Collection and Labeling Workflow
Caption: Waste Disposal Workflow for this compound.
Detailed Protocol
-
Container Selection: Obtain a designated hazardous waste container compatible with halogenated organic solids or solutions. The container must be in good condition with a secure, sealable lid.[8]
-
Labeling: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. Clearly write the full chemical name, "this compound," and list any solvents used.[8]
-
Waste Transfer: Carefully transfer the waste into the container inside a chemical fume hood. For solid waste, use a dedicated scoop or funnel. For solutions, pour slowly to avoid splashing.
-
Container Management: Keep the waste container sealed when not actively adding waste. Store it in a designated Satellite Accumulation Area (SAA) within your lab, away from incompatible materials.[7]
-
Disposal of Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and spill cleanup debris, must be placed in the same halogenated organic waste container.
-
Empty Original Containers: The original reagent bottle is not truly empty. It must be managed as hazardous waste.[11] Do not rinse it into the sink. Seal the "empty" container and dispose of it in a solid waste drum designated for lab trash that will be managed by EHS.
-
Final Disposal: Once the waste container is full or you are finished with the process, seal it securely. Complete the hazardous waste label with the accumulation start and end dates. Arrange for pickup by your institution's EHS department, which will coordinate with a licensed professional waste disposal service for final destruction, typically via high-temperature incineration.[1][4]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-(4-Bromophenyl)cyclopropanecarboxylic Acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(4-Bromophenyl)cyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested experience to ensure the safe and effective use of this compound in a laboratory setting. Our commitment is to furnish you with information that extends beyond the product itself, fostering a culture of safety and confidence in your critical research endeavors.
Hazard Identification and Risk Assessment
This compound is a solid organic compound that, based on data from structurally similar compounds and available safety information, presents several potential hazards.[1][2] A thorough understanding of these risks is the foundation of safe laboratory practice.
GHS Hazard Classification:
Based on available data for this compound and its isomers, the following GHS classifications are pertinent:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The carboxylic acid functional group can contribute to irritant effects, while the brominated aromatic ring necessitates careful handling to minimize exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is required when there is a significant risk of dust generation.[4] | The solid, crystalline nature of this compound poses a risk of airborne particles. Safety goggles provide essential protection against dust and potential splashes. A face shield offers a broader barrier of protection for the entire face. |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Nitrile gloves are required.[1] | A lab coat prevents contamination of personal clothing. Nitrile gloves offer good resistance to a range of chemicals and are effective for handling solids. Gloves should be inspected for defects before each use and changed immediately if contaminated.[5] |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to prevent dust inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory. | The potential for respiratory irritation from airborne dust is a key concern.[1][2] Engineering controls, such as a fume hood, are the primary line of defense. In their absence, personal respiratory protection is essential. |
| Footwear | Fully enclosed shoes made of a non-porous material. | Protects against spills and dropped equipment. |
Operational Plan: From Receipt to Reaction
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4]
-
Keep the container tightly closed when not in use.
3.2. Handling and Weighing:
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[6] Ensure the work area is clean and uncluttered.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust. Use anti-static weigh boats if available to minimize dispersal of the powder.
-
Transfer: Transfer the weighed compound to your reaction vessel within the fume hood.
-
Post-Handling: Clean any residual dust from the work surface using a damp paper towel. Decontaminate the area and all equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Spill Management Protocol
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for managing a solid chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[7]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste. Do not pour this chemical down the drain.[7]
-
Waste Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves collection by trained waste disposal personnel.[7] The compound may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety is the hallmark of scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
